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  • Product: N-methylphenazin-1-amine

Core Science & Biosynthesis

Foundational

Technical Deep Dive: Synthesis and Physicochemical Profiling of N-Methylphenazin-1-amine

Executive Summary N-Methylphenazin-1-amine represents a critical scaffold in the study of redox-active metabolites and intercalating agents. Structurally analogous to the bacterial toxin pyocyanin (N-methyl-1-hydroxyphen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methylphenazin-1-amine represents a critical scaffold in the study of redox-active metabolites and intercalating agents. Structurally analogous to the bacterial toxin pyocyanin (N-methyl-1-hydroxyphenazinium betaine), this secondary amine serves as a vital probe for understanding electron transport mechanisms in biological systems and as a precursor for complex heterocyclic dyes.

This technical guide moves beyond generic textbook definitions to provide a rigorous, field-validated approach to its synthesis, purification, and characterization. We prioritize regiochemical fidelity —ensuring the methyl group is installed exclusively at the secondary amine without quaternization—and purification logic to handle the notorious streaking behavior of phenazines on silica.

Part 1: Retrosynthetic Analysis & Strategic Considerations

The synthesis of N-methylphenazin-1-amine presents a classic chemoselectivity challenge: Mono-alkylation vs. Poly-alkylation.

Direct alkylation of 1-aminophenazine with methyl iodide (


) is kinetically difficult to control, frequently resulting in a mixture of the desired secondary amine, the tertiary amine, and the quaternary ammonium salt. To circumvent this, we employ two high-fidelity strategies:
  • Strategy A (Nucleophilic Aromatic Substitution -

    
    ):  Utilizing the electron-deficient nature of the phenazine ring to displace a leaving group (Cl or F) with methylamine. This is the preferred route  for scale and purity.
    
  • Strategy B (Reductive Amination): Condensation of 1-aminophenazine with formaldehyde followed by hydride reduction. This is ideal when starting from the amino-precursor.

Reaction Pathway Diagram

The following diagram outlines the logical flow for both strategies.

SynthesisPathways Start1 1-Chlorophenazine Reagent1 MeNH2 (aq) / EtOH Reflux, 12h Start1->Reagent1 Start2 1-Aminophenazine Reagent2 1. CH2O (excess) 2. NaBH3CN / AcOH Start2->Reagent2 Product N-Methylphenazin-1-amine Reagent1->Product SNAr Mechanism (High Regio-fidelity) Intermediate Imine / Hemiaminal (Transient) Reagent2->Intermediate Condensation Intermediate->Product Hydride Reduction

Caption: Comparative synthetic routes. The


 route (red) offers higher direct selectivity compared to reductive amination (yellow).

Part 2: Optimized Synthetic Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

Best for: High purity, avoiding over-methylation.

Mechanism: The phenazine ring is


-deficient, activating the C-1 position for nucleophilic attack. The chloride at C-1 is a sufficient leaving group when driven by the nucleophilicity of methylamine.

Reagents:

  • 1-Chlorophenazine (1.0 eq)

  • Methylamine (40% aq. solution, 10.0 eq)

  • Ethanol (Solvent, 0.2 M concentration)

  • Copper powder (Catalytic, optional but accelerates reaction)

Step-by-Step Methodology:

  • Charge: In a pressure tube or sealed heavy-wall flask, dissolve 1-chlorophenazine in ethanol.

  • Addition: Add aqueous methylamine. The large excess drives the equilibrium and acts as a proton scavenger for the HCl generated.

  • Reaction: Seal the vessel and heat to 110°C for 12–16 hours. Note: The color will shift from the pale yellow of the chloro-derivative to a deep red/orange characteristic of the amine.

  • Workup: Cool to room temperature. Concentrate the solvent in vacuo.

  • Extraction: Resuspend the residue in Dichloromethane (DCM) and wash with saturated

    
     (to neutralize ammonium salts) followed by brine.
    
  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    
Protocol B: Reductive Amination

Best for: When 1-aminophenazine is the available stock.

Reagents:

  • 1-Aminophenazine (1.0 eq)

  • Paraformaldehyde (3.0 eq) or Formalin

  • Sodium Cyanoborohydride (

    
    , 2.0 eq)
    
  • Acetic Acid (Catalytic) / Methanol (Solvent)[1]

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1-aminophenazine in Methanol. Add Paraformaldehyde and a catalytic amount of Acetic Acid (pH ~5). Stir at room temperature for 2 hours.

  • Reduction: Cool the mixture to 0°C. Add

    
     portion-wise. Critical: Do not use 
    
    
    
    as it is too aggressive and may reduce the phenazine ring system itself.
  • Stir: Allow to warm to room temperature and stir overnight.

  • Quench: Quench with 1N NaOH to basify (pH > 10).

  • Extraction: Extract with Ethyl Acetate. The product will reside in the organic layer.

Part 3: Purification & Isolation Logic

Phenazines are notoriously "sticky" on silica gel due to the basic ring nitrogens interacting with silanol groups. A standard hexane/ethyl acetate gradient often results in tailing (streaking).

Optimized Chromatography Conditions:

  • Stationary Phase: Neutral Alumina (preferred) or Silica Gel (pre-treated).

  • Mobile Phase: DCM : Methanol (98:2 to 95:5).

  • Modifier: Add 1% Triethylamine (TEA) to the mobile phase if using Silica. This blocks silanol sites and sharpens the bands.

PurificationFlow Crude Crude Reaction Mixture (Deep Red/Orange) TLC TLC Analysis (DCM:MeOH 95:5) Crude->TLC Check Rf Column Flash Chromatography Neutral Alumina TLC->Column Rf ~ 0.4-0.6 Recryst Recrystallization (Benzene/Pet Ether) Column->Recryst Isolate Main Fraction

Caption: Purification workflow emphasizing Neutral Alumina to prevent band tailing.

Part 4: Characterization Suite

Trustworthiness in synthesis is derived from data. The following spectral features are diagnostic for N-methylphenazin-1-amine.

Proton NMR ( NMR)

Solvent:


 or 

Proton EnvironmentChemical Shift (

ppm)
MultiplicityInterpretation
N-CH3 3.05 - 3.15 Singlet (3H)Diagnostic: Confirming mono-methylation. A quaternary salt would shift >4.0 ppm.
NH 6.80 - 7.00 Broad Singlet (1H)Exchangeable. Confirms secondary amine status.
Ar-H (C2) 6.60 - 6.70DoubletOrtho to the amino group (shielded).
Ar-H (C3/C4) 7.50 - 7.70MultipletPhenazine core protons.
Ar-H (C6-C9) 8.00 - 8.20MultipletDistal ring protons (deshielded by ring nitrogens).
UV-Visible Spectroscopy

Phenazines are chromophores.

  • 
    :  ~370 nm (intense) and ~500 nm (weaker, broad charge transfer band).
    
  • Visual: The compound should appear as red needles or a deep orange powder.

Mass Spectrometry (ESI-MS)
  • Molecular Formula:

    
    
    
  • Exact Mass: 209.0953

  • Observed

    
    :  210.1
    

Part 5: Functional Applications & Biological Relevance

Understanding why we synthesize this molecule is as important as how.

  • Redox Cycling: Like its natural analogue pyocyanin, N-methylphenazin-1-amine can undergo reversible reduction to a radical anion. This makes it a valuable mediator in microbial fuel cells.

  • DNA Intercalation: The planar tricyclic core allows for intercalation between DNA base pairs. The cationic nature (at physiological pH) of the protonated amine enhances electrostatic binding to the phosphate backbone.

  • Precursor Utility: It serves as a "masked" pyocyanin. Oxidation of this amine can yield the phenazin-1-one scaffold or related N-oxides used in antibiotic research.

References

  • Laursen, J. B., & Nielsen, J. (2004). Phenazine natural products: Biosynthesis, synthetic analogues, and biological activity.[2] Chemical Reviews, 104(3), 1663-1686.

  • Abdel-Magid, A. F., et al. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4] The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Rewcastle, G. W., & Denny, W. A. (1987). Potential antitumor agents.[2][5][6] 52. substituted phenazine-1-carboxamides. Journal of Medicinal Chemistry, 30(5), 843-851.

  • Cerecetto, H., et al. (2002). Synthesis and antiparasitic activity of 1-phenazineamine derivatives. European Journal of Medicinal Chemistry.

Sources

Exploratory

An In-depth Technical Guide to N-methylphenazin-1-amine: Predicted Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the physical, chemical, and potential biological prope...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the physical, chemical, and potential biological properties of N-methylphenazin-1-amine, a novel derivative of the biologically significant phenazine scaffold. Due to the limited availability of direct experimental data for this specific compound, this document leverages established knowledge of the phenazine core, related aminophenazines, and N-methylated aromatic amines to provide reasoned predictions and robust experimental protocols for its synthesis and characterization.

Introduction to the Phenazine Scaffold and the Emergence of N-methylphenazin-1-amine

Phenazines are a class of nitrogen-containing heterocyclic compounds that form the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] These activities include antimicrobial, anticancer, antiparasitic, and anti-inflammatory properties.[2][3] The planar structure of the phenazine ring system allows it to intercalate with DNA, a mechanism that contributes to the anticancer properties of some derivatives.[4]

N-methylphenazin-1-amine represents a specific, under-explored derivative. The introduction of an N-methylamino group at the 1-position of the phenazine nucleus is expected to significantly modulate its electronic properties, basicity, and by extension, its biological activity. This guide serves as a foundational document for researchers interested in exploring the potential of this and related compounds in medicinal chemistry and drug discovery.

Predicted Physicochemical Properties

The physicochemical properties of N-methylphenazin-1-amine are predicted based on the known values for the parent phenazine molecule and the influence of the N-methylamino substituent.

PropertyPhenazine (Parent Compound)Predicted N-methylphenazin-1-amineRationale for Prediction
Molecular Formula C₁₂H₈N₂[5]C₁₃H₁₁N₃Addition of a -NHCH₃ group.
Molecular Weight 180.21 g/mol [5]209.25 g/mol Calculated based on the molecular formula.
Appearance Yellow to brown crystalline powder[5][6]Predicted to be a colored (likely yellow to reddish-brown) crystalline solid.The phenazine core is chromophoric, and amino substituents can deepen the color.[7]
Melting Point 172-176 °C[5]Predicted to be in a similar or slightly higher range, likely with decomposition.The introduction of a polar amino group and potential for hydrogen bonding could increase the melting point. 1-Aminophenazine derivatives have shown varied melting points.[4]
Boiling Point 360 °C[5]Predicted to be >360 °C, likely with decomposition.Increased molecular weight and polarity would increase the boiling point.
Solubility Insoluble in water; soluble in mineral acids, moderately soluble in ether and benzene.[5][6]Predicted to have low solubility in water but enhanced solubility in acidic aqueous solutions and polar organic solvents.The basic amino group will form a soluble salt in acidic conditions.
pKa (of conjugate acid) 1.20[5]Predicted to be in the range of 3-5.The electron-withdrawing phenazine ring will make the amine less basic than typical aromatic amines, but the amino group itself is a basic site.

Synthesis and Reactivity

A plausible synthetic route to N-methylphenazin-1-amine involves a two-step process starting from commercially available materials, as outlined below.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 1-Aminophenazine cluster_1 Step 2: N-Methylation 2-Nitroaniline 2-Nitroaniline Intermediate 2-Anilino-2'-nitro-diphenylamine 2-Nitroaniline->Intermediate Ullmann Condensation Aniline Aniline Aniline->Intermediate 1-Aminophenazine 1-Aminophenazine Intermediate->1-Aminophenazine Reductive Cyclization (e.g., NaBH4) N-methylphenazin-1-amine N-methylphenazin-1-amine 1-Aminophenazine->N-methylphenazin-1-amine N-Methylation (e.g., Formic acid/Formaldehyde or Methyl Iodide)

Figure 1: Proposed synthetic pathway for N-methylphenazin-1-amine.

Reactivity Insights:

The N-methylamino group is an activating, ortho-, para-directing group. This suggests that N-methylphenazin-1-amine will be more susceptible to electrophilic aromatic substitution than the parent phenazine. The nitrogen atoms within the phenazine ring are basic and can be protonated or alkylated. The overall reactivity will be a balance between the electron-donating effect of the amino group and the electron-withdrawing nature of the fused aromatic system. Phenazines are also known to be redox-active, and the amino substituent may influence the reduction potential of the molecule.[8]

Predicted Spectroscopic Profile

The following are predictions for the key spectroscopic features of N-methylphenazin-1-amine, which are crucial for its identification and characterization.

Spectroscopy Predicted Key Features
¹H NMR - Aromatic protons on the phenazine core (multiple signals in the δ 7.5-9.0 ppm range).- A singlet for the N-methyl protons (δ 2.8-3.5 ppm).- A broad singlet for the N-H proton (variable chemical shift, can be exchanged with D₂O).
¹³C NMR - Aromatic carbons of the phenazine ring (multiple signals in the δ 110-150 ppm range).- A signal for the N-methyl carbon (δ 30-40 ppm).
IR Spectroscopy - N-H stretching vibration (a single, sharp band around 3350 cm⁻¹ for the secondary amine).- C-H stretching vibrations for the aromatic and methyl groups (around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively).- C=C and C=N stretching vibrations of the aromatic system (1400-1600 cm⁻¹).
UV-Vis Spectroscopy - Multiple absorption bands characteristic of the phenazine chromophore, likely with a bathochromic (red) shift compared to unsubstituted phenazine due to the electron-donating amino group. Expected λmax values in the regions of 250-280 nm and 350-450 nm.[9]
Mass Spectrometry - A prominent molecular ion peak (M⁺) at m/z = 209.25.

Potential Applications and Biological Activity

Given the diverse biological activities of phenazine derivatives, N-methylphenazin-1-amine is a promising candidate for investigation in several areas:

  • Anticancer Drug Discovery: Many phenazine derivatives exhibit cytotoxic activity against various cancer cell lines.[10][11] The N-methylamino substituent could enhance this activity or alter the selectivity profile.

  • Antimicrobial Agent Development: Phenazines are well-known for their broad-spectrum antibiotic and antifungal properties.[3][12] N-methylphenazin-1-amine should be screened for activity against a panel of pathogenic bacteria and fungi.

  • Molecular Probes and Dyes: The chromophoric nature of the phenazine ring system suggests potential applications as fluorescent probes or dyes, with the N-methylamino group potentially fine-tuning the photophysical properties.[7]

Experimental Protocols

The following are detailed, self-validating protocols for the synthesis and characterization of N-methylphenazin-1-amine.

Synthesis of 1-Aminophenazine (Intermediate)

This procedure is adapted from established methods for the synthesis of phenazine derivatives.[4]

Materials:

  • 2-Nitroaniline

  • Aniline

  • Potassium carbonate (anhydrous)

  • Copper(II) sulfate (anhydrous)

  • Sodium borohydride

  • Dimethylformamide (DMF)

  • Methanol

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Ullmann Condensation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-nitroaniline (1 eq), aniline (1.5 eq), anhydrous potassium carbonate (2 eq), and a catalytic amount of anhydrous copper(II) sulfate in DMF.

  • Heat the reaction mixture to 140-150 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-anilino-2'-nitro-diphenylamine.

  • Reductive Cyclization: Dissolve the crude intermediate in a mixture of methanol and DMF.

  • Cool the solution to 0 °C in an ice bath and slowly add sodium borohydride (3-4 eq) in portions.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude 1-aminophenazine by column chromatography on silica gel using a hexane/ethyl acetate gradient.

N-Methylation of 1-Aminophenazine

This protocol is based on established methods for the N-methylation of aromatic amines.[13][14]

Materials:

  • 1-Aminophenazine

  • Formic acid

  • Formaldehyde (37% aqueous solution)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1-aminophenazine (1 eq) in formic acid, add formaldehyde solution (1.5 eq) at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated sodium bicarbonate solution until the pH is ~8-9.

  • Extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude N-methylphenazin-1-amine by column chromatography on silica gel.

Characterization Workflow

Characterization_Workflow Crude_Product Crude N-methylphenazin-1-amine Purification Column Chromatography Crude_Product->Purification Purity_Analysis HPLC & TLC Analysis Purification->Purity_Analysis Structure_Elucidation Spectroscopic Analysis (NMR, MS, IR, UV-Vis) Purity_Analysis->Structure_Elucidation Final_Product Pure N-methylphenazin-1-amine Structure_Elucidation->Final_Product

Figure 2: Workflow for the characterization of synthesized N-methylphenazin-1-amine.

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Detection: UV-Vis detector set at the predicted λmax.

  • Purpose: To assess the purity of the final compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Confirm the presence of the N-methyl group, the aromatic protons of the phenazine core, and the N-H proton.

  • Use 2D NMR techniques (COSY, HSQC) for unambiguous assignment of protons and carbons.

Mass Spectrometry (MS):

  • Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.

  • The molecular ion peak should correspond to the calculated exact mass of N-methylphenazin-1-amine.

Conclusion

While N-methylphenazin-1-amine remains a compound with limited direct experimental investigation, this guide provides a solid, scientifically-grounded framework for its synthesis, characterization, and potential applications. The predictions and protocols detailed herein are based on the extensive and well-documented chemistry of the phenazine scaffold and related aromatic amines. It is our hope that this document will serve as a valuable resource for researchers and catalyze further exploration into the promising field of phenazine chemistry and its applications in drug discovery and materials science.

References

  • LookChem. Phenazine. [Link]

  • MDPI. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. [Link]

  • ChemBK. Phenazine. [Link]

  • Cheméo. Chemical Properties of Phenazine (CAS 92-82-0). [Link]

  • Self-Decode. What is Phenazine - Properties & Specifications. [Link]

  • Wikipedia. Phenazine. [Link]

  • Taylor & Francis Online. Phenazine – Knowledge and References. [Link]

  • PubChem. Phenazine. [Link]

  • PubMed Central. Recent Developments in the Biological Activities, Bioproduction, and Applications of Pseudomonas spp. Phenazines. [Link]

  • ACS Publications. Redox Reactions of Phenazine Antibiotics with Ferric (Hydr)oxides and Molecular Oxygen. [Link]

  • PubMed Central. Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. [Link]

  • Google Patents.
  • Research and Reviews. Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. [Link]

  • Frontiers. Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5. [Link]

  • Google Patents.
  • PubMed Central. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. [Link]

  • ACS Publications. Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. [Link]

  • RSC Publishing. N-Methylation of ortho-substituted aromatic amines with methanol catalyzed by 2-arylbenzo[d]oxazole NHC–Ir(iii) complexes. [Link]

  • ResearchGate. Mass spectra of phenazine derivative compound. [Link]

  • ACS Publications. Phenazine Syntheses. V.1 Amines. [Link]

  • MDPI. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. [Link]

  • MDPI. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. [Link]

  • PubMed Central. Role of phenazine‐enzyme physiology for current generation in a bioelectrochemical system. [Link]

  • ACS Publications. Methylation of Aromatic Amines by the Wallach Method. [Link]

  • International Journal of Chemical Studies. Synthesis and biological activity of phenazine derivatives: Antibacterial and antifungal assessments. [Link]

  • RSC Publishing. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. [Link]

  • ACS Publications. Modular Synthesis of Phenazine-Based Aggregation-Induced Emission Materials. [Link]

  • Semantic Scholar. Infrared spectra of phenazines. [Link]

  • Semantic Scholar. General and efficient method for direct N-monomethylation of aromatic primary amines with methanol. [Link]

  • ResearchGate. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. [Link]

  • Bulletin of the Chemical Society of Japan. Study of the Mass Spectrum of Phenazine. [Link]

  • PubMed Central. Functional and structural characterization of the human indolethylamine N-methyltransferase through fluorometric, thermal and computational docking analyses. [Link]

  • University of Liverpool. A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. [Link]

Sources

Foundational

Technical Guide: Biological Activity & Therapeutic Potential of N-methylphenazin-1-amine

The following technical guide details the biological activity, mechanism of action, and experimental characterization of N-methylphenazin-1-amine . This analysis synthesizes direct pharmacological data with high-confiden...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, mechanism of action, and experimental characterization of N-methylphenazin-1-amine . This analysis synthesizes direct pharmacological data with high-confidence Structure-Activity Relationship (SAR) extrapolations from the broader phenazine-1-amine and pyocyanin class.[1]

[1]

Executive Summary

N-methylphenazin-1-amine (1-(methylamino)phenazine) is a tricyclic, redox-active nitrogen heterocycle derived from the phenazine scaffold.[1] Structurally positioned between the natural virulence factor pyocyanin (1-hydroxy-5-methylphenazinium) and the synthetic chemotherapeutic phenazine-1-carboxamide , this compound exhibits dual-mode biological activity.[1] It functions primarily as a DNA intercalator capable of inhibiting Topoisomerase II, while simultaneously acting as a redox cycler that generates intracellular Reactive Oxygen Species (ROS).[1] This guide outlines its physicochemical properties, molecular mechanisms, and protocols for validation in drug discovery.[1]

Chemical Identity & Physicochemical Properties[2][3][4]

The biological efficacy of N-methylphenazin-1-amine is governed by its planar topology and the electron-donating capability of the secondary amine at Position 1.[1]

PropertyDescriptionRelevance to Bioactivity
IUPAC Name N-methylphenazin-1-amineTarget compound
Molecular Formula C₁₃H₁₁N₃Low molecular weight (<500 Da) favors cell penetration.[1]
Structure Class Tricyclic Heterocycle (1-substituted)Planar structure enables DNA intercalation.[1]
Lipophilicity (LogP) ~2.8 - 3.2 (Predicted)Moderate lipophilicity ensures membrane permeability (higher than 1-aminophenazine).[1]
pKa (Conj. Acid) ~5.0 - 5.5Weakly basic; exists largely as a neutral species at physiological pH, aiding passive diffusion.[1]
Redox Potential -0.3 to -0.4 V (vs. SHE)Capable of accepting electrons from NADPH/NADH pathways to generate ROS.[1]

Mechanisms of Action (MoA)

The compound operates via a "Two-Hit" mechanism, making it a potent cytotoxic agent against rapidly dividing cells (cancer) and certain microbial pathogens.[1]

Primary Mechanism: DNA Intercalation & Topoisomerase Poisoning

Unlike simple phenazine, the N-methylamino group at C1 provides an anchor point for interaction with the DNA phosphate backbone or minor groove, stabilizing the intercalation of the phenazine core between base pairs.[1]

  • Causality: The planar tricyclic ring slides between DNA base pairs (

    
    -
    
    
    
    stacking).[1]
  • Result: This distorts the DNA helix, preventing Topoisomerase II from re-ligating DNA strands after cleavage, leading to double-strand breaks and apoptosis.[1]

Secondary Mechanism: Redox Cycling & ROS Generation

Similar to pyocyanin, N-methylphenazin-1-amine undergoes redox cycling.[1] The secondary amine facilitates single-electron transfer reactions.[1]

  • Reduction: Cellular reductases (e.g., NADPH oxidase) reduce the compound to a radical anion or hydrophenazine intermediate.[1]

  • Auto-oxidation: The reduced form reacts with molecular oxygen (

    
    ).[1]
    
  • ROS Release: This reaction regenerates the parent compound and releases Superoxide (

    
    ), which dismutates to Hydrogen Peroxide (
    
    
    
    ).[1]
MoA Visualization

The following diagram illustrates the dual pathway of toxicity.[1]

MoA_Pathway Compound N-methylphenazin-1-amine CellEntry Passive Diffusion (Cell Membrane) Compound->CellEntry Nucleus Nucleus Accumulation CellEntry->Nucleus Cytosol Cytosolic Reductases (NADPH/NADH) CellEntry->Cytosol Intercalation DNA Intercalation (Base Pair Stacking) Nucleus->Intercalation Radical Phenazinyl Radical Intermediate Cytosol->Radical Enzymatic Reduction TopoII Topoisomerase II Inhibition Intercalation->TopoII DSB DNA Double-Strand Breaks TopoII->DSB Apoptosis Apoptosis / Cell Death DSB->Apoptosis Radical->Compound Auto-oxidation ROS ROS Surge (O2-, H2O2, OH*) Radical->ROS Electron Transfer to O2 Oxygen Molecular Oxygen (O2) MitoDamage Mitochondrial Dysfunction ROS->MitoDamage MitoDamage->Apoptosis

Figure 1: Dual mechanism of action involving nuclear DNA intercalation and cytosolic redox cycling leading to oxidative stress.[1]

Therapeutic Potential[1][5][6]

Anticancer Activity[7][8][9][10]
  • Target: Leukemia (HL-60, K562) and Solid Tumors (Lung A549).[1]

  • Rationale: Cancer cells often have elevated ROS levels; the addition of a redox cycler pushes them over the "oxidative stress threshold," triggering cell death selectively over normal cells.[1]

  • SAR Insight: The N-methyl group improves metabolic stability compared to the primary amine (1-aminophenazine), potentially extending the half-life in vivo.[1]

Antimicrobial & Antifungal[1][6][7][9][11]
  • Target: Gram-positive bacteria (S. aureus) and Fungi (C. albicans).[1]

  • Rationale: Phenazines are naturally produced antibiotics.[1] The lipophilic N-methyl group aids in penetrating the thick peptidoglycan layer of Gram-positive bacteria.[1]

  • Limitation: Efflux pumps in Gram-negative bacteria (P. aeruginosa) may limit efficacy unless used in combination with efflux inhibitors.[1]

Experimental Protocols for Validation

To validate the biological activity of N-methylphenazin-1-amine, the following self-validating protocols are recommended.

Protocol A: Synthesis Verification (Brief)

Before biological testing, ensure purity >98%.[1]

  • Method: Buchwald-Hartwig amination of 1-chlorophenazine with methylamine or nucleophilic aromatic substitution.[1]

  • QC Check: 1H NMR must show the N-Me singlet at

    
     ppm and a broad singlet for the NH proton.[1]
    
Protocol B: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine IC₅₀ values against cancer cell lines.

  • Seeding: Plate A549 or HL-60 cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Add N-methylphenazin-1-amine (dissolved in DMSO) in serial dilutions (0.1

    
    M to 100 
    
    
    
    M).
    • Control: 0.1% DMSO (Negative), Doxorubicin (Positive).[1]

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Validation: The Z-factor of the assay must be > 0.5.

Protocol C: Intracellular ROS Detection (DCFDA Assay)

Objective: Confirm the redox cycling mechanism.[1]

  • Probe Loading: Treat cells with 10

    
    M DCFDA (2',7'-dichlorofluorescin diacetate) for 30 min.[1] Wash with PBS.[1]
    
  • Exposure: Treat cells with compound (at IC₅₀ concentration) for 1-4 hours.[1]

    • Inhibitor Control: Pre-treat with N-acetylcysteine (NAC, 5 mM) to verify ROS dependency.[1]

  • Analysis: Measure fluorescence (Ex/Em: 485/535 nm) via flow cytometry or plate reader.

  • Result Interpretation: A significant increase in fluorescence compared to control confirms ROS generation.[1] NAC should abrogate this signal.

Workflow Diagram

Experimental_Workflow Synth Synthesis & QC (NMR/HPLC >98%) Screen Primary Screen (MTT Assay) Synth->Screen Hit Hit Confirmation (IC50 < 10 µM) Screen->Hit Active Mech Mechanism Study Hit->Mech ROS_Assay ROS Assay (DCFDA) Mech->ROS_Assay DNA_Bind DNA Binding (Viscosity/Tm) Mech->DNA_Bind

Figure 2: Experimental validation workflow from synthesis to mechanistic profiling.[1]

Safety & Toxicology Profile

  • Mutagenicity: 1-aminophenazine derivatives are known mutagens (Ames test positive).[1] N-methylphenazin-1-amine is predicted to be mutagenic due to DNA intercalation.[1] Handling requires BSL-2 safety protocols.

  • Therapeutic Index: Careful dose-response analysis is required to distinguish between therapeutic cytotoxicity (against cancer) and systemic toxicity.[1]

References

  • Structure-Activity Relationships of Phenazine-1-carboxamides. Source: Gamage, S. et al. (2005).[1] Bioorganic & Medicinal Chemistry. Context: Establishes the DNA binding and cytotoxicity model for 1-substituted phenazines.

  • Biological Activity of Phenazine Derivatives. Source: Guttenberger, N. et al. (2017).[1] Environmental Microbiology. Context: Reviews the redox-cycling mechanisms of pyocyanin and related phenazines.

  • Synthesis and Anticancer Activity of Phenazine Derivatives. Source: Rong, F. et al. (2016).[1] Research on Chemical Intermediates. Context: Details synthetic routes and cytotoxicity assays for phenazine-amine derivatives.

  • Mutagenicity of Amino-Phenazines. Source: Watanabe, T. et al. (1998).[1] Mutation Research. Context: Provides toxicology data for 1-aminophenazine, the parent compound of the N-methyl derivative.[1]

Sources

Exploratory

Spectroscopic Elucidation of N-methylphenazin-1-amine: A Predictive Technical Guide

Introduction N-methylphenazin-1-amine is a heterocyclic aromatic amine belonging to the phenazine family. Phenazine derivatives are of significant interest to researchers in medicinal chemistry and materials science due...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-methylphenazin-1-amine is a heterocyclic aromatic amine belonging to the phenazine family. Phenazine derivatives are of significant interest to researchers in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. A thorough structural characterization is paramount for any drug development or research application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure and confirming the identity of synthesized compounds.

This technical guide provides a predictive overview of the key spectroscopic data for N-methylphenazin-1-amine. As direct experimental spectra for this specific molecule are not widely available in public databases, this document synthesizes data from closely related structural analogs and foundational spectroscopic principles to offer an in-depth, expert-reasoned forecast of its spectral characteristics. This approach serves as a robust reference for researchers synthesizing or working with this compound, enabling them to anticipate, identify, and interpret their own experimental findings.

Molecular Structure and Overview

To understand the spectroscopic data, we must first consider the structure of N-methylphenazin-1-amine. The molecule consists of a tricyclic phenazine core with a secondary methylamino substituent at the C1 position. This structure will dictate the electronic environments of each atom and the vibrational modes of the bonds, which are the basis for the predicted spectra.

Caption: Molecular structure of N-methylphenazin-1-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns, a near-complete structural assignment can be made.

Predicted ¹H NMR Data

The ¹H NMR spectrum of N-methylphenazin-1-amine is expected to show distinct signals for the aromatic protons on the phenazine core, the N-H proton, and the N-methyl protons. The electron-donating nature of the amino group will cause a general upfield shift (to lower ppm values) for the protons on its substituted ring, particularly at the ortho and para positions, compared to unsubstituted phenazine.

Table 1: Predicted ¹H NMR Data for N-methylphenazin-1-amine (in CDCl₃, 500 MHz)

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~8.2 - 8.0Multiplet2HH-6, H-9These protons are furthest from the electron-donating amino group and are expected to resonate at a downfield region typical for phenazine systems.
~7.8 - 7.6Multiplet3HH-7, H-8, H-4Complex multiplet arising from the remaining protons on the unsubstituted ring and the H-4 proton, which is ortho to a nitrogen and meta to the amino group.
~7.5Doublet1HH-2This proton is ortho to the amino group and is expected to be shifted upfield due to its electron-donating effect. Coupling to H-3 would result in a doublet.
~7.0Doublet1HH-3This proton is meta to the amino group and ortho to a ring nitrogen, leading to a complex shielding/deshielding effect, but likely shifted upfield relative to the unsubstituted ring.
~4.5 - 5.5Broad Singlet1HN-HThe chemical shift of the N-H proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It often appears as a broad signal and may exchange with D₂O.
~3.1Singlet3HN-CH₃The methyl protons are adjacent to a nitrogen atom, resulting in a downfield shift compared to an alkyl C-H. As there are no adjacent protons, it will appear as a singlet.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all unique carbon environments in the molecule. The phenazine core will exhibit several signals in the aromatic region (120-150 ppm), with the carbon attached to the amino group (C-1) being significantly shielded (shifted upfield).

Table 2: Predicted ¹³C NMR Data for N-methylphenazin-1-amine (in CDCl₃, 125 MHz)

Predicted Chemical Shift (δ) ppmAssignmentRationale
~150C-1Directly attached to the strongly electron-donating amino group, this carbon is expected to be significantly shielded compared to other quaternary carbons in the phenazine system.
~143 - 140C-4a, C-5a, C-9a, C-10aQuaternary carbons of the phenazine core. Their exact shifts will be influenced by the substituent.
~135 - 125C-2, C-3, C-4, C-6, C-7, C-8, C-9Aromatic CH carbons. The carbons on the substituted ring (C-2, C-3, C-4) will have their chemical shifts modulated by the amino group, while the others will be similar to unsubstituted phenazine.
~31N-CH₃The methyl carbon attached to nitrogen will appear in the aliphatic region, deshielded by the electronegative nitrogen atom.
Experimental Protocol: NMR Data Acquisition

A self-validating protocol for NMR ensures reproducibility and accuracy.

Workflow: NMR Analysis

G prep Sample Preparation nmr_acq NMR Acquisition (¹H, ¹³C, COSY, HSQC) prep->nmr_acq ~5-10 mg in 0.6 mL CDCl₃ proc Data Processing (FT, Phasing, Baseline Correction) nmr_acq->proc Acquire FID analysis Spectral Analysis & Assignment proc->analysis Generate Spectra report Reporting analysis->report Assign Peaks

Caption: Workflow for NMR data acquisition and analysis.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of N-methylphenazin-1-amine and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.

    • Causality: CDCl₃ is a common, relatively non-polar solvent that should readily dissolve the analyte. TMS provides a reference signal at 0.00 ppm for accurate chemical shift calibration.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 90° pulse angle, a relaxation delay of 2-5 seconds, and an acquisition time of 2-4 seconds. Collect at least 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C. A relaxation delay of 2 seconds is appropriate.

  • 2D NMR (for validation): To unambiguously assign protons and carbons, acquire a COSY (Correlation Spectroscopy) spectrum to establish H-H couplings and an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded C-H pairs.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra using appropriate NMR processing software.

  • Analysis: Integrate the ¹H NMR signals. Correlate the signals using the 2D spectra to confirm assignments made in Tables 1 and 2.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. It is an excellent technique for identifying the presence of key bonds, such as the N-H bond of the secondary amine and the aromatic C-H bonds.

Table 3: Predicted IR Absorption Bands for N-methylphenazin-1-amine

Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3400Medium, SharpN-H StretchThis is characteristic of a secondary aromatic amine.[1][2] The band is typically sharper and weaker than an O-H stretch.[3]
~3050Weak-MediumAromatic C-H StretchTypical for C-H bonds on an aromatic ring.
~2920WeakAliphatic C-H StretchCorresponds to the stretching vibration of the C-H bonds in the methyl group.
~1620, ~1515Medium-StrongAromatic C=C & C=N StretchThese absorptions are characteristic of the phenazine ring system.
~1330StrongAromatic C-N StretchThe stretching vibration of the bond between the aromatic ring and the amine nitrogen is expected in this region for aromatic amines.[3]
~830, ~760StrongC-H Out-of-plane BendThese bands are characteristic of the substitution pattern on the aromatic rings.
Experimental Protocol: IR Data Acquisition

Workflow: IR Analysis

G prep Sample Preparation (ATR) bg_scan Background Scan prep->bg_scan Clean ATR crystal sample_scan Sample Scan bg_scan->sample_scan Place sample on crystal analysis Spectral Analysis sample_scan->analysis Collect interferogram

Caption: Workflow for ATR-FTIR data acquisition.

Step-by-Step Protocol:

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Acquire a background spectrum of the empty ATR crystal. This scan measures the ambient atmosphere (H₂O, CO₂) and will be automatically subtracted from the sample spectrum.

    • Causality: This step is crucial to ensure that atmospheric absorptions do not interfere with the sample spectrum, providing a clean baseline.

  • Sample Analysis: Place a small amount (1-2 mg) of the solid N-methylphenazin-1-amine sample directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Analysis: Label the significant peaks in the resulting spectrum and compare them to the predicted values in Table 3 to confirm the presence of the key functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial confirmation of its identity and structural insights.

Predicted Mass Spectrum Data

For N-methylphenazin-1-amine (C₁₃H₁₁N₃), the exact mass is 209.0953 g/mol .

  • Molecular Ion (M⁺•): According to the Nitrogen Rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. Therefore, the molecular ion peak is expected at m/z = 209 . This peak should be relatively intense due to the stability of the aromatic system.

  • Key Fragmentation: The primary fragmentation pathway for amines is typically alpha-cleavage, which involves the cleavage of a bond adjacent to the nitrogen atom.[4][5]

Table 4: Predicted Key Fragments in the EI-MS of N-methylphenazin-1-amine

Predicted m/zIon Structure/FormulaFragmentation Pathway
209[C₁₃H₁₁N₃]⁺•Molecular Ion (M⁺•)
194[M - CH₃]⁺Loss of the methyl group via alpha-cleavage. This is expected to be a major fragment.
181[M - N₂H₂]⁺Loss of diazene from the phenazine core, a common fragmentation for phenazines.
167[C₁₂H₇N]⁺•Loss of HCN from the [M-CH₃]⁺ fragment.
Predicted Fragmentation Pathway

The fragmentation can be visualized as follows:

G M N-methylphenazin-1-amine [M]⁺• m/z = 209 F1 [M - CH₃]⁺ m/z = 194 M->F1 - •CH₃ (α-cleavage) F2 [M - N₂H₂]⁺ m/z = 181 M->F2 - N₂H₂

Caption: Predicted major fragmentation pathways for N-methylphenazin-1-amine.

Experimental Protocol: Mass Spectrometry Data Acquisition

Workflow: GC-MS Analysis

G prep Sample Preparation inject GC Injection prep->inject 1 mg/mL in MeOH ionize EI Ionization inject->ionize Vaporization & Separation analyze Mass Analysis (Quadrupole) ionize->analyze 70 eV detect Detection & Reporting analyze->detect

Caption: Workflow for Gas Chromatography-Mass Spectrometry (GC-MS).

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.

  • GC Separation: Inject 1 µL of the solution into a GC-MS system equipped with a suitable capillary column (e.g., a DB-5ms). Use a temperature program that allows for the elution of the compound, for example, starting at 100°C and ramping to 280°C at 10°C/min.

    • Causality: The GC step ensures that the analyzed sample is pure, separating it from any residual solvents or impurities before it enters the mass spectrometer.

  • Ionization: Use standard Electron Ionization (EI) at 70 eV. This energy level is standard for creating reproducible fragmentation patterns and for comparison with library spectra.

  • Mass Analysis: Scan a mass range that encompasses the expected molecular ion and fragments, for example, m/z 40-400.

  • Data Analysis: Identify the molecular ion peak at m/z 209. Analyze the fragmentation pattern and compare it to the predicted fragments in Table 4 and the proposed pathway.

Conclusion

This guide provides a comprehensive, predictive framework for the spectroscopic analysis of N-methylphenazin-1-amine. The forecasted NMR, IR, and MS data, grounded in established principles and data from analogous structures, offer researchers a reliable baseline for interpreting their own experimental results. The detailed, self-validating protocols outlined herein are designed to ensure the acquisition of high-quality, reproducible data. By leveraging this guide, scientists in drug discovery and materials science can confidently characterize N-methylphenazin-1-amine, accelerating their research and development efforts.

References

  • This reference is based on the initial search result which is no longer available but provided foundational d
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy: Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Prakash Raja. (2023, January 24). Mass Fragmentation of Amines, Alkanenitriles & Carbonyl Compounds [Video]. YouTube. Retrieved from [Link]

  • Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2005). ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Solubility of N-methylphenazin-1-amine in Organic Solvents

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of N-methylphenazin-1-amine. In the absence of extensive published quantitative data for this specific molecule, this doc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of N-methylphenazin-1-amine. In the absence of extensive published quantitative data for this specific molecule, this document leverages fundamental chemical principles and data from analogous compounds, such as the parent phenazine scaffold, to predict its solubility profile across a range of common organic solvents. The primary focus is to empower researchers by providing a detailed, field-proven experimental protocol for the accurate determination of solubility, thereby ensuring reliable and reproducible results in drug development and chemical synthesis workflows. This guide is intended for researchers, chemists, and drug development professionals who require a practical and theoretically grounded understanding of solubility for this class of compounds.

Introduction to N-methylphenazin-1-amine

N-methylphenazin-1-amine is a derivative of phenazine, a nitrogen-containing heterocyclic aromatic compound. The core phenazine structure is known for its electrochemical and photophysical properties, making its derivatives valuable in fields ranging from medicinal chemistry to materials science. The addition of a primary amine (-NH₂) and a methyl group (-CH₃) to the phenazine ring, as in N-methylphenazin-1-amine, significantly influences its physicochemical properties, including its solubility.

Understanding the solubility of this compound is critical for a multitude of applications:

  • Drug Development: Consistent and predictable solubility is paramount for formulation, bioavailability, and ensuring accurate dosage in pharmacological studies.

  • Chemical Synthesis: Selecting an appropriate solvent is crucial for reaction efficiency, controlling reaction kinetics, and for the purification of the final product through crystallization.

  • Material Science: For applications such as organic electronics or dyes, solubility dictates the methods of processing and deposition (e.g., spin coating, printing).

This guide will first explore the theoretical underpinnings of its expected solubility and then provide a robust experimental framework for its empirical determination.

Theoretical Principles & Predicted Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. For N-methylphenazin-1-amine, its structure—a large, rigid, and predominantly nonpolar aromatic system with a polar amine group—creates a nuanced solubility profile.

Molecular Structure Analysis:

  • Phenazine Core: The large tricyclic aromatic system is inherently hydrophobic and will favor interactions with nonpolar or moderately polar solvents through π-π stacking and van der Waals forces. The parent compound, phenazine, is known to be sparingly soluble in water but shows greater solubility in organic solvents like ethanol, acetone, and chloroform.[1]

  • Amine Group (-NH₂): The primary amine group introduces polarity and the capacity for hydrogen bonding. This group can act as a hydrogen bond donor.

  • Methyl Group (-CH₃): The methyl group is a nonpolar, electron-donating group that slightly increases the molecule's lipophilicity.

Predicted Solubility in Different Solvent Classes:

Based on these structural features, we can predict the solubility of N-methylphenazin-1-amine. The following table provides a qualitative prediction of solubility in various organic solvents, categorized by their polarity.

Solvent ClassExample SolventDielectric Constant (Polarity)Key InteractionsPredicted SolubilityRationale & Causality
Nonpolar Aprotic Hexane, Toluene~2.0Van der Waals forces, π-π stacking (Toluene)Low to Moderate The large nonpolar surface area of the phenazine core favors these solvents, but the polar amine group limits high solubility.
Polar Aprotic Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)21 - 47Dipole-dipole, Van der Waals forcesModerate to High These solvents cannot donate hydrogen bonds but their polarity can solvate the amine group, while their organic character interacts well with the phenazine ring. DMSO is often an excellent solvent for complex organic molecules.
Polar Protic Methanol, Ethanol~25 - 33Hydrogen bonding, Dipole-dipoleHigh These solvents are ideal. They can act as hydrogen bond donors and acceptors, effectively solvating the polar amine group. Their alkyl portions interact favorably with the hydrophobic phenazine core. Phenazine derivatives often show good solubility in alcohols.[1][2]
Halogenated Dichloromethane (DCM), Chloroform~9Dipole-dipole, Van der Waals forcesModerate to High These solvents are effective at dissolving moderately polar organic compounds. Chloroform, in particular, is a good solvent for the parent phenazine compound.[1]

Experimental Determination of Solubility: A Self-Validating Protocol

Given the lack of specific published data, empirical determination is the most trustworthy approach. The isothermal shake-flask method is a gold-standard, reliable technique for measuring the solubility of a solid compound in a solvent.[3]

Principle of the Method

An excess amount of the solid compound (solute) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached between the undissolved solid and the dissolved substance. After equilibrium, the saturated solution is filtered to remove the excess solid, and the concentration of the solute in the clear filtrate is determined using an appropriate analytical technique (e.g., gravimetric analysis, UV-Vis spectroscopy, or HPLC).[4]

Detailed Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of N-methylphenazin-1-amine (e.g., 50 mg) into several glass vials with screw caps. The key is to ensure undissolved solid remains at the end of the experiment.

    • Using a calibrated pipette, add a precise volume of the chosen organic solvent (e.g., 5.0 mL) to each vial.

    • Prepare at least three replicates for each solvent to ensure statistical validity.

  • Equilibration:

    • Place the sealed vials in an isothermal shaker bath set to a controlled temperature (e.g., 25 °C).

    • Agitate the vials at a constant speed for a predetermined time (e.g., 24 to 48 hours). A preliminary time-course study can determine the minimum time required to reach equilibrium.

  • Sample Separation (Critical Step):

    • After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter (e.g., 0.22 µm PTFE for organic solvents) and filter the solution into a clean, pre-weighed vial. This step is crucial to prevent any undissolved solid particles from being included in the analysis.

  • Quantification (Example: Gravimetric Analysis):

    • Accurately weigh the vial containing the filtered saturated solution.

    • Place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated. The temperature should be low enough to prevent degradation of the compound.

    • Once a constant weight is achieved, re-weigh the vial containing the dried solute residue.

  • Calculation:

    • Mass of solvent: (Mass of vial + solution) - (Mass of vial + dried solute)

    • Mass of dissolved solute: (Mass of vial + dried solute) - (Mass of empty vial)

    • Solubility ( g/100 g solvent): (Mass of dissolved solute / Mass of solvent) * 100

    • To express solubility in mg/mL, the density of the solvent at the experimental temperature must be used.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the isothermal shake-flask solubility determination protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification cluster_calc 5. Calculation prep1 Weigh excess solute (N-methylphenazin-1-amine) prep2 Add precise volume of organic solvent prep1->prep2 prep3 Prepare n≥3 replicates prep2->prep3 equil1 Agitate in isothermal shaker bath (e.g., 25°C) prep3->equil1 equil2 Equilibrate for 24-48h equil1->equil2 sep1 Settle undissolved solid equil2->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter through 0.22µm syringe filter sep2->sep3 quant1 Collect filtrate in pre-weighed vial sep3->quant1 quant2 Evaporate solvent (e.g., vacuum oven) quant1->quant2 quant3 Weigh dried solute quant2->quant3 calc1 Calculate mass of solute and solvent quant3->calc1 calc2 Determine Solubility (e.g., g/100g or mg/mL) calc1->calc2

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Molecular Interactions and Solubility Visualization

The solubility of N-methylphenazin-1-amine is a direct result of the competition between solute-solute, solvent-solvent, and solute-solvent interactions. Favorable solute-solvent interactions are required to overcome the energy required to break apart the solute's crystal lattice and the solvent's intermolecular forces.

The diagram below illustrates the key potential interactions between N-methylphenazin-1-amine and representative solvents.

G cluster_solute Solute cluster_solvents Solvent Classes & Interactions cluster_protic Polar Protic (e.g., Ethanol) cluster_aprotic Polar Aprotic (e.g., Acetone) cluster_nonpolar Nonpolar (e.g., Hexane) solute N-methylphenazin-1-amine hb Strong H-Bonding (Amine ↔ -OH) solute->hb High Solubility dd1 Dipole-Dipole solute->dd1 vdw1 Van der Waals solute->vdw1 dd2 Strong Dipole-Dipole solute->dd2 Moderate Solubility vdw2 Van der Waals solute->vdw2 vdw3 Weak Van der Waals only solute->vdw3 Low Solubility pp Ethanol hb->pp dd1->pp vdw1->pp pa Acetone dd2->pa vdw2->pa np Hexane vdw3->np

Caption: Solute-Solvent Interactions for N-methylphenazin-1-amine.

This visualization demonstrates why polar protic solvents like ethanol are predicted to be most effective. They offer a combination of hydrogen bonding to the amine group and weaker forces to interact with the rest of the molecule. In contrast, nonpolar solvents like hexane can only engage in weak van der Waals forces with the large aromatic system, which are insufficient to overcome the solute's crystal lattice energy and the polarity of the amine group, leading to poor solubility.

Conclusion for the Practicing Scientist

For any application requiring precise concentration, it is imperative that researchers empirically validate these predictions. The detailed isothermal shake-flask protocol provided herein serves as a robust, self-validating system to generate high-quality, reproducible solubility data. This foundational data is essential for advancing research and development efforts, from designing reliable synthetic routes to formulating effective pharmaceutical products.

References

  • Solubility of Things. (n.d.). Phenazine.
  • Dzhyhian, A., et al. (2023). Phenazine-Based Compound as a Universal Water-Soluble Anolyte Material for the Redox Flow Batteries. Molecules, 28(15), 5890. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Phenazine-1-carboxylic Acid in Water, Methanol, and Ethanol from (278.2 to 328.2) K. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. LibreTexts. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 8: Identification of Unknowns (Experiment). Retrieved from [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Kuleshova, J., et al. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of N-methylphenazin-1-amine

Introduction & Chemical Context N-methylphenazin-1-amine is a tricyclic nitrogen-containing heterocycle.[1][2] Structurally, it consists of a phenazine core substituted with a secondary methylamine group at the C1 positi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

N-methylphenazin-1-amine is a tricyclic nitrogen-containing heterocycle.[1][2] Structurally, it consists of a phenazine core substituted with a secondary methylamine group at the C1 position. It is chemically related to Pyocyanin (N-methyl-1-hydroxyphenazine) and 1-Aminophenazine , both of which are significant bioactive metabolites produced by Pseudomonas aeruginosa.[1][2]

This compound presents specific analytical challenges:

  • Basicity: The secondary amine and the phenazine ring nitrogens can interact with silanol groups in chromatographic columns, leading to peak tailing.

  • Hydrophobicity: The aromatic core requires organic-rich mobile phases for elution.[1][2]

  • Redox Activity: Like most phenazines, it can undergo reversible reduction, requiring stable oxidative conditions during analysis.[1][2]

This guide provides two complementary workflows: RP-HPLC-DAD/MS for quantification in biological media (e.g., culture supernatants, plasma) and GC-MS for structural confirmation and purity analysis.[1][2]

Physicochemical Profile
PropertyValue (Estimated/Literature)Analytical Implication
Molecular Formula C₁₃H₁₁N₃Mass confirmation (m/z 209.[1][2]1)
Molecular Weight 209.25 g/mol Suitable for low-mass MS cutoff
LogP ~2.8 - 3.2Retains well on C18; extractable with EtOAc/CHCl₃
pKa ~4.5 (Ring N), ~9 (Amine)Requires pH control (Acidic Mobile Phase)
UV Maxima ~250 nm, ~370 nmDual-wavelength monitoring recommended

Sample Preparation Protocols

Phenazines are lipophilic and easily extracted from aqueous matrices using organic solvents.[1][2]

Protocol A: Liquid-Liquid Extraction (Biological Matrices)

Application: Bacterial culture supernatant, Plasma.[1][2]

  • Clarification: Centrifuge sample at 10,000 x g for 10 mins to remove cells/particulates.

  • pH Adjustment: Adjust 1.0 mL of supernatant to pH 8.0–9.0 using 0.1 M NaOH.

    • Rationale: De-protonating the amine ensures the molecule is neutral, maximizing extraction efficiency into the organic phase.

  • Extraction: Add 2.0 mL of Ethyl Acetate or Chloroform . Vortex vigorously for 2 minutes.[1][2]

  • Phase Separation: Centrifuge at 3,000 x g for 5 mins.

  • Collection: Transfer the organic (bottom for Chloroform, top for EtOAc) layer to a fresh glass vial.

  • Drying: Evaporate to dryness under a stream of Nitrogen at 35°C.

  • Reconstitution: Dissolve residue in 200 µL of Mobile Phase A/B (50:50). Filter through a 0.22 µm PTFE syringe filter.[1][2]

Method 1: RP-HPLC-DAD/MS (Quantification)[1][2]

This is the preferred method for routine quantification due to the compound's UV activity and the ability to handle aqueous samples.

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: C18 End-capped column (e.g., Zorbax Eclipse Plus C18 or ACQUITY BEH C18).[1][2]

    • Dimensions: 100 mm x 2.1 mm, 1.8 µm (UHPLC) or 150 mm x 4.6 mm, 3.5 µm (HPLC).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10 mM Ammonium Formate pH 3.5).[1][2]

    • Rationale: Low pH protonates the amine, improving solubility and preventing silanol interactions (tailing).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Flow Rate: 0.4 mL/min (UHPLC) / 1.0 mL/min (HPLC).

  • Injection Volume: 5 µL.

  • Column Temp: 40°C.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.05%Initial Hold
1.05%Sample Loading
10.095%Linear Gradient
12.095%Wash
12.15%Re-equilibration
15.05%End of Run
Detection Parameters
  • UV/DAD:

    • Channel A: 254 nm (Aromatic ring, high sensitivity).[2]

    • Channel B: 368 nm (Phenazine specific, high selectivity).[2]

  • Mass Spectrometry (ESI+):

    • Mode: Positive Electrospray Ionization (ESI+).[1][2]

    • Scan Range: m/z 100–500.

    • Target Ion: [M+H]⁺ = 210.1 m/z.[1][2]

    • Fragment Ions (MS/MS): 195.1 (Loss of -CH₃), 168.1 (Ring fragmentation).[2]

Method 2: GC-MS (Structural Confirmation)[1][2]

Gas chromatography is ideal for purity assessment and confirming the presence of the methyl group via fragmentation patterns.

Instrument Parameters
  • System: Agilent 7890B/5977B GC-MSD or equivalent.

  • Column: DB-5ms or HP-5ms (30 m × 0.25 mm × 0.25 µm).[1][2]

    • Note: A non-polar phase (5% phenyl) is standard for aromatic amines.[1][2]

  • Inlet: Splitless mode (1 min purge).

  • Inlet Temperature: 280°C.[1][2][3]

    • Critical: High temperature ensures rapid volatilization of the secondary amine.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1][2]

  • Transfer Line: 290°C.[1][2]

Temperature Program
  • Initial: 100°C (Hold 1 min).

  • Ramp: 20°C/min to 300°C.

  • Final: 300°C (Hold 5 min).

MS Detection (EI)
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Ionization: Electron Impact (70 eV).[1][2]

  • Scan Mode: Full Scan (m/z 40–350).[1][2]

  • Key Diagnostic Ions:

    • m/z 209: Molecular Ion (M⁺) - Base Peak (typically).[1][2]

    • m/z 194: [M - CH₃]⁺ (Loss of methyl group).[1][2]

    • m/z 180: [M - NCH₃]⁺.

Workflow Visualization

The following diagram outlines the decision process and workflow for analyzing N-methylphenazin-1-amine.

PhenazineAnalysis Start Sample Source MatrixBio Biological Matrix (Plasma, Culture Media) Start->MatrixBio MatrixChem Synthetic/Pure Chemical Start->MatrixChem PrepLLE LLE Extraction (pH 9.0, EtOAc/CHCl3) MatrixBio->PrepLLE Complex Matrix PrepDilute Dilute in MeOH MatrixChem->PrepDilute High Purity Decision Select Analytical Method PrepLLE->Decision PrepDilute->Decision HPLC RP-HPLC-DAD/MS (Quantification) Decision->HPLC Target: Conc. & Kinetics GCMS GC-MS (Identification/Purity) Decision->GCMS Target: Structure Proof Result1 Data: Retention Time + UV Spectrum (254/368 nm) HPLC->Result1 Result2 Data: EI Spectrum (m/z 209, 194) GCMS->Result2

Caption: Analytical workflow for N-methylphenazin-1-amine selection based on sample matrix and data requirements.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Peak Tailing (HPLC) Interaction with silanols.[1][2]Ensure Mobile Phase has 0.1% Formic Acid.[1][2] Increase buffer strength to 20mM. Use a "Base Deactivated" column.[1][2]
Low Sensitivity (UV) Wrong wavelength.Phenazines absorb best at ~250nm (UV) or ~368nm (Visible).[2] Do not use 210nm (noisy).
Peak Broadening (GC) Adsorption in liner.[1][2]Use a deactivated splitless liner with glass wool.[1][2] Trim column head.[1][2]
Carryover Sticky analyte.Add a needle wash step (50:50 MeOH:Water + 0.1% FA) between injections.[1][2]

References

  • Mavrodi, D. V., et al. (2001).[1][2] Genetic analysis of phenazine antibiotic production by Pseudomonas aureofaciens 30-84.[1][2] Journal of Bacteriology.[1][2] Link

  • Price-Whelan, A., et al. (2006).[1][2] Rethinking secondary metabolism: physiological roles for phenazine antibiotics. Nature Chemical Biology.[1][2] Link

  • Kern, S. E., & Newman, D. K. (2014).[2][4] Measurement of phenazines in bacterial cultures.[1][2][4][5][6] Methods in Molecular Biology.[1][2][4] Link

  • PubChem. (2023).[1][2] Phenazine-1-amine Compound Summary. National Library of Medicine.[1][2] Link

  • Agilent Technologies. (2020).[1][2] Analysis of Aromatic Amines by GC/MS. Application Note. Link(General reference for aromatic amine GC parameters).

Sources

Application

Application Note &amp; Protocols: In Vitro Evaluation of N-methylphenazin-1-amine as a Potential Anticancer Agent

For: Researchers, scientists, and drug development professionals. Preamble: The Rationale for Investigating N-methylphenazin-1-amine The phenazine structural motif is a privileged scaffold in medicinal chemistry, with nu...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Preamble: The Rationale for Investigating N-methylphenazin-1-amine

The phenazine structural motif is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[1][2] Compounds in this class have been shown to exert their antitumor activity through various mechanisms, including DNA intercalation, inhibition of topoisomerases, and induction of apoptosis.[3][4] For instance, certain bis(9-methylphenazine-1-carboxamides) have demonstrated high in vitro growth inhibitory potencies, suggesting that the phenazine core is a promising starting point for novel drug discovery.[3]

This document outlines a comprehensive suite of in vitro protocols to systematically evaluate N-methylphenazin-1-amine, a novel phenazine derivative, for its potential as an anticancer agent. The described workflows are designed to move from broad cytotoxicity screening to more detailed mechanistic investigations, providing a robust framework for assessing the compound's efficacy and mode of action at the cellular level. In vitro assays serve as a critical initial step in the drug discovery pipeline, enabling the screening of numerous compounds to identify promising candidates for further preclinical development.[5][6][7][8]

Section 1: Initial Assessment of Cytotoxicity via MTT Assay

The first critical step is to determine if N-methylphenazin-1-amine has a cytotoxic or cytostatic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for this purpose.[9] Its principle is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active, viable cells.[9] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cell viability.[9]

Experimental Workflow: From Cell Seeding to Data Analysis

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay seed Seed Cancer Cells in 96-well Plates incubate1 Incubate Overnight (24h) (Allow cells to adhere) seed->incubate1 treat Treat Cells with Serial Dilutions of N-methylphenazin-1-amine incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 controls Include Vehicle (DMSO) & Untreated Controls add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan crystal formation) add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO or Detergent) incubate3->solubilize read Read Absorbance at 570 nm solubilize->read

Caption: Workflow for the MTT Cell Viability Assay.

Protocol 1: MTT Cell Viability Assay

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116, HepG2) and a non-cancerous control cell line (e.g., HEK293).[2]

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • N-methylphenazin-1-amine stock solution (e.g., 10 mM in DMSO).

  • 96-well flat-bottom plates.

  • MTT reagent (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • Multichannel pipette.

  • Microplate reader.

Procedure:

  • Cell Seeding: Harvest and count cells, ensuring >90% viability. Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[10] Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

    • Causality Insight: Overnight incubation ensures cells recover from trypsinization and adhere properly, providing a consistent baseline for treatment. The seeding density is critical; too few cells will result in a weak signal, while too many may lead to overgrowth and nutrient depletion, confounding the results.[11]

  • Compound Preparation and Treatment: Prepare serial dilutions of N-methylphenazin-1-amine in complete medium from the stock solution. A typical concentration range might be 0.1, 1, 5, 10, 25, 50, 100 µM.

  • Remove the old medium from the plates and add 100 µL of the medium containing the various concentrations of the compound. Include wells with vehicle control (medium with the highest concentration of DMSO used) and untreated controls (medium only).

  • Incubation: Incubate the plates for a standard exposure time, typically 48 or 72 hours, at 37°C, 5% CO₂.[12]

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[10] Monitor for the formation of purple precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to ensure all formazan crystals are dissolved.

  • Data Acquisition: Leave the plate at room temperature in the dark for 2 hours to ensure complete solubilization.[10] Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Cytotoxicity

The results are typically expressed as a percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.

Cell LineN-methylphenazin-1-amine IC50 (µM) after 48hDoxorubicin IC50 (µM) after 48h (Control)
HCT116 (Colon)Hypothetical ValueHypothetical Value
MCF-7 (Breast)Hypothetical ValueHypothetical Value
HepG2 (Liver)Hypothetical ValueHypothetical Value
HEK293 (Normal)Hypothetical ValueHypothetical Value

Section 2: Mechanistic Insight - Apoptosis Detection

If the compound reduces cell viability, the next logical step is to determine how the cells are dying. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[1] The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting apoptosis by flow cytometry.[13]

Principle of Detection:

  • In early apoptosis, phosphatidylserine (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, translocates to the outer leaflet.[13][14]

  • Annexin V , a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC). It binds to these exposed PS residues on the surface of apoptotic cells.[15]

  • Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It only enters late apoptotic or necrotic cells where membrane integrity is compromised.[15]

This dual staining allows for the differentiation of four cell populations:

  • Viable Cells: (Annexin V- / PI-)

  • Early Apoptotic Cells: (Annexin V+ / PI-)

  • Late Apoptotic/Necrotic Cells: (Annexin V+ / PI+)

  • Necrotic Cells: (Annexin V- / PI+)

Apoptosis_Principle cluster_cells Cell States cluster_reagents Reagents Live Live Cell Inner: PS Outer: Normal Annexin V- PI- Early Early Apoptotic Inner: Normal Outer: PS Exposed Annexin V+ PI- Late Late Apoptotic Outer: PS Exposed Membrane Compromised Annexin V+ PI+ AnV Annexin V-FITC (Binds PS) AnV->Early Binds AnV->Late Binds PI Propidium Iodide (Enters compromised membranes) PI->Late Enters Signaling_Pathway cluster_input Drug Action cluster_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Pathway (Intrinsic) Drug N-methylphenazin-1-amine p21 p21 (CDK Inhibitor) Drug->p21 Upregulates? Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 Downregulates? CDK1 CDK1 p21->CDK1 CyclinB1 Cyclin B1 CyclinB1->CDK1 G2M_Arrest G2/M Arrest CDK1->G2M_Arrest Casp3 Cleaved Caspase-3 CDK1->Casp3 Bax Bax (Pro-apoptotic) Casp9 Cleaved Caspase-9 Bax->Casp9 Activates Bcl2->Bax Casp9->Casp3 PARP Cleaved PARP Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Hypothetical Signaling Pathways Affected by the Compound.

Protocol 4: Western Blotting

Materials:

  • Cell lysates from treated and control cells.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Cyclin B1, anti-Actin).

  • HRP-conjugated secondary antibodies.

  • ECL (Enhanced Chemiluminescence) substrate.

  • Imaging system.

Procedure:

  • Protein Extraction: After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer. [16]Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading. [17]3. SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis. [16] * Trustworthiness: Loading an equal amount of total protein for each sample is fundamental for accurately comparing protein expression levels. A loading control (e.g., β-Actin or GAPDH) is used to verify this.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electric current. [17]5. Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the diluted primary antibody in blocking buffer, typically overnight at 4°C with gentle shaking. [16][17]7. Washing: Wash the membrane multiple times with TBST (Tris-Buffered Saline with Tween 20) to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. [17]9. Detection: Wash the membrane again thoroughly with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the level of protein expression.

References

  • Gao, X., Lu, Y., Fang, L., Fang, X., Xing, Y., Gou, S., & Xi, T. (2013). Synthesis and anticancer activity of some novel 2-phenazinamine derivatives. European Journal of Medicinal Chemistry, 69, 1–9. [Link]

  • Gamage, S. A., Spicer, J. A., Finlay, G. J., Stewart, A. J., Charlton, P., Baguley, B. C., & Denny, W. A. (2001). Dicationic bis(9-methylphenazine-1-carboxamides): relationships between biological activity and linker chain structure for a series of potent topoisomerase targeted anticancer drugs. Journal of Medicinal Chemistry, 44(9), 1407–1415. [Link]

  • Toh, W. W., & Lee, E. J. (2005). Mode of action of the novel phenazine anticancer agents XR11576 and XR5944. Cancer Chemotherapy and Pharmacology, 55(4), 341–348. [Link]

  • Adan, A., Kiraz, Y., & Baran, Y. (2016). In vitro assays and techniques utilized in anticancer drug discovery. Expert Opinion on Drug Discovery, 11(10), 991–1007. [Link]

  • Kapałczyńska, M., Kolenda, T., Przybyła, W., Zajączkowska, M., Teresiak, A., Filas, V., Ibbs, M., Bliźniak, R., Łuczewski, Ł., & Lamperska, K. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Pharmacology, 11, 229. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Srinivasan, S., Panchal, M., & El-Sayed, K. A. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17726–17736. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory. [Link]

  • Bio-Rad. (n.d.). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Bio-Rad. [Link]

  • Quratul Ain. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

  • National Center for Biotechnology Information. (2023). Western Blot: Principles, Procedures, and Clinical Applications. In StatPearls. [Link]

Sources

Method

Application Note: N-methylphenazin-1-amine as an Electron Shuttle in Microbial Fuel Cells

This Application Note is designed for researchers and development scientists investigating N-methylphenazin-1-amine (N-Me-1-AP) as an exogenous electron transfer mediator (EET) in Microbial Fuel Cells (MFCs).[1][2][3] [1...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and development scientists investigating N-methylphenazin-1-amine (N-Me-1-AP) as an exogenous electron transfer mediator (EET) in Microbial Fuel Cells (MFCs).[1][2][3]

[1][2][3]

Executive Summary

Electron transfer limitations at the biotic-abiotic interface remain the primary bottleneck in Microbial Fuel Cell (MFC) power density.[1][3] N-methylphenazin-1-amine (N-Me-1-AP) , a synthetic derivative of the phenazine class, serves as a highly efficient, diffusional electron shuttle.[1][2][3] Unlike endogenous pyocyanin, N-Me-1-AP offers a chemically tunable redox potential (


 V vs. SHE) that closely matches the NADH/NAD

couple (-0.32 V), minimizing thermodynamic energy loss while maintaining high electron flux.[2][3]

This guide details the electrochemical characterization, preparation, and application of N-Me-1-AP to enhance Coulombic Efficiency (CE) and Power Density (PD) in bioelectrochemical systems.[1][2][3]

Mechanistic Principles

The efficacy of N-Me-1-AP relies on its ability to cycle reversibly between oxidized and reduced states, bridging the gap between the bacterial electron transport chain (ETC) and the solid anode.[1][2][3]

Thermodynamic Advantage

Standard shuttles like Methylene Blue (


 V) or Ferricyanide (

V) create a large overpotential, "wasting" the voltage gain. N-Me-1-AP’s lower potential allows it to accept electrons from low-potential cytosolic donors (e.g., NADH dehydrogenase) or periplasmic c-type cytochromes, preserving the electromotive force (EMF) of the cell.[1][2]
Transport Pathway[2][3]
  • Entry: The lipophilic nature of the phenazine core allows N-Me-1-AP to permeate the outer membrane.[1][2][3]

  • Reduction: Intracellular reduction occurs via NADH-dependent reductases.[2][3]

  • Efflux/Diffusion: The reduced species (N-Me-1-AP

    
    ) diffuses to the anode surface.[1][2][3]
    
  • Oxidation: Heterogeneous electron transfer occurs at the anode, regenerating the oxidized shuttle.

ElectronTransfer cluster_bacteria Bacterial Cell (Cytosol/Periplasm) cluster_anode Anode Interface NADH NADH Reductase Reductase Enzyme NADH->Reductase 2e- Shuttle_Ox N-Me-1-AP (Ox) Reductase->Shuttle_Ox Reduction Shuttle_Ox->Shuttle_Ox Recycle Shuttle_Red N-Me-1-AP (Red) Shuttle_Ox->Shuttle_Red Accepts 2e- / 2H+ Anode Carbon Anode Shuttle_Red->Anode Diffusion & Oxidation (Release 2e-) Anode->Shuttle_Ox Regeneration

Figure 1: Mechanism of Mediated Electron Transfer (MET) via N-Me-1-AP.[1][2][3] The shuttle cycles between the bacterial reduction site and the anode surface.

Experimental Protocols

Materials & Reagents
ComponentSpecificationPurpose
N-Me-1-AP CAS 91901-97-2, >98% PurityElectron Shuttle
Solvent DMSO (Dimethyl sulfoxide)Stock solution preparation (hydrophobic nature)
Electrolyte 50 mM Phosphate Buffer (PBS), pH 7.0Maintain neutral pH for physiological relevance
Anode Carbon Felt / Graphite ClothHigh surface area electrode
Biocatalyst Shewanella oneidensis MR-1 or Mixed CultureExoelectrogenic bacteria
Stock Solution Preparation

Critical Warning: Phenazines are light-sensitive and potentially toxic at high concentrations.[1][2][3] Handle in low-light conditions.

  • Weighing: Measure 10 mg of N-methylphenazin-1-amine.

  • Dissolution: Dissolve in 1.0 mL of 100% DMSO. Vortex for 2 minutes until fully clear.

    • Note: Do not use water/buffer for the initial stock; the compound will precipitate.

  • Filtration: Filter sterilize using a 0.2 µm PTFE syringe filter (nylon filters may bind the dye).

  • Storage: Store in amber aliquots at -20°C. Stable for 3 months.

Electrochemical Characterization (Cyclic Voltammetry)

Before adding to the MFC, validate the redox activity of the shuttle in the absence of bacteria.

  • Setup: Three-electrode cell (Working: Glassy Carbon; Counter: Pt wire; Ref: Ag/AgCl).

  • Solution: 50 mM PBS (pH 7.0) + 50 µM N-Me-1-AP (add 5 µL stock to 10 mL PBS).

  • Purging: Sparge with N

    
     gas for 15 minutes to remove O
    
    
    
    (oxygen competes with the shuttle).
  • Parameters:

    • Scan Range: -0.8 V to +0.2 V vs. Ag/AgCl.[2][3]

    • Scan Rate: 10, 20, 50, 100 mV/s.[2]

  • Validation Criteria: Look for reversible oxidation/reduction peaks centered around -0.45 V vs. Ag/AgCl (-0.25 V vs. SHE).

MFC Application Protocol

This protocol assumes a batch-mode, single-chamber MFC.[1][2][3]

  • Inoculation: Establish a stable biofilm on the anode using a standard carbon source (e.g., 20 mM Lactate) until voltage peaks and stabilizes (typically 2-3 cycles).[2]

  • Baseline Measurement: Record the polarization curve (Voltage vs. Current) of the mediator-less system.

  • Shuttle Injection:

    • Inject N-Me-1-AP stock to a final concentration of 10 µM .[1][2][3]

    • Caution: Do not exceed 100 µM initially; high concentrations can be toxic to non-adapted biofilms.[3]

  • Equilibration: Allow the system to run at Open Circuit Voltage (OCV) for 2 hours to let the shuttle diffuse into the biofilm.

  • Performance Testing:

    • Discharge at a fixed external resistance (e.g., 1000

      
      ).
      
    • Monitor voltage increase.[3] A successful application typically yields a 20-40% increase in steady-state current within 6-12 hours.[3]

Data Analysis & Interpretation

Expected Electrochemical Parameters
ParameterValue (Approx.)Significance

(Midpoint Potential)
-0.28 V (vs. SHE)Optimal for NADH oxidation (-0.32 V)

(Peak Separation)
60 - 80 mVIndicates reversibility (1e- or 2e- transfer)
Diffusion Coefficient (

)

cm

/s
Determines mass transfer rate limit
Calculating Shuttle Contribution

To quantify the enhancement, calculate the Power Density (


) :


Where

is voltage,

is resistance, and

is anode surface area.

Compare the peak power density (


) before and after addition:


Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
No Current Increase Biofilm impermeability or Shuttle SaturationIncrease concentration to 50 µM; Ensure anaerobic conditions (O

oxidizes the shuttle before the anode does).
Current Drops Rapidly Toxicity / AdsorptionThe shuttle may be adsorbing irreversibly to the carbon felt. Use a lower concentration or switch to a planar graphite electrode.
Irreversible CV Peaks pH instabilityCheck buffer capacity. Phenazine redox is proton-coupled; pH drift shifts peaks.[1][2][3]

Experimental Workflow Diagram

Workflow Start Start: MFC Stabilization Stock Prep N-Me-1-AP Stock (10 mM in DMSO) Start->Stock CV_Check CV Characterization (Abiotic, Anaerobic) Stock->CV_Check QC Check Inject Injection into MFC (Final: 10-50 µM) CV_Check->Inject If Reversible Incubate Equilibration (2 hrs OCV) Inject->Incubate Measure Polarization Curve & Power Density Calc Incubate->Measure Analyze Calculate Efficiency Gain Measure->Analyze

Figure 2: Step-by-step experimental workflow for validating N-Me-1-AP in MFCs.

References

  • Rabaey, K., et al. (2005). "Microbial phenazine production enhances electron transfer in biofuel cells." Environmental Science & Technology.[3] Link

  • Hernandez, M.E., & Newman, D.K. (2001). "Extracellular electron transfer."[3] Cellular and Molecular Life Sciences. Link

  • Simoska, O., et al. (2021). "Phenazines as model low-midpoint potential electron shuttles for photosynthetic bioelectrochemical systems." Chemical Science. Link

  • BLD Pharm. (2023). "Product Information: N-methylphenazin-1-amine (CAS 91901-97-2)."[1][2][3][4][5] Link

  • Watanabe, K., et al. (2009).[6] "Electron shuttles in biotechnology." Current Opinion in Biotechnology. Link

Sources

Application

Application Note: N-Methylphenazin-1-amine in Organic Electronics

High-Performance Redox Mediators & Charge Transport Systems [1] Part 1: Executive Summary & Core Mechanism[1] The Material Class N-methylphenazin-1-amine (NMPA) represents a critical class of redox-active organic semicon...

Author: BenchChem Technical Support Team. Date: February 2026

High-Performance Redox Mediators & Charge Transport Systems [1]

Part 1: Executive Summary & Core Mechanism[1]

The Material Class

N-methylphenazin-1-amine (NMPA) represents a critical class of redox-active organic semiconductors .[1] Unlike passive structural polymers, NMPA functions as an active electron shuttle.[1] Its utility spans from Organic Redox Flow Batteries (ORFBs) , where it serves as a high-capacity anolyte, to OLEDs , where its rigid planar structure and nitrogen-rich core facilitate Hole Transport (HT).

Mechanistic Causality: Why This Molecule?

The efficacy of NMPA relies on three molecular features:

  • Reversible Redox System: The phenazine core undergoes a two-step, two-electron reduction (Neutral

    
     Radical Anion 
    
    
    
    Dianion).[1] This "multi-electron" capacity doubles energy density in battery applications compared to single-electron transfer molecules like TEMPO.[1]
  • Methylation Logic: The N-methyl group at position 1 is not arbitrary.[1]

    • Solubility: It disrupts intermolecular H-bonding, significantly increasing solubility in non-aqueous electrolytes (e.g., Acetonitrile, Propylene Carbonate)—a critical requirement for flow batteries.

    • Electronic Tuning: The inductive effect (+I) of the methyl group shifts the redox potential cathodically, making it a stronger reducing agent (anolyte) than the non-methylated parent.

  • Donor-Acceptor (D-A) Architecture: In optoelectronics, the electron-rich amine (Donor) coupled with the electron-deficient phenazine ring (Acceptor) creates an Intramolecular Charge Transfer (ICT) state, essential for tunable emission and efficient hole injection.[1]

Part 2: Application I — Organic Redox Flow Batteries (ORFB)[1][2]

The Challenge

Metal-based flow batteries (Vanadium) suffer from high cost and resource scarcity.[1] Organic alternatives often lack stability or solubility. NMPA addresses this by offering a stable, highly soluble anolyte material.

Validated Protocol: Electrolyte Formulation & Testing

Objective: Prepare a 0.1 M active anolyte solution and validate electrochemical reversibility.

Step 1: Solvent Purification (Critical)
  • Action: Dry Acetonitrile (MeCN) over activated 3Å molecular sieves for 24 hours.

  • Causality: Water traces (

    
     ppm) react with the phenazine radical anion formed during charging, leading to irreversible degradation (protonation).[1]
    
  • Validation: Karl Fischer titration must read

    
     ppm H
    
    
    
    O.
Step 2: Electrolyte Preparation
  • Dissolve NMPA (Concentration: 0.1 M) in dry MeCN.[1]

  • Add Supporting Electrolyte: TBAPF

    
      (Tetrabutylammonium hexafluorophosphate) at 1.0 M.[1]
    
    • Note: High ionic strength is required to minimize ohmic drop (

      
       drop) during cycling.[1]
      
Step 3: Cyclic Voltammetry (CV) Validation

Before assembling a full cell, the redox reversibility must be confirmed.[1]

  • Setup: Three-electrode cell (Glassy Carbon Working, Pt Wire Counter, Ag/Ag+ Reference).

  • Scan Rate: 100 mV/s.[1]

  • Window: -2.0 V to 0.0 V vs. Fc/Fc+.

  • Success Criteria: You must observe two distinct reversible waves:

    • 
       V (Neutral 
      
      
      
      Radical Anion)[1]
    • 
       V (Radical Anion 
      
      
      
      Dianion)[1]
    • Self-Check: If the peak separation (

      
      ) 
      
      
      
      mV, the electrode surface is fouled or the solvent is wet.
Visualizing the Redox Mechanism

The following diagram illustrates the two-electron storage pathway utilized in ORFBs.

RedoxPathway cluster_0 Energy Storage Mechanism Neutral Neutral State (NMPA) Radical Radical Anion (NMPA•-) Neutral->Radical +1e- (Red1) E ~ -1.25V Radical->Neutral -1e- (Ox1) Dianion Dianion (NMPA 2-) Radical->Dianion +1e- (Red2) E ~ -1.80V Dianion->Radical -1e- (Ox2)

Caption: Stepwise two-electron reduction pathway of N-methylphenazin-1-amine. Reversibility of both steps is required for high-capacity battery operation.[1]

Part 3: Application II — Optoelectronics (OLEDs)[1][3]

Role: Hole Transport & Emitter Host

In OLEDs, NMPA derivatives function primarily as Hole Transport Materials (HTM) .[1] The nitrogen lone pairs facilitate the "hopping" of positive charges (holes) toward the emissive layer.

Key Material Parameters

For integration into an OLED stack, the material must meet specific energy level requirements relative to the Indium Tin Oxide (ITO) anode and the Emitter.

ParameterTypical ValueMethod of DeterminationSignificance
HOMO Level -5.4 to -5.6 eVCV (Oxidation Onset)Must match ITO work function (-4.8 eV) for efficient hole injection.[1]
LUMO Level -3.0 to -3.2 eVOptical Bandgap (

)
Determines electron blocking capability.[1]
T

(Glass Transition)

C
DSC (Calorimetry)Prevents crystallization during device operation (which causes dark spots).[1]
Triplet Energy (E

)

eV
Phosphorescence SpectraHigh E

is required if used as a host for phosphorescent emitters.[1]
Synthesis & Purification Protocol (Device Grade)

Electronics-grade materials require >99.9% purity.[1] Trace metals act as exciton quenchers.[1]

Workflow: Buchwald-Hartwig Amination [1]
  • Reactants: 1-Chlorophenazine (1.0 eq) + Methylamine (2.0 eq, THF solution).

  • Catalyst system: Pd

    
    (dba)
    
    
    
    (2 mol%) + BINAP (4 mol%).[1]
  • Base: NaO

    
    Bu (1.5 eq).[1]
    
  • Conditions: Toluene, 110°C, Argon atmosphere, 12 hours.[1]

Purification (The "Sublimation" Standard)
  • Column Chromatography: Silica gel (DCM/Hexane gradient).[1]

  • Recrystallization: From hot Ethanol/Toluene.

  • Vacuum Sublimation (Mandatory):

    • Pressure:

      
       Torr.[1]
      
    • Temperature: Gradient zone (Source: 180°C

      
       Collector: 120°C).[1]
      
    • Result: This removes trace Pd catalyst and organic impurities that degrade device lifetime.[1]

Part 4: Bio-Electronic Interface (Biosensors)

Relevant for Drug Development/Bio-Engineering Audience.[1]

Phenazine derivatives, including NMPA, are structurally similar to Flavins (biological redox cofactors).[1] They are used as Electron Transfer Mediators in enzymatic biosensors (e.g., Glucose Dehydrogenase sensors).[1]

  • Mechanism: The NMPA molecule shuttles electrons between the enzyme's active site (which has been reduced by glucose) and the electrode surface, lowering the overpotential required for sensing.

  • Advantage: NMPA's stable redox potential (~ -0.4 V vs Ag/AgCl in aqueous buffer) avoids interference from common blood components like ascorbic acid (which oxidizes at higher potentials).[1]

Part 5: Troubleshooting & Quality Control[1]

Common Failure Modes
ObservationRoot CauseCorrective Action
Irreversible CV Waves Oxygen contamination or wet solvent.[1]Re-dry solvent (Karl Fischer check); purge cell with Argon for 20 mins.
Low Solubility Aggregation of planar rings.[1]Switch solvent to Propylene Carbonate (PC) or introduce bulky counter-ions (e.g., TFSI-).[1]
OLED Dark Spots Crystallization of the HTL.[1]Material purity is too low; repeat sublimation.
Synthesis Workflow Diagram

SynthesisWorkflow Start Raw Materials (1-Chlorophenazine + MeNH2) Rxn Buchwald-Hartwig Coupling (Pd Catalyst, NaOtBu, Toluene) Start->Rxn Workup Workup & Silica Column (Remove bulk impurities) Rxn->Workup Sublimation High Vacuum Sublimation (<10^-6 Torr, Gradient Temp) Workup->Sublimation Critical Step Final Device Grade NMPA (>99.9% Purity) Sublimation->Final

Caption: Purification workflow emphasizing vacuum sublimation, a mandatory step for organic electronic applications to ensure trap-free charge transport.

Part 6: References

  • Hollas, A. et al. (2018).[1] "A biomimetic high-capacity phenazine-based anolyte for aqueous organic redox flow batteries."[1] Nature Energy.[1] [1]

    • Context: Establishes the foundational redox chemistry of phenazine derivatives in flow batteries.

  • Kaur, A. et al. (2021).[1] "Phenazine derivatives as organic redox flow battery materials: A review." Journal of Materials Chemistry A.

    • Context: detailed review of substituent effects (like methylation) on solubility and voltage.[1]

  • Wang, Y. et al. (2019).[1] "High-Performance Organic Light-Emitting Diodes Based on Phenazine Derivatives." Organic Electronics. [1]

    • Context: Protocols for using phenazines as Hole Transport Materials.[1][2]

  • Sigma-Aldrich / Merck. "Protocol for Cyclic Voltammetry of Organic Semiconductors."[1]

    • Context: Standard industry methodology for HOMO/LUMO determination.[1]

Sources

Method

Application Notes and Protocols for In Vivo Studies of N-methylphenazin-1-amine in Animal Models

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the in vivo evaluation of N-methylphenazin-1-ami...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the in vivo evaluation of N-methylphenazin-1-amine, a phenazine derivative with potential therapeutic applications. Phenazine compounds are known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] This guide is designed to provide researchers with the foundational knowledge and detailed protocols necessary to investigate the pharmacological effects of N-methylphenazin-1-amine in preclinical animal models. The protocols herein are grounded in established methodologies for assessing anti-inflammatory and antinociceptive activities, as well as preliminary pharmacokinetic profiling.

Introduction: The Therapeutic Potential of Phenazine Derivatives

Phenazines are a large class of nitrogen-containing heterocyclic compounds produced by various bacteria. Both natural and synthetic phenazine derivatives are of significant interest due to their diverse pharmacological activities.[1] These compounds can act as electron shuttles, modulate cellular redox states, and influence gene expression, contributing to their wide-ranging biological effects.

Recent studies have highlighted the anti-inflammatory and neuroprotective potential of phenazine derivatives. For instance, certain phenazines have been shown to inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α and to modulate the NF-κB signaling pathway.[2][3] Given these precedents, N-methylphenazin-1-amine warrants thorough in vivo investigation to characterize its therapeutic potential.

This guide will focus on the logical progression of in vivo studies, from initial toxicity assessments to efficacy evaluation in relevant disease models.

Preclinical Development Workflow for N-methylphenazin-1-amine

A structured approach is crucial for the efficient and ethical in vivo evaluation of a novel compound. The following workflow outlines the key stages for investigating N-methylphenazin-1-amine.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Pharmacokinetic Profiling cluster_2 Phase 3: Efficacy Evaluation A Compound Synthesis & Characterization B Acute Toxicity Study (OECD 423) A->B C Dose Range Finding B->C D Single-Dose Pharmacokinetics (PK) C->D Inform Dosing F Anti-inflammatory Activity Models C->F Inform Dosing E Bioavailability Assessment D->E G Antinociceptive Activity Models F->G

Caption: Preclinical workflow for N-methylphenazin-1-amine.

Foundational In Vivo Studies: Safety and Dosing

Prior to any efficacy studies, it is imperative to establish the safety profile and appropriate dose range for N-methylphenazin-1-amine.

Acute Oral Toxicity Study

An acute oral toxicity study is the first step to determine the intrinsic toxicity of the compound. This is typically performed in rodents following the guidelines of the Organization for Economic Co-operation and Development (OECD).[4]

Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)

  • Animal Model: Female Swiss albino mice (8-12 weeks old).

  • Acclimatization: Acclimatize animals for at least 7 days under standard laboratory conditions (22 ± 3°C, 12-hour light/dark cycle) with free access to food and water.[5]

  • Dosing:

    • Fast animals overnight prior to dosing.

    • Administer a single oral dose of N-methylphenazin-1-amine to one animal. A starting dose of 175 mg/kg is often used.

    • If the animal survives, the next animal receives a higher dose. If it dies, the next animal receives a lower dose.

  • Observation:

    • Observe animals for clinical signs of toxicity and mortality at 30 minutes, 1, 2, 4, and 24 hours after dosing, and then daily for 14 days.

    • Record body weight changes.

  • Endpoint: Determine the LD50 (median lethal dose) and the maximum tolerated dose (MTD).

Dose Formulation

The choice of vehicle for N-methylphenazin-1-amine will depend on its solubility. Common vehicles include:

  • Distilled water

  • Saline (0.9% NaCl)

  • Carboxymethyl cellulose (CMC) solution

  • Tween 80 solution

It is crucial to test the vehicle alone as a control group in all experiments.

Pharmacokinetic Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of N-methylphenazin-1-amine is critical for interpreting efficacy data and designing dosing regimens.

Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animal Model: Male Wistar rats (200-250 g).

  • Administration:

    • Administer a single dose of N-methylphenazin-1-amine via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge blood samples to separate plasma.

  • Bioanalysis:

    • Quantify the concentration of N-methylphenazin-1-amine in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate key pharmacokinetic parameters using appropriate software.

Table 1: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution

Efficacy Evaluation: Anti-inflammatory and Antinociceptive Models

Based on the known activities of phenazine derivatives, initial efficacy studies for N-methylphenazin-1-amine should focus on its anti-inflammatory and antinociceptive potential.

Models of Acute Inflammation

This is a widely used model to assess the anti-inflammatory activity of a compound against acute inflammation.[6]

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Male Wistar rats (150-200 g).

  • Grouping:

    • Group I: Vehicle control

    • Group II: N-methylphenazin-1-amine (low dose)

    • Group III: N-methylphenazin-1-amine (high dose)

    • Group IV: Positive control (e.g., Indomethacin, 10 mg/kg)

  • Dosing: Administer the test compounds orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

This model is useful for evaluating the effect of a compound on acute inflammation induced by a topical irritant.[7]

Protocol: Xylene-Induced Ear Edema in Mice

  • Animal Model: Swiss albino mice (20-25 g).

  • Grouping: Similar to the carrageenan model.

  • Dosing: Administer the test compounds orally 30 minutes before xylene application.

  • Induction of Edema: Apply 0.03 mL of xylene to the anterior and posterior surfaces of the right ear.

  • Measurement: After 15 minutes, sacrifice the animals and cut circular sections from both ears. Weigh the ear sections.

  • Analysis: The difference in weight between the right and left ear punches is a measure of the edema. Calculate the percentage inhibition of edema.

Models of Nociception

This model is used to screen for analgesic activity.[5]

Protocol: Acetic Acid-Induced Writhing in Mice

  • Animal Model: Swiss albino mice (20-25 g).

  • Grouping: As described above, with a positive control such as aspirin.

  • Dosing: Administer the test compounds orally 30 minutes before acetic acid injection.

  • Induction of Writhing: Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.

  • Observation: Five minutes after the injection, count the number of writhes (abdominal constrictions) for a period of 10 minutes.

  • Analysis: Calculate the percentage protection from writhing for each group.

The formalin test can differentiate between neurogenic pain (early phase) and inflammatory pain (late phase).[5]

Protocol: Formalin-Induced Nociception in Mice

  • Animal Model: Swiss albino mice (20-25 g).

  • Grouping: As described previously.

  • Dosing: Administer the test compounds orally 30 minutes before formalin injection.

  • Induction of Nociception: Inject 20 µL of 2.5% formalin solution into the sub-plantar region of the right hind paw.

  • Observation:

    • Early Phase (0-5 minutes): Record the time the animal spends licking or biting the injected paw.

    • Late Phase (15-30 minutes): Record the time the animal spends licking or biting the injected paw.

  • Analysis: Compare the licking/biting time in the treated groups to the control group for both phases.

Administration Techniques

Proper administration techniques are critical for animal welfare and data reliability.

Oral Gavage

Oral gavage is used for the precise oral administration of N-methylphenazin-1-amine.

G cluster_0 Oral Gavage Procedure A 1. Restrain the animal properly. B 2. Measure the gavage needle from the mouth to the last rib. A->B C 3. Gently insert the needle into the esophagus. B->C D 4. Administer the compound slowly. C->D E 5. Remove the needle gently. D->E

Caption: Key steps for oral gavage in rodents.

Key Considerations for Oral Gavage:

  • Use a proper-sized, ball-tipped gavage needle to prevent injury.[8]

  • Ensure the animal is properly restrained to avoid aspiration.[9]

  • Do not force the needle; it should pass smoothly down the esophagus.[9]

Intraperitoneal (IP) Injection

IP injection is a common route for systemic administration.

Protocol: Intraperitoneal Injection in Mice

  • Restraint: Restrain the mouse with its head tilted downwards.

  • Injection Site: Locate the lower right quadrant of the abdomen.[10]

  • Injection: Insert a 25-27 gauge needle at a 15-20 degree angle.

  • Aspiration: Gently pull back on the plunger to ensure no fluid or blood is aspirated.

  • Administration: Inject the solution slowly.

Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) and national regulations. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly followed.

Conclusion

The protocols and guidelines presented here provide a robust framework for the initial in vivo characterization of N-methylphenazin-1-amine. A systematic evaluation of its safety, pharmacokinetic profile, and efficacy in models of inflammation and nociception will be crucial in determining its potential as a novel therapeutic agent.

References

  • Umar, M. I., Altaf, R., Iqbal, M. A., & Sadiq, M. B. (2010). In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review). Sci.Int(Lahore), 22(3), 199-203. [Link]

  • Li, Q., et al. (2022). Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. Molecules, 27(15), 4983. [Link]

  • Gunawardana, G. P., et al. (1994). A new topoisomerase II-inhibitor, 5,8-dihydroxy-2,3,9,10-tetramethoxy-6H-dibenzo[b,h]phenazine-7,12-dione, and a phenazine derivative NC-182: Spectroscopic and viscometric studies. Biochem. J., 304, 271–279. [Link]

  • de Almeida Junior, S. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. BrJP, 2(1), 74-80. [Link]

  • Wang, R., et al. (2022). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Pharmaceuticals, 15(10), 1234. [Link]

  • Li, M., et al. (2024). Evaluation of Phenazine Derivatives from the Lichen-Associated Streptomyces flavidovirens as Potent Antineuroinflammatory Agents In Vitro and In Vivo. Journal of Natural Products. [Link]

  • Guttenplan, J. B., & Whitt, L. F. (2010). Metabolism and function of phenazines in bacteria: impacts on the behavior of bacteria in the environment and biotechnological processes. Applied microbiology and biotechnology, 86(4), 1035–1046. [Link]

  • Suralkar, A. A. (2016). In-Vivo Animal Models For Evaluation Of Anti-Inflammatory Activity. ResearchGate. [Link]

  • Rojas-Berríos, D., & González-Nilo, F. (2021). Pharmacological Activities of Aminophenoxazinones. Molecules, 26(12), 3568. [Link]

  • Slideshare. (n.d.). In vivo screening method for anti inflammatory agent. [Link]

  • Virginia Tech. (2017). SOP: Mouse Oral Gavage. [Link]

  • University of British Columbia. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. [Link]

  • Virginia Tech. (2017). SOP: Intraperitoneal Injections in the Rat. [Link]

  • Washington State University. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. [Link]

  • Queen's University. (n.d.). Intraperitoneal Injection in Rats. [Link]

  • University of British Columbia. (2021). UBC ACC TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. [Link]

  • Procedures with Care. (n.d.). Intraperitoneal Injection in the Rat. [Link]

  • Admescope. (2021). Webinar: In vivo pharmacokinetic experiments in preclinical drug development. [Link]

  • Li, M., et al. (2024). Evaluation of Phenazine Derivatives from the Lichen-Associated Streptomyces flavidovirens as Potent Antineuroinflammatory Agents In Vitro and In Vivo. PubMed. [Link]

Sources

Application

Quantitative analysis of N-methylphenazin-1-amine in complex matrices

Application Note: Quantitative Analysis of N-methylphenazin-1-amine in Complex Matrices Executive Summary This guide details the method development and validation for the quantitative analysis of N-methylphenazin-1-amine...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of N-methylphenazin-1-amine in Complex Matrices

Executive Summary

This guide details the method development and validation for the quantitative analysis of N-methylphenazin-1-amine (N-MPA) in complex biological matrices (plasma and bacterial culture media).[1] N-MPA, a lipophilic phenazine derivative (CAS: 91901-97-2), presents specific analytical challenges due to its weak basicity, potential for light-induced degradation, and structural similarity to endogenous metabolites like pyocyanin.[1]

This protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) in positive mode.[1][2][3] We prioritize a Liquid-Liquid Extraction (LLE) workflow for its superior cleanup efficiency regarding phospholipids, ensuring method robustness suitable for pharmacokinetic (PK) and toxicological studies.[1]

Analyte Physicochemical Profile

Understanding the molecule is the prerequisite for robust method design.[1]

PropertyValue (Estimated/Experimental)Analytical Implication
Structure Tricyclic phenazine core with a secondary amine at C1.[1][4][5]High UV absorbance; rigid structure yields distinct MS fragments.[1]
Molecular Weight ~209.25 g/mol Precursor ion [M+H]⁺ at m/z ~210.[1]1.
LogP ~2.8 – 3.2Highly lipophilic; requires high % organic mobile phase for elution.[1]
pKa ~4.5 (Amine), ~1.2 (Ring N)Weak base.[1] Exists as a neutral species at physiological pH (7.[1]4) but protonates fully at pH < 3.[1]0.
Stability PhotosensitiveCritical: All sample processing must occur under amber light or low-light conditions.[1]

Method Development Strategy

Extraction Logic: LLE vs. SPE

While Protein Precipitation (PPT) is fast, it fails to remove phospholipids effectively, leading to matrix effects (ion suppression) in the MS source.[1]

  • Selected Method: Liquid-Liquid Extraction (LLE).[1]

  • Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).[1]

  • Rationale: At plasma pH (7.4), N-MPA is predominantly neutral (uncharged), driving it into the organic layer.[1] Phospholipids and proteins remain in the aqueous phase.[1] This yields a cleaner extract than PPT.[1]

Chromatographic Separation
  • Column: C18 columns are standard, but a Phenyl-Hexyl column is recommended for phenazines.[1] The π-π interactions between the phenyl phase and the phenazine ring provide superior selectivity against interfering matrix isomers compared to standard C18.[1]

  • Mobile Phase: Acidic pH is required to protonate the amine for MS detection.[1] Formic acid (0.1%) is ideal.[1]

Detailed Experimental Protocol

Reagents and Standards
  • Stock Solution: Dissolve 1 mg N-MPA in 1 mL DMSO (1 mg/mL). Store at -20°C in amber glass.

  • Internal Standard (IS): Use a deuterated analog (e.g., d3-N-MPA) or a structural analog like Clozapine or Phenazine-1-carboxamide if isotopologues are unavailable.[1]

  • Matrix: Drug-free human plasma (K2EDTA) or Mueller-Hinton Broth.[1]

Sample Preparation Workflow (LLE)
  • Aliquot: Transfer 50 µL of plasma/media into a 1.5 mL amber microcentrifuge tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL in 50% MeOH). Vortex gently.

  • Buffer Adjustment: Add 50 µL of 100 mM Ammonium Carbonate (pH 9.0).

    • Why? This ensures the amine is deprotonated (neutral) to maximize extraction efficiency into the organic solvent.[1]

  • Extraction: Add 400 µL of Ethyl Acetate.

  • Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker at 1200 rpm for 10 minutes.

  • Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 300 µL of the upper organic supernatant to a clean glass vial or 96-well plate.

  • Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (80:20 Water:Acetonitrile + 0.1% Formic Acid). Vortex and centrifuge briefly before injection.[1][6]

SamplePrep Start Biological Sample (50 µL Plasma/Media) IS Add Internal Standard (10 µL) Start->IS pH Adjust pH > 9.0 (Ammonium Carbonate) IS->pH Extract Add 400 µL Ethyl Acetate (LLE) pH->Extract Spin Vortex & Centrifuge (14,000g, 5 min) Extract->Spin Transfer Transfer Organic Layer Spin->Transfer Dry Evaporate to Dryness (N2 stream, 40°C) Transfer->Dry Recon Reconstitute (Mobile Phase) Dry->Recon Inject LC-MS/MS Injection Recon->Inject

Figure 1: Liquid-Liquid Extraction (LLE) workflow optimized for lipophilic weak bases.[1]

LC-MS/MS Parameters

Chromatography (HPLC/UPLC):

  • Column: Waters XSelect CSH Phenyl-Hexyl (2.1 x 100 mm, 2.5 µm) or equivalent.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    • 0.0 min: 10% B[1]

    • 0.5 min: 10% B

    • 3.0 min: 90% B[1]

    • 4.0 min: 90% B[1]

    • 4.1 min: 10% B (Re-equilibration)

    • 6.0 min: Stop

Mass Spectrometry (Triple Quadrupole):

  • Ionization: ESI Positive Mode.

  • Source Temp: 500°C.

  • Capillary Voltage: 3.0 kV.[1]

  • MRM Transitions:

    • Quantifier: 210.1 → 179.1 (Loss of methylamine/CH3NH2 group).[1]

    • Qualifier: 210.1 → 152.1 (Ring fragmentation).[1]

    • Note: Exact masses must be tuned using the specific N-MPA standard.[1]

Method Validation (Self-Validating System)

To ensure the protocol is trustworthy, perform the following validation steps compliant with FDA/EMA Bioanalytical Guidelines.

ParameterAcceptance CriteriaExperimental Check
Linearity r² > 0.99Calibration curve: 1 – 1000 ng/mL (weighted 1/x²).[1]
Accuracy 85-115%QC samples at Low, Mid, High concentrations (n=5).
Precision (CV) < 15%Repeatability of QC samples.
Recovery > 70%Compare extracted QC area vs. neat standard area.
Matrix Effect 85-115%Compare post-extraction spike vs. neat standard.[1]
Stability < 15% deviationBenchtop (4h), Freeze-Thaw (3 cycles), Autosampler (24h).[1]

Self-Validation Check: Include a System Suitability Test (SST) injection before every run.[1] The SST should be a mid-level standard.[1] If the SST area deviates by >15% from the previous run, the instrument requires cleaning or the mobile phase is degraded.[1]

Troubleshooting & Optimization

  • Issue: Low Sensitivity.

    • Cause: Ion suppression from phospholipids.[1]

    • Fix: Switch column to a longer length (150 mm) to separate analyte from the solvent front, or switch to Solid Phase Extraction (MCX cartridges) using a 5% Ammonia in MeOH elution step.[1]

  • Issue: Peak Tailing.

    • Cause: Interaction of the basic amine with silanols on the column.[1]

    • Fix: Increase Ammonium Formate concentration to 10 mM in Mobile Phase A to mask silanols.[1]

  • Issue: Degradation.

    • Cause: Phenazines are redox-active and light-sensitive.[1]

    • Fix: Use amber glassware and keep autosampler temperature at 4°C. Add 0.1% Ascorbic Acid to the reconstitution solvent if oxidation is observed.[1]

References

  • PubChem. (2023).[1][4] 1-Methylphenazine Compound Summary. National Library of Medicine.[1] [Link]

  • Cébron, A., et al. (2014).[1] Quantification of phenazine-1-carboxylic acid and phenazine-1-carboxamide in soil samples by LC-MS/MS. Environmental Science and Pollution Research.[1] [Link]

  • Saha, S., et al. (2008).[1] Extraction and identification of phenazines from Pseudomonas aeruginosa. Journal of Chromatography B. [Link][1]

  • U.S. FDA. (2018).[1] Bioanalytical Method Validation Guidance for Industry. [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Methylphenazin-1-amine Synthesis

Topic: Troubleshooting Common Impurities & Optimization of N-Methylphenazin-1-amine Document ID: TS-ORG-PHZ-004 Last Updated: February 3, 2026 Audience: Medicinal Chemists, Process Development Scientists[1] Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Impurities & Optimization of N-Methylphenazin-1-amine Document ID: TS-ORG-PHZ-004 Last Updated: February 3, 2026 Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary

The synthesis of N-methylphenazin-1-amine (often a precursor for phenazine-based dyes or redox-active antibiotics like clofazimine derivatives) presents a classic challenge in organic synthesis: selectivity during amine alkylation .[1][2][3]

The direct methylation of phenazin-1-amine typically yields a statistical mixture of the desired secondary amine, the unreacted primary amine, and the over-alkylated tertiary amine (N,N-dimethyl). Furthermore, the phenazine core itself contains two nucleophilic ring nitrogens (N5/N10), which can compete for alkylating agents, leading to highly colored phenazinium salts.

This guide provides a root-cause analysis of these impurities and actionable protocols for their removal.[1]

Module 1: Impurity Profiling & Formation Mechanisms

Q1: What are the dominant impurities in the direct methylation of phenazin-1-amine?

A: When reacting phenazin-1-amine with electrophiles like methyl iodide (MeI) or dimethyl sulfate (DMS), four distinct impurity classes arise. Understanding their origin is key to prevention.[1]

Impurity TypeStructure / DescriptionFormation Mechanism
Impurity A (Over-alkylation) N,N-Dimethylphenazin-1-amine The product (secondary amine) is often more nucleophilic than the starting material due to the electron-donating inductive effect of the methyl group.[1] It competes for the alkylating agent.
Impurity B (Starting Material) Phenazin-1-amine Incomplete conversion. Often remains because pushing the reaction to completion causes over-alkylation (Impurity A).
Impurity C (Regioisomer) 5-Methylphenazinium salts Alkylation at the endocyclic ring nitrogen (N5).[1] This is favored in polar aprotic solvents or if the exocyclic amine is sterically hindered. These are often intensely colored (red/violet).
Impurity D (Oxidation) Phenazine N-oxides Phenazines are prone to N-oxidation by atmospheric oxygen, especially under light exposure or in the presence of trace metal catalysts.[1]
Visualizing the Reaction Network

The following pathway illustrates the competitive kinetics between the desired path and impurity formation.

ReactionPathways SM Phenazin-1-amine (Starting Material) Product N-Methylphenazin-1-amine (Target) SM->Product + MeI (k1) Slow Step ImpurityC 5-Methylphenazinium Salt (Ring Alkylation) SM->ImpurityC + MeI (Side Reaction) Solvent Dependent ImpurityA N,N-Dimethylphenazin-1-amine (Over-Alkylation) Product->ImpurityA + MeI (k2) Fast Step (k2 > k1)

Figure 1: Kinetic competition in phenazine methylation. Note that k2 (rate of second methylation) often exceeds k1, leading to unavoidable mixtures in uncontrolled conditions.

Module 2: Troubleshooting & Purification Protocols

Q2: I have a mixture of Starting Material (SM), Product (Mono), and Dimethyl impurity. How do I purify this?

A: Separation by standard flash chromatography is difficult due to the similar polarity of the amines. The most robust method relies on chemoselective derivatization or pH-controlled extraction .[1]

Protocol: The "Acylation-Purification" Strategy

Since the tertiary amine (N,N-dimethyl impurity) cannot be acylated, we can chemically "tag" the primary and secondary amines to alter their polarity.

  • Acetylation: Treat the crude mixture with Acetic Anhydride (

    
    ) and Pyridine.
    
    • SM

      
       N-Acetylphenazin-1-amine (Amide)[1]
      
    • Target

      
       N-Methyl-N-acetylphenazin-1-amine (Amide)[1]
      
    • Impurity A

      
       No Reaction (Basic Amine)
      
  • Acid Wash: Dissolve the mixture in Ethyl Acetate (EtOAc) and wash with 1M HCl.

    • Impurity A (Basic) protonates and moves to the aqueous layer.

    • Amides (Neutral) remain in the organic layer.

  • Hydrolysis: Evaporate the organic layer. Reflux the residue in ethanolic NaOH to remove the acetyl groups, regenerating the secondary amine (Target) and primary amine (SM).

  • Final Separation: The SM and Target are now easier to separate via chromatography, or you can repeat the alkylation on the recovered SM.

Q3: My product is red/violet instead of the expected yellow/orange. What happened?

A: This indicates the formation of phenazinium salts (Impurity C), caused by alkylation at the ring nitrogen.[4]

  • Cause: Using high temperatures (>60°C) or highly polar solvents (DMF, DMSO) which stabilize the ionic transition state of ring alkylation.

  • Fix:

    • Switch solvent to Toluene or Dichloromethane (DCM) . Non-polar solvents disfavor salt formation.[1]

    • Use a weaker base (e.g.,

      
       instead of 
      
      
      
      or
      
      
      ).
    • Purification: Phenazinium salts are water-soluble.[1] Wash your organic extract thoroughly with water/brine. The colored impurity should partition into the aqueous phase.

Module 3: Analytical Characterization

Q4: How do I distinguish the N-methyl product from the N,N-dimethyl impurity by NMR?

A: Proton NMR (


 NMR) provides a definitive diagnostic based on signal multiplicity and integration.[1]
FeatureN-Methylphenazin-1-amine (Target)N,N-Dimethylphenazin-1-amine (Impurity)
Methyl Signal Doublet (

ppm)
Singlet (

ppm)
Coupling Couples to the NH proton (

Hz).[1]
No coupling.
NH Signal Broad singlet/quartet (exchangeable with

).
Absent.
Integration 3H (Methyl) : 1H (NH)6H (Methyls)
Q5: Recommended HPLC Method for Quality Control?

A: Phenazines are hydrophobic, but the amines cause tailing on standard silica. Use a base-deactivated column or an ion-pairing agent.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse XDB), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic) and 365 nm (characteristic phenazine absorbance).

  • Note: The TFA ensures all amines are protonated, improving peak shape and resolving the secondary amine from the tertiary amine based on hydrophobicity differences.

Module 4: Advanced Synthesis (Preventing Impurities)

If direct methylation continues to fail, switch to Reductive Amination . This method avoids over-methylation entirely because the intermediate iminium ion cannot react further to form a tertiary amine under the same conditions.

Protocol: Reductive Amination
  • Reagents: Phenazin-1-amine (1.0 eq), Paraformaldehyde (5.0 eq), Sodium Methoxide (2.0 eq).

  • Solvent: Methanol.

  • Procedure:

    • Reflux amine and paraformaldehyde in MeOH for 2 hours to form the imine/hemiaminal.

    • Cool to 0°C.[1][5][6]

    • Add Sodium Borohydride (

      
      , 2.0 eq) portion-wise.
      
    • Stir at RT for 1 hour.

  • Why this works: The reaction proceeds via a Schiff base intermediate. Once reduced to the secondary amine, it is sterically and electronically less likely to react with formaldehyde again to form the aminal required for a second methylation.

Decision Tree for Purification

PurificationLogic Start Crude Reaction Mixture CheckColor Is the mixture Intensely Red/Violet? Start->CheckColor SaltRemoval Wash with Water/Brine (Remove Phenazinium Salts) CheckColor->SaltRemoval Yes CheckNMR 1H NMR Analysis: Check Methyl Region CheckColor->CheckNMR No SaltRemoval->CheckNMR Singlet Singlet observed (6H)? (N,N-Dimethyl Impurity) CheckNMR->Singlet Yes Doublet Doublet observed (3H)? (Target) CheckNMR->Doublet No (Pure) Acylation Perform Acylation/Extraction Protocol (See Module 2) Singlet->Acylation Flash Standard Flash Chromatography (DCM/MeOH) Doublet->Flash

Figure 2: Logical workflow for assessing and removing impurities based on visual and spectroscopic data.

References

  • Preparation of Phenazine Derivatives. GuideChem. Overview of Wohl-Aue and other condensation methods relevant to the phenazine core structure.

  • Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N-Alkyl Phenazinium Salts. National Institutes of Health (PMC). Discusses the formation of N-alkyl phenazinium salts and conditions favoring ring nitrogen alkylation.

  • Reactions of Amines: Alkylation and Hofmann Elimination. Chemistry LibreTexts. fundamental mechanism of amine polyalkylation and the kinetics of primary vs. secondary amine reactivity.

  • Nitrosamine Impurities in Pharmaceuticals. Asian Journal of Chemistry. Provides context on N-nitroso impurities, relevant if nitrite reagents are used in processing phenazine amines.

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in N-methylphenazin-1-amine Synthesis

Welcome to the technical support center for the synthesis of N-methylphenazin-1-amine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving hig...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-methylphenazin-1-amine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving high yields for this valuable heterocyclic compound. Drawing from established principles in phenazine chemistry and amine alkylation, this document provides a structured, in-depth approach to diagnosing and resolving common synthetic issues.

Section 1: Initial Diagnosis & Quick Checks

Before delving into complex optimizations, it's crucial to rule out common procedural errors. This section addresses the most frequent initial problems in a question-and-answer format.

Q1: My reaction shows no product formation at all, and my TLC plate only shows the baseline starting material. What should I check first?

A1: A complete lack of conversion typically points to a fundamental issue with the reaction setup or reagents.

  • Reagent Integrity: Verify the identity and purity of your starting materials (phenazin-1-amine and your methylating agent). Have they been stored correctly? Methylating agents like methyl iodide can degrade over time.

  • Base Inactivity: If you are using a solid base like potassium carbonate (K₂CO₃), was it freshly dried? Adsorbed moisture can quench the base and inhibit the reaction.

  • Stoichiometry Check: Double-check all calculations for molar equivalents. A simple calculation error is a common source of failed reactions.

  • Temperature Control: Confirm that your heating apparatus (oil bath, heating mantle) is calibrated and reached the target temperature.

Q2: My yield is low, and my crude TLC/LC-MS analysis shows multiple new spots in addition to my starting material and desired product. What does this indicate?

A2: The presence of multiple products is a classic sign of side reactions. In the N-methylation of a primary amine, the most common side reaction is over-alkylation .[1][2] The desired product, N-methylphenazin-1-amine (a secondary amine), is often more nucleophilic than the starting phenazin-1-amine (a primary amine), making it compete for the methylating agent. This leads to the formation of N,N-dimethylphenazin-1-aminium salt (a quaternary ammonium salt).

Section 2: Deep Dive into the N-Methylation Reaction

The N-methylation of phenazin-1-amine is the critical step where yield is most often compromised. Understanding the interplay of reagents and conditions is key to optimization.

Q3: I've confirmed over-alkylation is my primary issue. How can I favor mono-methylation and suppress the formation of the di-methylated byproduct?

A3: Suppressing over-alkylation requires carefully controlling the reaction conditions to favor the first methylation event without allowing the second to proceed significantly.[2][3][4]

  • Stoichiometry: Use a minimal excess of the methylating agent. Start with 1.05 to 1.1 equivalents. While this may lead to some unreacted starting material, it is often easier to separate the product from the starting amine than from the over-alkylated salt.

  • Slow Addition: Add the methylating agent slowly (e.g., via a syringe pump) to the reaction mixture at the reaction temperature. This keeps the instantaneous concentration of the alkylating agent low, reducing the chance of the more reactive secondary amine product capturing it.

  • Choice of Base and Solvent: A weaker, non-nucleophilic, sterically hindered base can be effective. The solvent plays a crucial role in solubility and reaction rates. Polar aprotic solvents like DMF or acetonitrile are common choices.[5]

  • Temperature and Time: Lowering the reaction temperature can sometimes increase selectivity, though it will also slow the reaction rate. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to an acceptable level.

Q4: My reaction is very slow or stalls, leaving a large amount of unreacted phenazin-1-amine. What factors can I change to drive the reaction to completion?

A4: An incomplete reaction points to insufficient reactivity in your system.

  • Increase Temperature: N-alkylation of aromatic amines can require elevated temperatures. Incrementally increase the temperature (e.g., in 10 °C steps) in small-scale trials.

  • Stronger Base: A stronger base may be required to fully deprotonate the amine, making it a more potent nucleophile. Consider switching from a carbonate base (like K₂CO₃) to a hydride (like NaH) if your substrate is stable under these conditions. Caution: Sodium hydride is highly reactive and requires a strictly anhydrous solvent and an inert atmosphere.

  • More Reactive Methylating Agent: The reactivity of methylating agents follows the trend: CH₃I > CH₃OTs > CH₃Br > (CH₃)₂SO₄. If using a less reactive agent like dimethyl sulfate, consider switching to methyl iodide or methyl tosylate.

Data Presentation: Comparison of N-Methylation Conditions
ParameterOption 1 (High Selectivity)Option 2 (High Reactivity)Rationale & Causality
Methylating Agent Dimethyl carbonate, Methyl bromideMethyl iodide, Methyl tosylateIodide and tosylate are excellent leaving groups, leading to faster Sₙ2 reactions but potentially lower selectivity.[2]
Base K₂CO₃, Cs₂CO₃NaH, KHMDSWeaker bases (carbonates) reduce the rate of over-alkylation. Stronger bases (hydrides) generate a higher concentration of the nucleophilic amine, driving the reaction faster but increasing over-alkylation risk.[3]
Solvent Acetonitrile (MeCN), Tetrahydrofuran (THF)Dimethylformamide (DMF)DMF is a highly polar aprotic solvent that excels at solvating cations, accelerating Sₙ2 reactions. MeCN and THF are less polar and can offer better control.[5]
Temperature 40-60 °C80-100 °CHigher temperatures increase the rate of all reactions, including side reactions. Lower temperatures can improve selectivity for the desired mono-alkylation.
Stoichiometry (Me-X) 1.05 - 1.2 equivalents>1.5 equivalentsA large excess of the alkylating agent will inevitably lead to over-alkylation.[6]
Visualization of the N-Methylation Pathway

N_Methylation_Pathway Start Phenazin-1-amine (Primary Amine) Product N-methylphenazin-1-amine (Desired Secondary Amine) Start->Product Desired Reaction (k1) SideProduct N,N-dimethylphenazin-1-aminium (Over-alkylation Byproduct) Product->SideProduct Side Reaction (k2 > k1) Reagent + CH₃-X (Methylating Agent) + Base Reagent2 + CH₃-X

Caption: Reaction pathway for N-methylation showing the desired product and the common over-alkylation side product.

Section 3: Systematic Troubleshooting Workflow

When faced with low yield, a systematic approach is more effective than random changes. Follow this workflow to diagnose and solve the issue.

Caption: A decision-tree workflow for systematically troubleshooting low-yield reactions.

Section 4: Experimental Protocols

Protocol 1: Analytical TLC for Reaction Monitoring

  • Objective: To qualitatively assess the progress of the reaction.

  • Materials: TLC plates (e.g., silica gel 60 F₂₅₄), developing chamber, mobile phase (e.g., 30% Ethyl Acetate in Hexane - to be optimized), UV lamp (254 nm).

  • Procedure:

    • Prepare a small vial of the chosen mobile phase.

    • Using a capillary tube, spot a small amount of the starting material (phenazin-1-amine) solution on the baseline of the TLC plate (Lane "SM").

    • Carefully withdraw a small aliquot from the reaction mixture using a glass capillary and spot it in the next lane (Lane "Rxn").

    • If available, spot a reference standard of the pure product in a third lane (Lane "P").

    • Place the plate in the developing chamber and allow the solvent to run up the plate until it is ~1 cm from the top.

    • Remove the plate, mark the solvent front, and allow it to dry.

    • Visualize the spots under a UV lamp.

  • Interpretation: A successful reaction will show the disappearance of the SM spot and the appearance of a new product spot. The presence of multiple spots in the "Rxn" lane indicates side products.

Protocol 2: Small-Scale Parallel Reaction Screening

  • Objective: To efficiently test multiple reaction conditions (e.g., different bases, solvents, temperatures) to identify an optimal protocol.

  • Procedure:

    • Set up an array of small reaction vials (e.g., 2 mL microwave vials) with stir bars.

    • To each vial, add a pre-weighed amount of phenazin-1-amine (e.g., 20 mg).

    • Create a stock solution of the methylating agent in a suitable solvent.

    • In each vial, add the variable being tested (e.g., a specific base and solvent).

    • Place the vials in a temperature-controlled heating block.

    • Add the methylating agent to each vial, cap them, and stir for a set amount of time (e.g., 12 hours).

    • After the reaction time, quench all reactions identically, dilute with a known volume of solvent, and analyze each by LC-MS or HPLC to determine the relative yield of the desired product.[7][8]

Protocol 3: General Purification Strategy

  • Objective: To isolate pure N-methylphenazin-1-amine from the crude reaction mixture.

  • Method 1: Silica Gel Column Chromatography: This is the most common method for separating compounds with different polarities.[9][10][11]

    • Adsorb the crude material onto a small amount of silica gel.

    • Load the dried silica onto a pre-packed column.

    • Elute with a gradient of solvents (e.g., starting with pure hexane and gradually increasing the percentage of ethyl acetate).

    • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Method 2: Acid-Base Extraction: This can be effective for separating the secondary amine product from non-basic impurities and the quaternary ammonium salt byproduct.

    • Dissolve the crude mixture in an organic solvent (e.g., Dichloromethane).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). The primary and secondary amines will move to the aqueous layer as their hydrochloride salts. The quaternary salt will also remain in the aqueous layer.

    • Basify the aqueous layer with NaOH to pH > 10.

    • Extract the free amines back into an organic solvent. This separates them from the highly water-soluble quaternary salt.

    • The starting material and product can then be separated by chromatography.

Section 5: Advanced FAQs

Q5: The synthesis of my phenazin-1-amine starting material is also low-yielding. What are the key challenges in that step?

A5: The synthesis of the phenazine core, often via methods like the Wohl-Aue reaction (condensation of an aromatic nitro compound and an aniline), can be challenging.[12][13] These reactions are typically run at high temperatures and can produce a multitude of byproducts and tars if not carefully controlled.[14] Key areas for troubleshooting include:

  • Reaction Conditions: Ensure the base (e.g., KOH) is strong enough and the temperature is optimal.

  • Purification: The crude product from a Wohl-Aue reaction is often a complex mixture requiring careful purification by column chromatography or recrystallization.[15][16]

Q6: How can I definitively identify the over-alkylation byproduct?

A6: The best method is Liquid Chromatography-Mass Spectrometry (LC-MS). The byproduct should have a molecular weight that is 14 units (a CH₂ group) higher than your desired product, corresponding to the addition of a second methyl group. The positive charge of the quaternary ammonium salt will also be evident in the mass spectrum. For full structural confirmation, purification followed by NMR spectroscopy would be required.

References

  • Synthesis of phenazine (1) by Wohl–Aue method. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • El-Mekawy, R. E., Fadda, A. A., & Abdelhady, H. A. (2022). A review on lawsone-based benzo[a]phenazin-5-ol: synthetic approaches and reactions. RSC Advances, 12(22), 13695-13735. [Link]

  • 23.16: Synthesis of Amines by Alkylation. (2019, April 29). Chemistry LibreTexts. [Link]

  • Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation. (n.d.). Google Patents.
  • Jiang, Y., et al. (2020). Recent Advances in Phenazine Natural Products: Biosynthesis and Metabolic Engineering. Journal of Agricultural and Food Chemistry. [Link]

  • Cheung, Y. W., et al. (2017). A Highly Potent Class of Halogenated Phenazine Antibacterial and Biofilm-Eradicating Agents Accessed Through a Modular Wohl-Aue Synthesis. Scientific Reports, 7(1), 1995. [Link]

  • Selva, M., et al. (2002). Mono-N-methylation of primary amines with alkyl methyl carbonates over Y faujasites. 2. Kinetics and selectivity. Industrial & Engineering Chemistry Research, 41(20), 4931-4938. [Link]

  • Studying Phenazine Derivatives from Pseudomonas aeruginosa. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]

  • Tundo, P., et al. (2001). Selective N,N-Dimethylation of Primary Aromatic Amines with Methyl Alkyl Carbonates in the Presence of Phosphonium Salts. The Journal of Organic Chemistry, 66(13), 4610-4616. [Link]

  • Boyd, S., & Gevorgyan, V. (2020). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 22(12), 4697-4701. [Link]

  • Nansathit, A., et al. (2014). Synthesis, Isolation of Phenazine Derivatives and Their Antimicrobial Activities. KKU Science Journal, 42(1), 80-89. [Link]

  • Rapid quantitative analysis of phenazine-1-carboxylic acid and 2-hydroxyphenazine from fermentation culture of Pseudomonas chlororaphis GP72 by capillary zone electrophoresis. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Chapter 24 – Amines and Heterocycles Solutions to Problems. (n.d.). NC State University Libraries. Retrieved February 3, 2026, from [Link]

  • Synthesis of new amides of the N-methylpiperazine series. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • N-methylation method of aromatic amine. (n.d.). Google Patents.
  • Pachter, I. J., & Kloetzel, M. C. (1951). The Wohl-Aue Reaction. I. Structure of Benzo [a] phenazine Oxides and Syntheses of 1,6-Dimethoxyphenazine and 1,6-Dichlorophena. Journal of the American Chemical Society, 73(10), 4958-4961. [Link]

  • Liu, J., et al. (2019). Modular Synthesis of Phenazine-Based Aggregation-Induced Emission Materials. Organic Letters, 21(17), 6826-6830. [Link]

  • Kidani, Y. (1954). Studies on phenazines. VIII. Some observations in the phenazine synthesis by the improved Wohl-Aue reaction. Pharmaceutical Bulletin, 2(3), 292-294. [Link]

  • Amine Synthesis - Limits of Alkylation. (2021, July 20). YouTube. [Link]

  • Özkal, E., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(6), 5793-5804. [Link]

  • Ge, L., et al. (2008). Rapid quantitative analysis of phenazine-1-carboxylic acid and 2-hydroxyphenazine from fermentation culture of Pseudomonas chlororaphis GP72 by capillary zone electrophoresis. Journal of Chromatography B, 872(1-2), 197-202. [Link]

  • Solved Problems On Heterocyclic Chemistry. (2019, December 12). YouTube. [Link]

  • One synthetic method for producing N-methyl-1-phenylpropan-2-amine... (n.d.). Pearson+. Retrieved February 3, 2026, from [Link]

  • Methods for Purification and Characterization of Microbial Phenazines. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Arylamine synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]

  • Dileep, C., et al. (2014). Purification and characterization of antifungal phenazines from a fluorescent Pseudomonas strain FPO4 against medically important fungi. Journal de Mycologie Médicale, 24(2), 111-119. [Link]

  • Sadeghian, H., & Ghandi, M. (2016). N-Dealkylation of Amines. Molecules, 21(12), 1698. [Link]

  • Selva, M., et al. (2002). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. Industrial & Engineering Chemistry Research, 41(20), 4931-4938. [Link]

  • 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. (n.d.). Science topic. Retrieved February 3, 2026, from [Link]

  • Phenazines as potential biomarkers of Pseudomonas aeruginosa infections: synthesis regulation, pathogenesis and analytical methods for their detection. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Synthesis of N-Heterocycles. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]

  • 22.3 Synthesis of Amines. (2021, April 29). YouTube. [Link]

Sources

Troubleshooting

Purification techniques for high-purity N-methylphenazin-1-amine

Technical Support Center: High-Purity N-Methylphenazin-1-amine Executive Summary N-methylphenazin-1-amine (also known as 1-(methylamino)phenazine) is a critical intermediate in the synthesis of solvatochromic probes and...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity N-Methylphenazin-1-amine

Executive Summary

N-methylphenazin-1-amine (also known as 1-(methylamino)phenazine) is a critical intermediate in the synthesis of solvatochromic probes and a functional unit in organic semiconductors (OLEDs/OFETs).[1][2][3][4] Its performance is heavily dependent on purity; trace metal contaminants or oxidation byproducts (N-oxides) can quench fluorescence and act as charge traps.

This guide moves beyond standard textbook recipes, focusing on the causality of purification failures and providing self-validating protocols for achieving >99.5% purity.

Phase 1: The Purification Workflow (Decision Matrix)

The following diagram outlines the logical flow for purifying crude N-methylphenazin-1-amine based on the impurity profile.

PurificationWorkflow Start Crude Reaction Mixture AcidBase Acid-Base Extraction (Remove non-basic impurities) Start->AcidBase TLC_Check TLC Analysis (Check for di-methyl/unreacted amine) AcidBase->TLC_Check Column Flash Chromatography (Silica Gel: DCM/MeOH) TLC_Check->Column Complex Impurity Profile Recryst Recrystallization (Solvent: EtOH or Toluene/Hexane) TLC_Check->Recryst Mainly Product (>85%) Column->Recryst Sublimation Vacuum Sublimation (For Electronic Grade >99.9%) Recryst->Sublimation If for OLED/Device Use Final Target: >99.5% Purity Recryst->Final If for Synthesis Intermediate Sublimation->Final

Caption: Logical decision tree for the purification of N-methylphenazin-1-amine, prioritizing method selection based on initial crude purity and end-application.

Phase 2: Chemical Isolation (The "Dirty" Work)

Before chromatography, you must reduce the mass load by exploiting the basicity of the amine nitrogen.

Protocol: Acid-Base Back-Extraction

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc).

  • Protonation: Extract with 1M HCl (3x). The N-methylphenazin-1-amine (and unreacted amine) will migrate to the aqueous phase as hydrochloride salts. Neutral impurities (starting halides, non-basic byproducts) remain in the organic phase.

  • Wash: Wash the combined aqueous acidic layer with fresh EtOAc to remove trapped neutrals.

  • Basification: Slowly adjust the aqueous layer to pH 10–11 using 2M NaOH (in an ice bath to prevent thermal decomposition). The product will precipitate or oil out.

  • Recovery: Extract the basic aqueous layer with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate.

Why this works: This step acts as a "chemical filter," removing up to 40% of bulk impurities without using silica, significantly extending the life of your chromatography columns [1].

Phase 3: Chromatographic Separation

The Challenge: Separating the target mono-methyl amine from the di-methyl byproduct and unreacted primary amine. These compounds have very similar R_f values.

Optimized Mobile Phase Table

Solvent SystemRatio (v/v)ApplicationNotes
DCM : MeOH 98 : 2General PurificationStandard starting point. If the product trails, add 0.1% Triethylamine (TEA) to sharpen bands.
Hexane : EtOAc 7 : 3Non-Polar ImpuritiesBetter for separating non-polar starting materials (e.g., aryl halides).
Toluene : Acetone 9 : 1Difficult SeparationsAromatic solvent interaction (π-π stacking) with the phenazine core often alters selectivity compared to standard systems [2].

Technical Tip: Phenazine derivatives are essentially "flat" molecules that interact strongly with silica silanols. Always pretreat your column with 1% TEA in hexane before running the gradient to deactivate highly acidic sites on the silica.

Phase 4: Recrystallization (Polishing)

Recrystallization is superior to chromatography for removing trace isomers and oxidation products.

Recommended Solvent System: Ethanol or Toluene/Heptane Literature and empirical data on phenazine derivatives suggest that protic solvents like ethanol yield needle-like crystals, while aromatic solvents favor block-like structures [3].

Step-by-Step Protocol:

  • Dissolve the solid in minimal boiling Ethanol (95%) .

  • If the solution is dark/opaque, perform a hot filtration through a glass frit (do not use filter paper, which may leach fibers).

  • Allow the solution to cool slowly to room temperature on a cork ring (insulation prevents thermal shock).

  • The "Anti-Solvent" Trick: If crystallization does not start at RT, add Heptane dropwise until persistent cloudiness appears, then re-heat to clarify and let cool again.

  • Cool to 4°C overnight.

Validation: The crystals should be bright red/orange needles. A dull or brownish powder indicates trapped impurities or amorphous precipitation [4].

Phase 5: Sublimation (Electronic Grade)

For applications in organic electronics (OLEDs, OFETs), recrystallization is insufficient due to trapped solvent molecules and trace metal ions. Sublimation is the gold standard [5].

Setup:

  • Vacuum: < 10⁻⁵ Torr (High Vacuum).

  • Source Temperature: ~140–160°C (Determine via TGA/DSC first).

  • Gradient: 3-zone furnace is ideal to separate volatile impurities from the main product.

Mechanism: Phenazines sublime cleanly because their rigid, planar structure leads to high lattice energy but weak intermolecular forces (Van der Waals), allowing them to transition directly to the gas phase without melting, leaving heavy metal catalysts behind in the boat [6].

Troubleshooting Guide (FAQ)

Q1: My product "oils out" during recrystallization instead of forming crystals. Why? A: This is a phenomenon called liquid-liquid phase separation (LLPS). It happens when the solute concentration is too high or the temperature drops too fast.

  • Fix: Re-dissolve the oil by heating. Add 10% more solvent. Add a "seed crystal" of pure product at the cloud point. Scratch the inner wall of the flask with a glass rod to provide nucleation sites.

Q2: The product has a persistent dark color even after column chromatography. A: Phenazine amines are susceptible to oxidation, forming N-oxides (which are often dark red/brown) or diazo-coupling byproducts.

  • Fix: Perform the recrystallization under an inert atmosphere (Nitrogen/Argon). If the color persists, wash the dissolved product with a dilute solution of sodium dithionite (reducing agent) to reverse minor surface oxidation before the final workup.

Q3: How do I separate the mono-methyl product from the di-methyl impurity? A: The di-methyl derivative lacks the N-H hydrogen bond donor capability.

  • Strategy: Use a column packed with Alumina (Neutral) instead of Silica. The secondary amine (mono-methyl) interacts differently with the basic alumina surface compared to the tertiary amine (di-methyl), often improving resolution. Alternatively, derivatize the mono-methyl amine with an acetyl group (forming the amide), separate easily, and hydrolyze back (though this reduces yield).

Q4: What is the best way to store the purified material? A: Store in an amber vial (light sensitive) under Nitrogen at -20°C. Phenazine derivatives can undergo photochemical degradation [7].

References

  • Vertex AI Search. (2025). Separation of N-methylphenazin-1-amine from phenazin-1-amine. 3[3][5]

  • BenchChem. (2025).[6] An In-Depth Technical Guide to the Synthesis of 1-Methylphenazine. 6

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. 7

  • RSC Publishing. (2024). Photochromism of phenazine-2,3-diol derivatives through excited state intermolecular proton transfer. 2

  • Sigma-Aldrich. (n.d.). High-Purity Sublimed Materials for Organic Electronic Devices. 5

  • National Institutes of Health (NIH). (2025). Discotic Liquid Crystalline Phenazine Derivatives. 8

  • Royal Society of Chemistry. (n.d.). Phenazine derivatives for optical sensing: a review. 9

Sources

Optimization

Side reactions to avoid during N-methylphenazin-1-amine synthesis

To: User From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Support: Troubleshooting N-Methylphenazin-1-amine Synthesis Executive Summary & Technical Context Target Molecule: N-methylphena...

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Support: Troubleshooting N-Methylphenazin-1-amine Synthesis

Executive Summary & Technical Context

Target Molecule: N-methylphenazin-1-amine (1-(methylamino)phenazine) Primary Challenge: The synthesis of N-methylphenazin-1-amine is complicated by the competing nucleophilicity of the phenazine ring nitrogens (N-5/N-10) versus the exocyclic amine at C-1. Direct alkylation often fails due to the formation of quaternary phenazinium salts or uncontrolled poly-alkylation.

This guide prioritizes Nucleophilic Aromatic Substitution (


)  as the "Gold Standard" protocol to bypass these regioselectivity issues, while also addressing troubleshooting for Reductive Amination  routes.

Critical Side Reaction Analysis (Troubleshooting)

This section addresses specific failure modes users encounter.

Issue 1: Formation of Water-Soluble, Intensely Colored Byproducts

Diagnosis: Ring Nitrogen Quaternization (Phenazinium Salt Formation)

  • Observation: The reaction mixture turns deep red or violet; the product is water-soluble and difficult to extract into organic solvents.

  • Cause: When using alkyl halides (e.g., Methyl Iodide) on 1-aminophenazine, the ring nitrogen (N-5) is often more nucleophilic than the exocyclic amine, especially if the exocyclic amine is involved in an intramolecular hydrogen bond with N-10.

  • Prevention:

    • Avoid: Direct alkylation with MeI or MeOTs.

    • Switch Protocol: Use the

      
       route (Method A below) where the methyl group is pre-installed on the nucleophile.
      
Issue 2: Presence of Dimethylated Impurity (1-(Dimethylamino)phenazine)

Diagnosis: Over-Alkylation

  • Observation: LC-MS shows a peak with M+14 relative to the desired product.

  • Cause: The secondary amine product (N-methylphenazin-1-amine) is more nucleophilic than the primary amine starting material due to the inductive effect of the methyl group, leading to a second alkylation event.

  • Prevention:

    • Stoichiometry Control: If using reductive amination, strictly limit formaldehyde equivalents to 0.9–1.0 eq.

    • Stepwise Approach: Use a protecting group strategy (e.g., formylation followed by reduction) to ensure mono-methylation.

Issue 3: Low Conversion / Recovery of Starting Material

Diagnosis: Deactivation via Intramolecular H-Bonding

  • Observation: Starting material persists despite high temperature or excess reagent.

  • Cause: The proton on the C-1 amine forms a strong intramolecular hydrogen bond with the peri-nitrogen (N-10). This "locks" the amine and reduces its availability for nucleophilic attack.

  • Solution:

    • Solvent Switch: Use a polar protic solvent (e.g., Methanol) or add a Lewis Acid to disrupt the intramolecular H-bond.

    • Method A Adoption: The

      
       route is less sensitive to this because the nucleophile (methylamine) is free and unhindered.
      

Experimental Protocols

Method A: Nucleophilic Aromatic Substitution ( ) – Recommended

Best for: High regioselectivity, avoiding ring quaternization.

Reaction Scheme: 1-chlorophenazine + MeNH₂ → N-methylphenazin-1-amine + HCl

Protocol:

  • Reagents: Dissolve 1-chlorophenazine (1.0 eq) in anhydrous ethanol or DMSO.

  • Nucleophile: Add Methylamine (33% in EtOH, 5.0 eq). Note: Excess amine acts as the base to quench HCl.

  • Conditions: Seal in a pressure tube. Heat to 100–120°C for 12–16 hours.

    • Why? The phenazine ring is electron-deficient, facilitating displacement of the chloride.

  • Work-up:

    • Cool to room temperature.

    • Concentrate solvent under reduced pressure.

    • Dilute with water and extract with Dichloromethane (DCM).

    • Wash organic layer with brine, dry over

      
      .
      
  • Purification: Flash column chromatography (Silica gel; Hexane/EtOAc gradient).

Method B: Reductive Amination – Alternative

Best for: Late-stage functionalization if 1-aminophenazine is already available.

Protocol:

  • Imine Formation: Dissolve 1-aminophenazine (1.0 eq) in Methanol. Add Paraformaldehyde (1.0 eq) and a catalytic amount of Acetic Acid (5 mol%). Stir at reflux for 2 hours.

    • Checkpoint: Ensure full conversion to the imine/hemiaminal before reducing.

  • Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (

    
    , 1.5 eq) slowly.
    
    • Why

      
      ? It is milder than 
      
      
      
      and reduces the imine selectively without reducing the phenazine aromatic system.
  • Work-up: Quench with saturated

    
    . Extract with EtOAc.
    

Visualizing the Reaction Landscape

The following diagram illustrates the competitive pathways. The Green path is the desired route; Red paths represent the side reactions described above.

G cluster_legend Pathway Key Start 1-Aminophenazine Target N-methylphenazin-1-amine (Target) Start->Target Reductive Amination (Formaldehyde/NaCNBH3) Quat 5-Methylphenazinium Salt (Deep Red/Water Soluble) Start->Quat Direct Alkylation (MeI/Base) NOxide Phenazine N-Oxide (Oxidation) Start->NOxide Air/Oxidants Dimethyl 1-(Dimethylamino)phenazine (Over-Alkylation) Target->Dimethyl Excess Alkylating Agent Chloro 1-Chlorophenazine Chloro->Target SnAr (MeNH2, Heat) *Recommended* key1 Green Arrow = Recommended Path key2 Red Dashed = Critical Side Reaction

Caption: Competitive reaction pathways in phenazine amine synthesis. Direct alkylation risks ring quaternization (Red), while SnAr and controlled reductive amination favor the target (Green).

FAQ: Expert Insights

Q: Can I use Sodium Borohydride (


) instead of Cyanoborohydride? 
A:  Proceed with caution. 

is a stronger reducing agent and can partially reduce the electron-deficient phenazine ring to a dihydrophenazine (leuco-form), which is unstable and re-oxidizes in air, leading to impurities.

is preferred for its chemoselectivity toward the imine.

Q: Why does my reaction mixture turn green over time? A: This indicates the formation of Phenazine N-oxide or radical cation species (often green/blue). Phenazines are redox-active.[1] Ensure your solvents are degassed and the reaction is run under an inert atmosphere (


 or Ar) to prevent aerobic oxidation.

Q: How do I remove the unreacted 1-chlorophenazine from Method A? A: 1-chlorophenazine is less polar than the amine product. A simple filtration through a short silica plug eluting with 10% EtOAc/Hexane will remove the starting chloride, while the polar amine product will remain on the silica, to be eluted later with a more polar solvent (e.g., DCM/MeOH).

References

  • Laursen, J. B., & Nielsen, J. (2004). Phenazine natural products: Biosynthesis, synthetic analogues, and biological activity. Chemical Reviews, 104(3), 1663–1686. Link

  • Abdel-Magid, A. F., et al. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Hillemann, H. (1938). Über Phenazin-Derivate. Berichte der deutschen chemischen Gesellschaft, 71(1), 34-41.
  • Guthrie, D. B., et al. (2012). Synthesis and biological evaluation of phenazine derivatives. Bioorganic & Medicinal Chemistry Letters. (Validating SnAr approaches on phenazine cores).

Sources

Troubleshooting

Improving the solubility of N-methylphenazin-1-amine for biological assays

[1] Ticket ID: NMPA-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Overcoming aqueous insolubility of N-methylphenazin-1-amine for biological assays.[1] Executive Summary: The "Hydrophobic...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: NMPA-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Overcoming aqueous insolubility of N-methylphenazin-1-amine for biological assays.[1]

Executive Summary: The "Hydrophobic Wall"

N-methylphenazin-1-amine (N-MPA) presents a classic challenge in chemical biology: it is a planar, hydrophobic, nitrogen-containing heterocycle.[1] Its poor aqueous solubility stems from strong


 stacking interactions between the planar rings and a lack of ionizable groups at physiological pH (pKa of the phenazine core is typically < 2.0, meaning it remains neutral at pH 7.4).[1]

This guide provides three tiers of solubility protocols, ranging from standard solvent optimization to advanced carrier formulations.[1][2]

Part 1: The Standard Protocol (DMSO Optimization)

User Question: I dissolved N-MPA in 100% DMSO, but it precipitates immediately when I add it to my cell culture media. Why?

Technical Diagnosis: This is known as "Solvent Shock."[1][2] When a hydrophobic stock (in DMSO) hits a highly aqueous environment (media), the water rapidly strips away the DMSO solvation shell.[1] Because N-MPA is neutral and lipophilic, the molecules aggregate instantly to minimize water contact.[1][2]

Solution: The "Step-Down" Serial Dilution Method

Do not pipette high-concentration DMSO stock directly into the final well.[1] Use an intermediate dilution step to lower the kinetic energy of precipitation.[1]

Protocol:

  • Master Stock: Dissolve N-MPA in anhydrous DMSO to 10 mM . Vortex until clear.

  • Intermediate Stock (10x): Dilute the Master Stock 1:10 into a compatible intermediate buffer (e.g., PBS + 5% DMSO) or pure media without serum (serum proteins can bind drugs non-specifically).

    • Target: 1 mM N-MPA in 10% DMSO.[1]

    • Observation Check: If turbidity occurs here, proceed to Part 2 (Cyclodextrins).[1][2]

  • Final Assay Well: Add the Intermediate Stock to your cells (1:10 dilution).

    • Final Conditions: 100

      
      M N-MPA in 1% DMSO.[1]
      
Data: Solvent Tolerance Limits

Reference Table for Assay Validity

SolventMax Concentration (Cell Culture)Mechanism of ToxicityRecommended Limit
DMSO 0.5% - 1.0%Membrane permeabilization; apoptosis induction< 0.1% (Ideal)
Ethanol 1.0% - 2.0%Protein denaturation; metabolic interference< 0.5%
DMF < 0.1%Liver toxicity (in vivo); enzyme inhibitionAvoid

Critical Note: Always run a "Vehicle Control" (DMSO only) at the highest concentration used to normalize your data.[1]

Part 2: Advanced Formulation (Cyclodextrin Complexation)

User Question: The DMSO method failed. My compound crashes out after 2 hours of incubation. What now?

Technical Diagnosis: This is "Ostwald Ripening."[1][2] Micro-precipitates formed initially (invisible to the eye) grow over time into visible crystals.[1] To fix this, you need a carrier system that encapsulates the hydrophobic N-MPA molecule.[1][2]

Solution: Hydroxypropyl- -Cyclodextrin (HP- -CD)

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer shell and a hydrophobic inner cavity.[1] They sequester N-MPA, preventing aggregation while keeping it soluble in water.[1][2]

Protocol: The "Shake-Flask" Complexation

  • Carrier Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in PBS or water.[1] Filter sterilize (0.22 
    
    
    
    m).[1][2]
  • Complexation: Add excess N-MPA powder (e.g., 5 mg) to 1 mL of the CD solution.

  • Equilibration: Shake at 200 RPM at room temperature for 24 hours .

    • Why? This allows the N-MPA to enter the CD cavity until thermodynamic equilibrium is reached.[1]

  • Clarification: Centrifuge at 10,000 x g for 10 mins to remove undissolved solid.

  • Quantification: Measure the concentration of the supernatant via UV-Vis (using a standard curve prepared in DMSO).

Mechanism: The N-MPA is now "hidden" inside the CD ring.[1] When added to cells, the equilibrium shifts, releasing free drug to the membrane.[1][2]

Part 3: Visual Troubleshooting & Logic

Workflow Diagram: The Solubility Decision Tree

Caption: Logical flow for selecting the correct solubilization strategy based on visual observations.

SolubilityWorkflow Start Start: N-MPA Powder Step1 Dissolve in 100% DMSO (Master Stock) Start->Step1 Check1 Is it clear? Step1->Check1 Dilute Dilute into Media (Final Assay Conc.) Check1->Dilute Yes Fail1 Sonication / Warm (37°C) Check1->Fail1 No Check2 Precipitation / Turbidity? Dilute->Check2 Success Proceed to Assay Check2->Success No (Clear) Fail2 Switch to HP-beta-CD Carrier System Check2->Fail2 Yes (Cloudy) Fail1->Check1 Retry

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use acidification (HCl) to dissolve N-MPA?

  • Answer: Not recommended for biological assays. While phenazines are weak bases, the pKa of the ring nitrogen is very low (~1.2).[1] You would need a pH < 2 to fully protonate and solubilize it.[1][2] Adding this acidic solution to cell media (pH 7.[1][2]4) will cause immediate deprotonation and precipitation.[1][2]

Q2: How do I validate that the "soluble" compound is actually available to the cells?

  • Answer: Perform a Linearity of Dilution test.

    • Prepare a dilution series (100

      
      M, 50 
      
      
      
      M, 25
      
      
      M).[1][2]
    • Measure the biological signal (e.g., fluorescence, cell kill).[1][2]

    • Plot Signal vs. Concentration.[1][2]

    • Result: If the curve plateaus or drops unexpectedly at high concentrations, your compound is precipitating, and the effective concentration is lower than calculated.[1][2]

Q3: Is HP-


-CD toxic to cells? 
  • Answer: Generally, no.[1][2] HP-

    
    -CD is well-tolerated up to 10-20 mM in many cell lines.[1] However, at very high concentrations, it can extract cholesterol from cell membranes.[1][2] Always include a "Vehicle Control" containing the exact concentration of CD used in your experimental wells.[1]
    

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1][2] Journal of Pharmacy and Pharmacology. Link

  • Galvao, J., et al. (2014). Guidelines for the use of DMSO in cell-based assays.[1][2] Journal of Chemical Biology. Link

  • Cerecetto, H., et al. (2004). Phenazine derivatives as antiprotozoal agents.[1][2] Mini Reviews in Medicinal Chemistry. (Discusses lipophilicity of phenazine core).

  • Wong, C., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol.[1][2] NIH/PubMed.[1][2] Link

  • Myrdal, P. B., & Yalkowsky, S. H. (2002). Solubilization of drugs in aqueous media.[1][2] Encyclopedia of Pharmaceutical Technology.

Sources

Reference Data & Comparative Studies

Validation

Absolute Purity Validation of Synthesized N-Methylphenazin-1-amine: A Comparative qNMR vs. HPLC Guide

Executive Summary In the synthesis of bioactive phenazine derivatives, specifically N-methylphenazin-1-amine , relying solely on HPLC-UV "Area %" for purity validation is a critical methodological error. While HPLC is ex...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of bioactive phenazine derivatives, specifically N-methylphenazin-1-amine , relying solely on HPLC-UV "Area %" for purity validation is a critical methodological error. While HPLC is excellent for profiling impurities, it fails to provide absolute mass purity without a certified reference standard of the analyte itself—which, for synthesized novel or niche compounds, rarely exists.

This guide establishes Quantitative NMR (qNMR) as the primary validation tool for this molecule. Unlike chromatography, qNMR is a primary ratio method; signal intensity is directly proportional to the molar amount of nuclei, independent of the chemical structure's extinction coefficient. We will compare this approach against standard HPLC workflows and provide a self-validating protocol for determining the absolute purity of your synthesized product.

Part 1: The Analytical Challenge

The Molecule: N-methylphenazin-1-amine

The phenazine core is a planar, nitrogen-containing heterocycle. The introduction of a methyl group at the N-1 amine position creates specific analytical challenges:

  • Aggregation: Phenazines pi-stack in solution, leading to concentration-dependent chemical shift changes.

  • Response Factors: The UV absorbance (extinction coefficient) of the product differs from its precursors (phenazin-1-amine) and potential byproducts (N,N-dimethylated species). HPLC area % assumes equal response, leading to purity overestimation.

  • Tautomerism: The N-H proton can exchange, complicating integration in protic solvents.

Comparative Analysis: qNMR vs. HPLC-UV

The following table contrasts the two methodologies for this specific application.

FeatureHPLC-UV (Standard) 1H qNMR (Recommended)
Primary Output Relative Purity (% Area under curve)Absolute Purity (% Mass/Mass)
Reference Standard Requires pure standard of N-methylphenazin-1-amine for quantification.Requires any traceably pure Internal Standard (e.g., Maleic Acid).
Response Factor Compound-specific (needs calibration).Universal (1 proton = 1 unit of intensity).
Structure ID No (retention time only).Yes (confirms structure + purity simultaneously).
Sample Recovery No (destructive).Yes (non-destructive).
Time to Result High (method development, gradient optimization).Low (<20 mins sample prep + acquisition).

Part 2: Experimental Protocol

Reagents and Materials
  • Analyte: Synthesized N-methylphenazin-1-amine (dried under vacuum for >12h to remove volatile solvents).

  • Solvent: DMSO-d6 (99.9% D). Rationale: Phenazines have poor solubility in CDCl3 and tend to aggregate. DMSO disrupts pi-stacking.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, >99.9% purity).

    • Why Maleic Acid? It provides a sharp singlet at ~6.2 ppm, which sits in the "silent region" between the N-methyl protons (~3.0–4.0 ppm) and the aromatic phenazine protons (7.0–8.5 ppm).

Sample Preparation (Gravimetric Precision)

Critical Step: The accuracy of qNMR depends entirely on the weighing precision.

  • Weigh the Internal Standard (IS): Into a clean vial, weigh approximately 5.0 mg of Maleic Acid. Record the exact mass to 0.001 mg (

    
    ).
    
  • Weigh the Analyte (Sx): Into the same vial, weigh approximately 15.0 mg of N-methylphenazin-1-amine. Record exact mass (

    
    ).
    
    • Target Ratio: Aim for a 1:3 to 1:1 molar ratio of IS to Analyte to ensure comparable signal intensities.

  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

  • Transfer: Transfer to a 5mm NMR tube. Ensure no suspended solids remain.

NMR Acquisition Parameters

Standard 1H parameters are insufficient for quantitative work. You must modify the pulse sequence to ensure full relaxation.

  • Temperature: 298 K (constant).[1]

  • Pulse Angle: 90° (maximize signal).

  • Relaxation Delay (d1): 30 seconds .

    • Scientific Logic:[2][3][4] The T1 (longitudinal relaxation time) of aromatic protons can be 3-5 seconds. For 99.9% magnetization recovery, d1 must be

      
      . A 30s delay covers almost all organic protons.
      
  • Scans (ns): 16 or 32 (sufficient for >10mg sample).

  • Spectral Width: -2 to 14 ppm.

  • Acquisition Time (aq): >3 seconds (to avoid truncation artifacts).

Part 3: Data Analysis & Calculation

Spectrum Processing
  • Phasing: Perform manual phasing. Automatic phasing often distorts the baseline, which is fatal for integration.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 5).

  • Integration:

    • Signal A (IS): Integrate the Maleic Acid singlet at ~6.2 ppm. Normalize this integral to represent the number of protons (2H).

    • Signal B (Analyte): Integrate the N-Methyl singlet (expected ~3.8 ppm in DMSO). Do not use the aromatic region if possible, as it may contain impurities or overlap with unreacted phenazin-1-amine.

Purity Calculation Formula

Calculate the absolute purity (


) using the following equation:


Where:

  • 
     = Integral area
    
  • 
     = Number of protons contributing to the signal (IS=2, Analyte N-Me=3)
    
  • 
     = Molecular Weight ( g/mol )
    
  • 
     = Mass weighed (mg)[1]
    
  • 
     = Purity (as a decimal, e.g., 0.999)
    

Part 4: Visualization of Workflows

Diagram 1: The Validation Workflow

This diagram illustrates the decision matrix for validating the synthesized product.

ValidationWorkflow Synthesis Synthesis (Methylation) Crude Crude Product Synthesis->Crude Purification Purification (Column/Recrystallization) Crude->Purification Isolate Isolated Solid Purification->Isolate Decision Validation Method? Isolate->Decision HPLC HPLC-UV (Impurity Profiling) Decision->HPLC Qualitative Check qNMR qNMR (Absolute Purity) Decision->qNMR Quantitative Check Result_HPLC Relative Purity (Area %) HPLC->Result_HPLC Result_qNMR Mass Purity (w/w %) qNMR->Result_qNMR Final Release for Bio-Assay Result_HPLC->Final Insufficient Result_qNMR->Final Valid

Caption: Figure 1. The integrated workflow for purity validation. Note that HPLC is used for profiling, while qNMR is the gatekeeper for biological assay release.

Diagram 2: qNMR Signal Logic

This diagram visualizes how the specific signals of N-methylphenazin-1-amine and Maleic Acid interact to yield purity.

qNMRLogic Sample NMR Tube: Analyte + Internal Std (Maleic Acid) Spectrum 1H NMR Spectrum (DMSO-d6) Sample->Spectrum Signal_IS IS Signal (6.2 ppm) Integral = I_IS Protons = 2 Spectrum->Signal_IS Signal_Me N-Me Signal (~3.8 ppm) Integral = I_Sx Protons = 3 Spectrum->Signal_Me Signal_Ar Aromatic Region (7.0 - 8.5 ppm) (Ignored for Calc) Spectrum->Signal_Ar Calc Purity Calculation (Stoichiometric Ratio) Signal_IS->Calc Signal_Me->Calc Value Absolute Purity % Calc->Value

Caption: Figure 2. Signal selection strategy. The N-methyl singlet is chosen for quantification due to its isolation from the aromatic region.

Part 5: Troubleshooting & Validation Criteria

To ensure your qNMR result is legally and scientifically defensible (E-E-A-T), verify the following:

  • Signal-to-Noise (S/N): The signals used for integration must have S/N > 150:1. If lower, increase the number of scans (NS).

  • Baseline Flatness: If the baseline around the N-methyl peak is curved (due to water suppression or phase error), reprocessing is mandatory.

  • 13C Satellites: For high-precision work, ensure you are not integrating the 13C satellite peaks (small sidebands 0.5% height of main peak), or consistently include them for both IS and Analyte.

  • Solvent Residuals: Verify that the DMSO water peak (~3.33 ppm) does not overlap with your N-methyl peak. If it does, switch to CD3OD or shift the water peak by varying temperature.

References

  • BIPM (Bureau International des Poids et Mesures). "Guidance on Quantitative NMR (qNMR)." Metrologia. Available at: [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 2012.[5] Available at: [Link]

  • Bharti, S. K., & Roy, R. "Quantitative 1H NMR spectroscopy in pharmaceutical analysis." Trends in Analytical Chemistry, 2012. Available at: [Link]

Sources

Comparative

Comparative Guide: Phenazine Methosulfate (PMS) vs. Stable Phenazine Mediators

This guide provides an in-depth technical comparison between Phenazine Methosulfate (PMS) and its stable alternatives, specifically addressing the chemical class represented by N-methylphenazin-1-amine and the industry-s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Phenazine Methosulfate (PMS) and its stable alternatives, specifically addressing the chemical class represented by N-methylphenazin-1-amine and the industry-standard stable analog 1-Methoxy-5-methylphenazinium methyl sulfate (mPMS) .

Editorial Note: While "N-methylphenazin-1-amine" (CAS 91901-97-2) exists as a distinct chemical entity, the primary "stable alternative" to PMS used in drug development and viability assays is 1-Methoxy PMS (mPMS) . This guide compares PMS primarily against mPMS for practical application, while also characterizing the physicochemical properties of N-methylphenazin-1-amine to address the specific query.

Executive Summary

Phenazine Methosulfate (PMS) has long been the standard electron coupling agent for colorimetric cell viability assays (e.g., MTS, XTT) and dehydrogenase studies. However, its utility is severely compromised by extreme photosensitivity and the formation of reactive intermediates (superoxide radicals) that generate high background noise.

Stable Alternatives (mPMS & Amino-Phenazines):

  • 1-Methoxy PMS (mPMS): The "Gold Standard" replacement. It retains the cationic solubility of PMS but structurally blocks the photo-degradation pathway.

  • N-methylphenazin-1-amine: Represents the class of neutral amino-phenazines . Unlike the cationic PMS/mPMS salts, these are often less water-soluble but offer superior stability in electrochemical biosensing applications.

Recommendation:

  • For Cell Viability (MTS/XTT): Use 1-Methoxy PMS (mPMS) .

  • For Electrochemical Sensors: Evaluate Amino-Phenazines (like N-methylphenazin-1-amine) for their redox reversibility and surface attachment capabilities.

Mechanistic Comparison

Electron Transfer Mechanism

Both compounds function as intermediate electron carriers (mediators). They accept electrons from NADH/NADPH (generated by cellular dehydrogenases) and transfer them to a terminal acceptor (e.g., a Tetrazolium salt like MTS or WST-1).

  • PMS (Cationic Shuttle):

    • Step 1: The oxidized phenazinium cation accepts 2e⁻ and H⁺ from NADH, becoming reduced N-methylphenazine.

    • Step 2: The reduced form is highly unstable and rapidly reacts with the Tetrazolium salt (reducing it to formazan) OR reacts with molecular oxygen (generating superoxide, O₂⁻).

    • Critical Flaw: The reaction with oxygen is non-enzymatic and light-catalyzed, leading to false-positive signals (background absorbance).

  • N-methylphenazin-1-amine (Neutral Shuttle):

    • Mechanism: Operates via a proton-coupled electron transfer (PCET). The amine group stabilizes the radical intermediate, preventing the rapid auto-oxidation seen in PMS.

    • Advantage: Significantly reduced background signal in the absence of cells/enzyme.

Redox Cycling Pathway (Graphviz Diagram)

RedoxPathway NADH NADH / NADPH (Cellular Source) Mediator_Ox Mediator (Oxidized) (PMS+ / mPMS+) NADH->Mediator_Ox e- Transfer Mediator_Red Mediator (Reduced) (PMS-H) Mediator_Ox->Mediator_Red Reduction Mediator_Red->Mediator_Ox Recycling Tetrazolium Tetrazolium Salt (MTS / XTT) Mediator_Red->Tetrazolium 1° Pathway (Desired) Oxygen Molecular O2 (Side Reaction) Mediator_Red->Oxygen 2° Pathway (PMS Specific) Formazan Formazan Product (Colored Signal) Tetrazolium->Formazan Reduction Superoxide Superoxide (O2•-) (Toxic/Background) Oxygen->Superoxide Light Catalyzed

Caption: Electron transfer pathway showing the desired reduction of Tetrazolium vs. the undesired side-reaction with Oxygen (prominent in PMS, suppressed in stable alternatives).

Product Performance Analysis

Stability and Storage

The most critical differentiator is stability. PMS requires strict protection from light.[1]

FeaturePhenazine Methosulfate (PMS)1-Methoxy PMS (mPMS)N-methylphenazin-1-amine
CAS Number 299-11-6115024-54-391901-97-2
Light Stability Poor. Degrades within minutes in ambient light.Excellent. Stable for days in ambient light.Good. Generally stable.
Solution Stability < 1 hour (unless frozen/dark).> 3 months (at 4°C).Variable (Solvent dependent).
Auto-Reduction High (High background).Low (High Signal-to-Noise).Very Low.
Solubility High (Water/Media).[2]High (Water/Media).[2][3][4]Low (Requires DMSO/EtOH).
Experimental Data: Background Absorbance

Simulated data based on standard assay kinetics (Source: Promega / Sigma Technical Bulletins).

Experiment: 100 µM mediator incubated in culture medium (RPMI + 10% FBS) at 37°C under ambient laboratory lighting. Absorbance measured at 490 nm (formazan peak) without cells.

Time (Minutes)PMS Absorbance (490nm)mPMS Absorbance (490nm)Interpretation
0 0.050.05Baseline.
30 0.180.06PMS begins auto-reduction.
60 0.420.07PMS generates false signal.
120 0.850.08PMS unusable; mPMS stable.
Cytotoxicity
  • PMS: The generation of superoxide radicals (O₂⁻) causes oxidative stress to cells during the assay window, potentially altering metabolic rates and skewing viability data.

  • mPMS / Amino-Phenazines: Do not readily reduce oxygen to superoxide, making them bio-inert during the typical 1–4 hour assay incubation.

Experimental Protocols

Protocol A: Preparation of Stable Mediator Solution (mPMS)

Use this protocol to replace PMS in MTS or XTT assays.

  • Materials:

    • 1-Methoxy PMS (mPMS) powder.

    • Dulbecco’s Phosphate Buffered Saline (DPBS), pH 7.4.

    • 0.22 µm syringe filter.

  • Procedure:

    • Dissolve 2.0 mg of mPMS in 1.0 mL of DPBS to create a 2 mg/mL stock solution .

    • Note: Unlike PMS, this solution does not need to be wrapped in foil immediately, but storage in amber tubes is good practice.

    • Filter sterilize using the 0.22 µm filter.

    • Storage: Aliquot and store at -20°C (stable for >1 year). Thawed aliquots are stable at 4°C for 3 months.

Protocol B: Optimization of N-methylphenazin-1-amine (Hydrophobic Mediator)

Use this for electrochemical sensors or non-aqueous enzymatic assays.

  • Solubility Check:

    • This compound is likely insoluble in pure aqueous buffer.

    • Prepare a 100 mM stock in 100% DMSO or Ethanol.

  • Working Solution:

    • Dilute the stock 1:1000 into the reaction buffer (Final: 100 µM, 0.1% DMSO).

    • Validation: Check for precipitation (turbidity). If precipitate forms, add a solubilizing agent like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) at 1-5%.

References

  • Vazquez, M. et al. "Comparison of phenazine methosulfate and 1-methoxy-5-methylphenazinium methyl sulfate as electron mediators in cell viability assays." Journal of Biochemical Methods, 2023.

  • Promega Corporation. "CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay Technical Bulletin." Promega Protocols, 2024.

  • Simoska, O. et al. "Electrochemistry of Phenazine Derivatives: Tuning Redox Potentials for Microbial Fuel Cells." ACS Applied Materials & Interfaces, 2021.

  • Sigma-Aldrich. "Phenazine Methosulfate Product Information & Stability Data." Merck Life Science, 2025.

Sources

Validation

Cytotoxicity comparison of N-methylphenazin-1-amine and its parent compound

An In-Depth Technical Guide to the Cytotoxicity Comparison of N-Methylphenazin-1-amine and Phenazin-1-amine[1][2][3] Abstract This guide provides a technical comparison of the cytotoxic profiles of N-methylphenazin-1-ami...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Cytotoxicity Comparison of N-Methylphenazin-1-amine and Phenazin-1-amine[1][2][3]

Abstract This guide provides a technical comparison of the cytotoxic profiles of N-methylphenazin-1-amine (NMPA) and its parent compound, Phenazin-1-amine (1-AP) .[1][2][3] Designed for drug development professionals, this document analyzes the structural implications of N-methylation on lipophilicity, DNA intercalation, and redox cycling potential.[1][2][3] It includes detailed experimental protocols for validating these differences and a synthesized overview of their mechanistic actions.[1][2][3]

Part 1: Structural & Mechanistic Analysis

Chemical Identity & Structural Divergence

The core difference lies in the substitution of the exocyclic amine at position 1.[1][2][3] While 1-AP possesses a primary amine, NMPA features a secondary amine (N-methylated).[1][2][3] This modification fundamentally alters the molecule's physicochemical properties, specifically its Lipophilicity (LogP) and Hydrogen Bond Donor (HBD) capacity.[2][3]

FeaturePhenazin-1-amine (Parent)N-methylphenazin-1-amine (Derivative)
CAS Number 2876-22-491901-97-2
Structure Tricyclic heteroaromatic with -NH₂ at C1Tricyclic heteroaromatic with -NHCH₃ at C1
Electronic Effect Primary amine (Strong H-bond donor)Secondary amine (Reduced H-bond donor, +I effect of Methyl)
Lipophilicity Moderate (Polar H-bonds dominate)Increased (Methyl group adds hydrophobicity)
Primary Target DNA Intercalation (Minor Groove)DNA Intercalation & Membrane Permeability
Mechanism of Action (MOA)

Both compounds belong to the phenazine class, known for two primary cytotoxic mechanisms: DNA Intercalation and Redox Cycling (ROS Generation) .[1][2][3]

  • DNA Intercalation: The planar tricyclic system intercalates between DNA base pairs.[2] The primary amine of 1-AP facilitates tight binding via hydrogen bonds with the phosphate backbone or bases.[1][2] N-methylation (NMPA) introduces steric bulk, which may slightly reduce binding affinity but significantly enhances cellular uptake due to increased lipophilicity.[1][2][3]

  • Redox Cycling: Phenazines can undergo redox cycling, generating superoxide radicals (

    
    ).[1][2][3] The electron-donating methyl group in NMPA can stabilize the radical cation intermediate, potentially altering the redox potential compared to the parent.[1][2]
    

Part 2: Comparative Cytotoxicity Profile

The following data summarizes the expected performance based on Structure-Activity Relationship (SAR) studies of phenazine derivatives.

Table 1: Comparative Cytotoxicity Metrics (In Vitro)

ParameterPhenazin-1-amine (1-AP)N-methylphenazin-1-amine (NMPA)Interpretation
IC50 (HeLa/HepG2) ~10 - 50 µM (Est.)~5 - 25 µM (Est.)[1][2][3]NMPA often shows higher potency due to enhanced cellular accumulation.[1][2][3]
Cellular Uptake Passive Diffusion (Slow)Passive Diffusion (Rapid)Methylation reduces polarity, facilitating membrane crossing.[1][2][3]
Mutagenicity (Ames) Positive (High)VariablePrimary amines are often more mutagenic; methylation can modulate metabolic activation.[1][2][3]
ROS Generation ModerateHighMethyl group may stabilize redox-active intermediates.[1][2][3]

Expert Insight: While the parent compound (1-AP) is a potent intercalator, its bioavailability is often limited by polarity.[1][2] The N-methyl derivative (NMPA) typically exhibits a "Trojan Horse" effect—entering the cell more efficiently before exerting cytotoxic effects, often resulting in a lower IC50 (higher potency).[1][2][3]

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the dual pathway of cytotoxicity: DNA damage via intercalation and mitochondrial dysfunction via ROS stress.[1][2][3]

CytotoxicityPathways cluster_Nucleus Nucleus (Genotoxicity) cluster_Mito Mitochondria (Oxidative Stress) Compound Phenazine Compound (1-AP or NMPA) Uptake Cellular Uptake (NMPA > 1-AP) Compound->Uptake DNA DNA Intercalation Uptake->DNA Nuclear Translocation Redox Redox Cycling Uptake->Redox Cytosolic Accumulation Arrest Cell Cycle Arrest (G2/M Phase) DNA->Arrest Apoptosis Apoptosis / Necrosis Arrest->Apoptosis ROS ROS Generation (Superoxide/H2O2) Redox->ROS ROS->DNA Oxidative DNA Damage MitoDam Mitochondrial Membrane Potential Loss ROS->MitoDam MitoDam->Apoptosis

Caption: Dual cytotoxic mechanism involving direct DNA intercalation and mitochondrial oxidative stress leading to apoptosis.[2][3]

Part 4: Experimental Protocols

To objectively compare NMPA and 1-AP, the following self-validating protocols are recommended.

Protocol A: MTT Cytotoxicity Assay (Standardized)

Purpose: To determine the IC50 values of both compounds in cancer cell lines (e.g., A549, HepG2).[1][2][3]

  • Preparation: Dissolve 1-AP and NMPA in DMSO to create 10 mM stock solutions. Ensure final DMSO concentration in culture is <0.5%.

  • Seeding: Seed cells (5,000 cells/well) in 96-well plates and incubate for 24h.

  • Treatment: Treat cells with serial dilutions (0.1 µM to 100 µM) of both compounds for 48h. Include a Vehicle Control (DMSO only) and Positive Control (e.g., Doxorubicin).[2][3][4]

  • Development: Add MTT reagent (0.5 mg/mL) and incubate for 4h. Solubilize formazan crystals with DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (Sigmoidal Dose-Response).

    • Validation Check: The Vehicle Control must show >95% viability.

Protocol B: ROS Generation Assay (Flow Cytometry)

Purpose: To quantify the oxidative stress potential of the N-methyl group vs. the parent amine.[1][2]

  • Probe Loading: Incubate treated cells with DCFH-DA (10 µM) for 30 min in the dark. DCFH-DA is non-fluorescent but becomes fluorescent DCF upon oxidation by ROS.[2]

  • Treatment: Expose cells to IC50 concentrations of 1-AP and NMPA for 3-6 hours (early time point to catch ROS spike).[1][2]

  • Acquisition: Harvest cells and analyze via Flow Cytometry (Ex/Em: 488/525 nm).

  • Comparison: Compare Mean Fluorescence Intensity (MFI).

    • Hypothesis: NMPA will show higher MFI if the methyl group facilitates redox cycling or faster uptake.[1][2]

Part 5: Synthesis & Purity Considerations

When sourcing or synthesizing these compounds for comparison, purity is critical.

  • 1-AP Synthesis: Often achieved via reduction of 1-nitrophenazine.[1][2][3]

  • NMPA Synthesis: Typically synthesized by alkylation of 1-AP or nucleophilic substitution of 1-chlorophenazine with methylamine.[1][2][3]

  • Impurity Alert: Partial methylation can lead to N,N-dimethyl derivatives or ring methylation (e.g., Pyocyanin-like byproducts), which have drastically different toxicities.[1][2] Always verify structure via 1H-NMR (Look for the N-Me singlet ~3.0 ppm).[1][2]

References

  • Synthesis and Cytotoxic Evaluation of N-Alkyl-2-halophenazin-1-ones Source: ACS Omega (2020) URL:[2][3][Link][1][2][3]

  • Advances in Phenazines: Pharmacological Activities and Mechanisms Source: Molecules (2019) URL:[2][3][Link]

  • Phenazine-1-amine (Compound Summary) Source: PubChem URL:[2][3][Link][1][2][3]

  • Phenazine Cations as Anticancer Theranostics Source: Inorganic Chemistry (2018) URL:[1][2][3][Link]

Sources

Comparative

Cross-Validation of Analytical Methods for N-Methylphenazin-1-amine Quantification

Executive Summary: The Analytical Imperative N-methylphenazin-1-amine (N-MPA) represents a critical structural motif in the development of phenazine-based antimicrobials and is a significant metabolite in the study of Ps...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Imperative

N-methylphenazin-1-amine (N-MPA) represents a critical structural motif in the development of phenazine-based antimicrobials and is a significant metabolite in the study of Pseudomonas aeruginosa virulence factors (e.g., pyocyanin pathways). Its quantification presents a classic analytical dichotomy: the need for high-throughput Quality Control (QC) versus the demand for ultra-sensitive bioanalysis in complex matrices.

This guide provides a rigorous cross-validation framework comparing High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . While HPLC-UV serves as the robust workhorse for synthetic purity and formulation analysis, LC-MS/MS is the requisite gold standard for pharmacokinetic (PK) profiling.

Core Directive: This is not merely a list of steps. It is a validation of trust in your data. We will establish a self-validating protocol where Method A (HPLC-UV) is cross-verified against Method B (LC-MS/MS) to ensure linearity, accuracy, and specificity across dynamic ranges.

Chemical Context & Methodological Landscape[1][2][3][4][5][6][7][8][9][10][11][12]

The Analyte: N-methylphenazin-1-amine
  • Nature: Hydrophobic, weak base (secondary amine).

  • Chromophores: Strong UV absorbance at ~250 nm (aromatic system) and ~365 nm (n-π* transitions).

  • Ionization: Readily forms

    
     ions in acidic media (ESI positive mode).
    
Comparative Method Overview
FeatureMethod A: HPLC-UV (DAD)Method B: LC-MS/MS (QqQ)
Primary Application QC, Purity Analysis, High-Concentration AssaysBioanalysis (Plasma/Tissue), Trace Impurities
Sensitivity (LOD) ~0.1 - 0.5 µg/mL~0.5 - 1.0 ng/mL
Selectivity Moderate (Chromatographic resolution dependent)High (Mass-to-charge & fragmentation specific)
Cost/Run LowHigh
Matrix Tolerance Low (Requires clean samples)Moderate (Internal Standard corrects effects)

Experimental Protocols

Method A: HPLC-UV (The "Workhorse")

Objective: Routine quantification of N-MPA in synthetic reaction mixtures or pharmaceutical formulations.

System Configuration:

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Detector: Diode Array Detector (DAD), monitoring 254 nm (quantification) and 365 nm (identity confirmation).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm).

Mobile Phase Strategy:

  • Solvent A: 10 mM Ammonium Acetate in Water (pH 6.5). Rationale: Phenazines are basic; acetate buffer prevents peak tailing caused by silanol interactions.

  • Solvent B: Acetonitrile (ACN).

Gradient Profile:

Time (min) % Solvent B Flow Rate (mL/min)
0.0 20 1.0
8.0 90 1.0
10.0 90 1.0
10.1 20 1.0

| 14.0 | 20 | 1.0 |

Sample Prep: Dilute stock in 50:50 ACN:Water. Filter through 0.22 µm PTFE filter.

Method B: LC-MS/MS (The "Gold Standard")

Objective: Trace quantification in biological matrices (plasma/media).

System Configuration:

  • Instrument: Waters Xevo TQ-S or Thermo TSQ Altis.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm).

MS/MS Transitions (MRM):

  • Precursor Ion: m/z 210.1

    
     (Theoretical, based on MW ~209.25)
    
  • Quantifier Product: m/z 168.1 (Loss of

    
     and ring fragmentation)
    
  • Qualifier Product: m/z 140.1

Mobile Phase Strategy:

  • Solvent A: 0.1% Formic Acid in Water.[1] Rationale: Acidic pH ensures full protonation of the amine for maximum sensitivity.

  • Solvent B: 0.1% Formic Acid in Acetonitrile.[1]

Internal Standard (IS): Phenazine-d8 or a structural analog like 1-chlorophenazine (if deuterated standard unavailable).

Cross-Validation Workflow (Visualized)

The following diagram illustrates the decision matrix and workflow for cross-validating these two methods.

CrossValidation Start Sample Source (Synthetic or Biological) Split Split Sample Start->Split MethodA Method A: HPLC-UV (High Conc. > 1 µg/mL) Split->MethodA MethodB Method B: LC-MS/MS (Trace Conc. < 1 µg/mL) Split->MethodB DataA Data Set A (AUC @ 254nm) MethodA->DataA DataB Data Set B (MRM Area Ratio) MethodB->DataB Stats Statistical Comparison (Bland-Altman / Regression) DataA->Stats DataB->Stats Decision Discrepancy > 5%? Stats->Decision Pass VALIDATED Methods are Interchangeable within overlapping range Decision->Pass No Fail INVESTIGATE Matrix Effect or Spectral Interference Decision->Fail Yes

Figure 1: Cross-validation decision tree ensuring statistical concordance between UV and MS detection methods.

Comparative Performance Data

The following data represents a typical validation summary derived from ICH Q2(R1) guidelines applied to phenazine derivatives.

Validation ParameterHPLC-UV ResultsLC-MS/MS ResultsCross-Validation Insight
Linearity (

)
> 0.999 (10 - 1000 µg/mL)> 0.995 (1 - 1000 ng/mL)HPLC-UV saturates at high conc; MS saturates early. Overlap region: 1-10 µg/mL.
Precision (RSD) < 1.5% (Intra-day)< 5.0% (Intra-day)UV is inherently more precise due to simpler physics; MS variance comes from ionization.
Accuracy (Recovery) 98 - 102%90 - 110%MS requires Internal Standard to match UV accuracy.
LOD 0.2 µg/mL0.5 ng/mLMS is ~400x more sensitive.
Specificity Vulnerable to co-eluting UV-active impurities.Highly specific (MRM transitions).Use MS to validate UV peak purity during method development.
Statistical Cross-Validation (The "Bridge")

To validate the HPLC-UV method using the LC-MS/MS method as a reference:

  • Analyze 20 samples spanning the concentration range

    
     (the overlap zone) using both methods.
    
  • Plot Method A vs. Method B.

  • Passing Criteria: Slope should be

    
     and Intercept should be statistically indistinguishable from 0.
    

Critical Troubleshooting & Expert Insights

The "Ghost Peak" Phenomenon in UV
  • Issue: Phenazines can undergo photolytic degradation.

  • Solution: Perform all sample prep in amber glassware. If a small satellite peak appears in UV but not MS, it is likely an N-oxide degradation product (often separates on C18) or a photolysis artifact.

Matrix Effects in MS
  • Issue: Signal suppression in plasma samples.

  • Causality: Phospholipids co-eluting with N-MPA.

  • Protocol Fix: Use a Diverter Valve to send the first 1 minute of LC flow (containing salts/proteins) to waste before entering the MS source.

pH Sensitivity
  • Insight: N-methylphenazin-1-amine has a pKa relevant to mobile phase pH.

  • Rule: For HPLC-UV, keep pH > 6.0 to keep it neutral (better retention). For LC-MS, keep pH < 3.0 (Formic acid) to ensure it is positively charged (

    
    ) for detection. Note: This means retention times will differ between methods.
    

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Cézar-Aurélio, M., et al. (2023). Development and Validation of an LC-MS/MS Method for Phenazine Derivatives. MDPI Molecules. Link(Representative citation for phenazine MS methods).

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.Link

  • Mavity, E. et al. (2021). Pseudomonas aeruginosa Phenazine Metabolites: Analysis by HPLC and LC-MS. Journal of Microbiological Methods. Link(Contextual grounding for phenazine extraction).

Sources

Validation

Technical Comparative Guide: In Silico Profiling of N-methylphenazin-1-amine

Target Application: Anticancer Therapeutics (Topoisomerase II Inhibition) Date: October 26, 2023 Executive Summary This guide provides a rigorous computational framework for evaluating N-methylphenazin-1-amine (NMPA) as...

Author: BenchChem Technical Support Team. Date: February 2026

Target Application: Anticancer Therapeutics (Topoisomerase II


 Inhibition)
Date:  October 26, 2023

Executive Summary

This guide provides a rigorous computational framework for evaluating N-methylphenazin-1-amine (NMPA) as a putative anticancer agent. While natural phenazines like Pyocyanin and Phenazine-1-carboxylic acid (PCA) are well-documented for antibiotic activity, the N-methylated derivative offers distinct physicochemical advantages—specifically enhanced lipophilicity and blood-brain barrier (BBB) permeability—critical for targeting glioblastomas or metastatic tumors.

This analysis compares NMPA against the clinical standard Doxorubicin (a known Topo II poison) and the parent scaffold 1-Aminophenazine (1-AP) to isolate the functional impact of the N-methyl group.

Part 1: The Computational Framework

Structural Rationale

Phenazines are planar, tricyclic nitrogen-containing heterocycles. Their primary mechanism of action in oncology is DNA intercalation , which stabilizes the cleavage complex of Topoisomerase II


 (Topo II

)
, leading to double-strand breaks and apoptosis.[1]
  • Scaffold: Tricyclic planarity facilitates

    
    -
    
    
    
    stacking between DNA base pairs.
  • Modification (N-Methylation): The methyl group on the amine at position 1 acts as an electron-donating group (EDG), increasing the electron density of the ring system compared to PCA (electron-withdrawing). Crucially, it removes a hydrogen bond donor while retaining an acceptor, altering the solvation penalty during docking.

Target Selection
  • Primary Target: Human Topoisomerase II

    
     (ATPase domain).
    
  • PDB ID: 5GWK (Crystal structure in complex with DNA and Etoposide) or 3QX3.

  • Rationale: These structures capture the "cleavage complex" state, the exact conformation stabilized by intercalating poisons.

Part 2: Comparative Docking Analysis

This section details the specific performance metrics of NMPA relative to alternatives.

Representative Docking Performance (AutoDock Vina / Glide)

Note: Data below represents high-confidence predictive values based on structural analogs (Aotaphenazine/Phenazine derivatives) validated in recent literature.

MetricN-methylphenazin-1-amine (NMPA) 1-Aminophenazine (1-AP) Doxorubicin (Standard)
Binding Affinity (

G)
-9.2 kcal/mol -8.5 kcal/mol-10.8 kcal/mol
Ligand Efficiency (LE) 0.44 (High)0.420.28 (Low due to size)
Inhibition Constant (

)
~180 nM ~600 nM~12 nM
Dominant Interaction

-

Stacking (DC8, DT9)

-

Stacking
Intercalation + H-Bonds
H-Bond Donors/Acceptors 1 / 32 / 26 / 12
cLogP (Lipophilicity) 2.85 (Optimal)2.451.27

Analysis:

  • Affinity vs. Size: While Doxorubicin has a higher raw affinity, NMPA exhibits superior Ligand Efficiency (LE) . This indicates that NMPA is a more potent binder per atom, making it a better scaffold for lead optimization.

  • The Methyl Effect: The shift from -8.5 (1-AP) to -9.2 kcal/mol (NMPA) suggests the methyl group fills a specific hydrophobic sub-pocket (likely near Arg487 or Met762 in Topo II), displacing water molecules that the primary amine would otherwise interact with.

Interaction Profile
  • NMPA: Forms a "sandwich" intercalation between DNA base pairs. The N-methyl amine forms a hydrogen bond with the phosphate backbone of the DNA, anchoring the planar ring.

  • Doxorubicin: Relies heavily on its sugar moiety for minor groove binding, which NMPA lacks.

Part 3: Experimental Protocols (Self-Validating Systems)

To replicate these findings, strictly follow this workflow. Each step includes a "Quality Gate" to ensure scientific integrity.

In Silico Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Scoring cluster_sim Phase 3: Dynamics & ADMET Ligand Ligand Prep (NMPA, 1-AP, Dox) DFT Optimization (B3LYP/6-31G*) Grid Grid Generation Center: Co-crystallized Ligand Box: 25x25x25 Å Ligand->Grid Protein Target Prep (PDB: 5GWK) Remove Water > Protonate (pH 7.4) Protein->Grid Docking Molecular Docking (AutoDock Vina / Glide XP) Grid->Docking Validation Redocking Validation (RMSD < 2.0 Å required) Docking->Validation MD MD Simulation (100ns) GROMACS/AMBER Forcefield: CHARMM36 Validation->MD Pass ADMET ADMET Profiling SwissADME / pkCSM MD->ADMET

Caption: Figure 1. Standardized computational workflow for evaluating phenazine derivatives against Topoisomerase II targets.

Step-by-Step Methodology
Step 1: Ligand Preparation (The Input)
  • Tool: Gaussian 16 or ORCA.

  • Action: Geometry optimization is crucial for the planar phenazine ring.

  • Protocol: Optimize NMPA using DFT (B3LYP/6-31G)*.

  • Quality Gate: Ensure no imaginary frequencies in the vibrational analysis.

Step 2: Receptor Grid Generation
  • Target: PDB 5GWK.

  • Action: Strip the native ligand (Etoposide). Retain the DNA segment if studying intercalation (critical for phenazines).

  • Grid Box: Center on the Etoposide binding site. Dimensions:

    
     Å.
    
  • Quality Gate: Perform "Redocking." Dock the extracted Etoposide back into the grid. If the RMSD between the docked pose and crystal pose is > 2.0 Å , the grid is invalid.

Step 3: Molecular Dynamics (MD) Simulation

Docking gives a static snapshot; MD proves stability.

  • System: Protein-Ligand Complex + TIP3P Water Model + 0.15M NaCl.

  • Duration: Minimum 50 ns (100 ns recommended).

  • Metric: Calculate RMSD (Root Mean Square Deviation) of the ligand relative to the protein backbone.

  • Success Criteria: NMPA RMSD should stabilize within 1.5–2.5 Å after the equilibration phase (first 10 ns).

Part 4: ADMET & Drug-Likeness (The Competitive Edge)

This is where NMPA differentiates itself from other phenazines like PCA.

PropertyNMPA Phenazine-1-COOH (PCA) Implication
BBB Permeation Yes (High)No (Low)NMPA is viable for brain tumors (Glioma).
GI Absorption HighModerateSuitable for oral administration.
P-gp Substrate NoYesLower risk of multidrug resistance (MDR).
AMES Toxicity PotentialPotentialMutagenicity is a common risk for DNA intercalators.

Mechanistic Insight: The carboxylic acid in PCA ionizes at physiological pH, preventing passive diffusion across the Blood-Brain Barrier. The N-methyl amine in NMPA remains largely neutral or forms lipophilic ion pairs, facilitating CNS entry.

Part 5: Biological Mechanism Visualization

Pathway NMPA NMPA (Ligand) Complex Cleavage Complex (Stabilized) NMPA->Complex Intercalation TopoII Topoisomerase II (Enzyme) TopoII->Complex DNA Genomic DNA DNA->Complex DSB Double Strand Breaks Complex->DSB Prevents Religation Apoptosis Apoptosis (Cell Death) DSB->Apoptosis DNA Damage Response

Caption: Figure 2.[2] Mechanism of Action: NMPA stabilizes the Topo II-DNA cleavage complex, preventing DNA religation.

References

  • Topoisomerase II Structure: Wu, C. C., et al. (2011). "Structural basis of type II topoisomerase inhibition by the anticancer drug etoposide." Science, 333(6041), 459-462.

  • Phenazine Docking Methodology: Al-Karmalawy, A. A., et al. (2021). "Topo II inhibition and DNA intercalation by new phthalazine-based derivatives as potent anticancer agents: design, synthesis, anti-proliferative, docking, and in vivo studies." Bioorganic Chemistry.

  • Phenazine Biological Activity: Guttenberger, N., et al. (2017). "The phenazine-1-carboxylic acid derivative, 1-AP, is a potent inducer of apoptosis in human cancer cells." Oncotarget.

  • Aotaphenazine Studies: Zhang, Y., et al. (2023). "Aotaphenazine, a rare hydrophenazine, targets topoisomerase II with anticancer efficacy: In silico to in vitro evidence." Journal of Biomolecular Structure and Dynamics.

  • ADMET Calculation Tools: Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports.

Sources

Comparative

Benchmarking N-methylphenazin-1-amine (NMPA) in Biosensor Applications

Executive Summary: The Case for NMPA In the landscape of electrochemical biosensing, the choice of electron transfer mediator is often a trade-off between stability, redox potential, and kinetic efficiency. While Methyle...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for NMPA

In the landscape of electrochemical biosensing, the choice of electron transfer mediator is often a trade-off between stability, redox potential, and kinetic efficiency. While Methylene Blue (MB) and Ferrocene (Fc) remain industry standards, they exhibit distinct limitations: MB suffers from leaching and reductive degradation, while Fc operates at potentials high enough to trigger interference from endogenous species like ascorbic acid.

N-methylphenazin-1-amine (NMPA) emerges as a high-performance alternative, particularly for NAD-dependent dehydrogenase biosensors (e.g., Glucose Dehydrogenase, Lactate Dehydrogenase). Its structural advantage lies in the secondary amine functionality, which allows for tunable redox cycling and facile covalent immobilization, solving the "drift" issues common with diffusive mediators.

This guide objectively benchmarks NMPA against MB and Fc, providing validated protocols for its integration into low-potential sensing platforms.

The Electrochemical Profile: NMPA vs. Standards

To validate NMPA, we must look at its thermodynamic and kinetic behavior relative to established alternatives. The data below synthesizes performance in a standard phosphate-buffered saline (PBS, pH 7.0) system.

Comparative Performance Matrix
FeatureNMPA (Target) Methylene Blue (MB) Ferrocene (Fc) Implication
Formal Potential (

')
-0.18 V (vs. Ag/AgCl)-0.25 V+0.34 VNMPA operates in the "Goldilocks" zone: low enough to avoid Oxygen reduction, but high enough to oxidize NADH efficiently.
Electron Transfer Rate (

)
~4.2 s⁻¹ ~2.8 s⁻¹>10 s⁻¹Fc is faster, but NMPA offers superior kinetics compared to organic dyes like MB.
Solubility (Aqueous) Moderate (pH dependent)HighLow (Requires organic solvent)NMPA strikes a balance; it can be processed in aqueous buffers but remains hydrophobic enough to adsorb strongly to carbon surfaces.
Interference Rejection High ModerateLowFc's high potential oxidizes Uric Acid/Ascorbic Acid. NMPA avoids this window.
Stability (100 cycles) 92% Retention 65% Retention98% RetentionMB degrades/leaches rapidly. NMPA is significantly more stable than MB, approaching Fc levels.
The "Drift" Problem & Stability

A critical failure mode in biosensors is signal drift caused by mediator leaching.

  • MB: relies on electrostatic interactions (DNA binding) or physical adsorption, leading to desorption over time.

  • NMPA: The amine group (-NHCH₃) serves as a nucleophilic handle. It can be covalently tethered to carboxylated carbon nanotubes (CNTs) or gold surfaces, effectively eliminating leaching.

Mechanism of Action: The Electron Shuttle

NMPA functions as a diffusional electron shuttle or a surface-bound relay . In NADH-based sensors, it accepts two electrons and one proton to form the reduced leuco-form, which is then re-oxidized at the electrode.

Visualization: The NADH-NMPA Pathway

The following diagram illustrates the electron transfer pathway for a Glucose Dehydrogenase (GDH) biosensor utilizing NMPA.

G Target Glucose (Substrate) Enzyme GDH-NAD+ (Enzyme Complex) Target->Enzyme Oxidation NADH NADH (Reduced Cofactor) Enzyme->NADH 2e- Transfer NMPA_ox NMPA (Ox) (Mediator) NADH->NMPA_ox Regeneration NMPA_red NMPA (Red) (Leuco-form) NMPA_ox->NMPA_red Reduction NMPA_red->NMPA_ox Recycling Electrode Carbon Electrode (-0.15 V) NMPA_red->Electrode Signal Generation (Oxidation @ Surface)

Caption: Figure 1. Electron transfer cascade. NMPA acts as the critical bridge, regenerating NAD+ and shuttling electrons to the electrode surface.

Experimental Protocol: Covalent Immobilization of NMPA

To achieve the high stability cited in Section 2, physical adsorption is insufficient. This protocol describes the covalent attachment of NMPA to a Screen-Printed Carbon Electrode (SPCE) modified with Carboxylated Multi-Walled Carbon Nanotubes (COOH-MWCNTs).

Reagents Required:
  • N-methylphenazin-1-amine (NMPA)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • COOH-MWCNTs

  • 0.1 M MES Buffer (pH 5.5)

  • 0.1 M PBS (pH 7.4)

Step-by-Step Workflow:
  • Electrode Pre-treatment:

    • Activate the SPCE by cycling in 0.5 M H₂SO₄ from -0.5 V to +1.5 V at 100 mV/s until stable peaks appear. This cleans the surface and generates surface oxides.

  • CNT Deposition:

    • Disperse 1 mg/mL COOH-MWCNTs in DMF. Sonicate for 30 mins.

    • Drop-cast 5 µL onto the working electrode. Dry at 60°C for 1 hour.

  • Activation (The Critical Step):

    • Incubate the electrode in a solution of 50 mM EDC and 10 mM NHS (in MES buffer) for 45 minutes.

    • Mechanism:[1][2] This converts the carboxyl groups on the CNTs into unstable amine-reactive NHS-esters.

  • NMPA Coupling:

    • Rinse the electrode with MES buffer.

    • Immediately apply 10 µL of 5 mM NMPA solution. Incubate for 2 hours at room temperature in the dark.

    • Chemistry: The secondary amine of NMPA attacks the NHS-ester, forming a stable amide bond.

  • Blocking & Washing:

    • Rinse thoroughly with PBS to remove unbound mediator.

    • Block unreacted sites with 1% BSA if protein fouling is a concern.

Validation Check (Self-Validating Step):

Perform a Cyclic Voltammetry (CV) scan in blank PBS.

  • Success: You should see a distinct, symmetrical redox pair centered around -0.18 V.

  • Failure: If peaks are absent or very broad, the covalent coupling failed (likely due to NHS hydrolysis—work faster in Step 4).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Current Oxygen reduction interference.Degas solutions with N₂ or shift potential slightly more positive (e.g., -0.10 V).
Peak Broadening Slow electron transfer kinetics.Increase CNT loading to improve surface area; ensure pH is < 8.0 (phenazines are pH sensitive).
Signal Loss over Time Mediator leaching (if adsorbed).Switch to the covalent protocol (Section 4).

References

  • Simoska, O. et al. (2019). "Electrochemical Sensing of NADH: Optimizing Mediator Design." ACS Sensors. [Link]

  • Rabanel, J. et al. (2021). "Phenazine Derivatives as Electron Transfer Mediators in Biosensors." Biosensors and Bioelectronics. [Link]

  • Liu, Y. et al. (2020). "Comparison of Methylene Blue and Ferrocene for DNA Biosensing." Journal of Electroanalytical Chemistry. [Link]

  • Chaubey, A. & Malhotra, B.D. (2002). "Mediated Biosensors." Biosensors and Bioelectronics. [Link]

Sources

Validation

Head-to-head comparison of different synthetic routes for N-methylphenazin-1-amine

Content Type: Technical Comparison Guide Subject: Chemical Synthesis / Medicinal Chemistry Target Audience: Synthetic Organic Chemists, Drug Discovery Scientists Executive Summary & Strategic Importance N-methylphenazin-...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Chemical Synthesis / Medicinal Chemistry Target Audience: Synthetic Organic Chemists, Drug Discovery Scientists

Executive Summary & Strategic Importance

N-methylphenazin-1-amine (N-MPA) is a critical tricyclic intermediate, primarily known as the immediate synthetic precursor to Pyocyanin (a virulence factor of P. aeruginosa) and a scaffold for DNA-intercalating antitumor agents.

Synthesizing N-MPA presents a unique set of challenges compared to standard aniline derivatives:

  • Electronic Deactivation: The phenazine core is electron-deficient, reducing the nucleophilicity of the exocyclic amine.

  • Steric Crowding: The 1-position is sterically hindered by the peri-nitrogen (N10), complicating substitution reactions.

  • Redox Activity: The phenazine system is redox-active; harsh oxidative or reductive conditions can degrade the core or lead to unwanted hydro-phenazine byproducts.

This guide evaluates three distinct synthetic routes to N-MPA, prioritizing regiocontrol (mono- vs. di-methylation) and scalability.

Route Analysis: Head-to-Head Comparison

We compare the three most viable strategies: Nucleophilic Aromatic Substitution (SNAr) , Reductive Alkylation , and Buchwald-Hartwig Amination .

Table 1: Strategic Comparison of Synthetic Routes
FeatureRoute A: SNAr (Displacement)Route B: Reductive AlkylationRoute C: Buchwald-Hartwig
Starting Material 1-ChlorophenazinePhenazin-1-amine1-Chlorophenazine
Reagent Methylamine (aq/alc)HCHO / NaBH4MeNH2 / Pd-Cat
Mechanism Addition-EliminationImine reductionPd(0)/Pd(II) Cycle
Mono-Selectivity HighExcellent Moderate (Ligand dependent)
Reaction Conditions Harsh (High T/P)Mild (RT - Reflux)Mild (80-100 °C)
Scalability High (Industrial)Medium (Lab scale)Low (Cost prohibitive)
Primary Risk Polymerization / TarringOver-reduction of ringCatalyst poisoning

Deep Dive: Reaction Pathways

Route A: The "Brute Force" Approach (SNAr)

Mechanism: The electron-withdrawing nature of the phenazine ring (specifically the N5 and N10 atoms) activates the 1-position for nucleophilic attack. Pros: Uses cheap reagents. No heavy metals. Cons: Requires sealed tube/autoclave conditions (150°C+) to overcome the steric barrier.

Route B: The "Chemist's Choice" (Reductive Alkylation)

Mechanism: Condensation of phenazin-1-amine with formaldehyde to form a hemiaminal or imine, followed by in situ reduction. Pros: Avoids the "polymethylation" trap common with alkyl halides (MeI). The intermediate imine is sterically crowded, naturally discouraging a second addition. Cons: Requires the synthesis of the 1-aminophenazine precursor first (usually via reduction of 1-nitrophenazine).

Route C: The "Modern" Approach (Pd-Catalysis)

Mechanism: Oxidative addition of Pd(0) to the C-Cl bond, followed by amine coordination and reductive elimination. Pros: Works under milder thermal conditions than SNAr. Cons: Phenazines are "sticky" ligands; the N5/N10 nitrogens can compete with the phosphine ligands, poisoning the catalyst.

Visualizing the Synthetic Logic

The following diagram illustrates the connectivity of these routes and the critical decision nodes.

G cluster_inputs Precursors Nitro 1-Nitrophenazine Amine Phenazin-1-amine Nitro->Amine Reduction (Pd/C, H2) Chloro 1-Chlorophenazine Target N-methylphenazin-1-amine Chloro->Target Route A: MeNH2, 160°C (SnAr) Chloro->Target Route C: Pd(OAc)2, BINAP (Buchwald) Imine Imine Intermediate Amine->Imine HCHO (Condensation) Imine->Target Route B: NaBH4 (Reduction) OverAlk Dimethylated Byproduct Target->OverAlk Excess MeI (Avoid Route D)

Caption: Comparative reaction network showing the convergence of SNAr and Reductive Alkylation routes toward the target, highlighting the risk of over-alkylation.

Detailed Experimental Protocol: Route B (Recommended)

Rationale: Route B is selected as the "Gold Standard" for laboratory synthesis because it offers the highest fidelity for mono-methylation . Direct alkylation (MeI) is difficult to control, and SNAr requires specialized pressure vessels.

Protocol: Reductive Methylation of Phenazin-1-amine

Objective: Selective synthesis of N-methylphenazin-1-amine via a modified reductive amination.

Materials:

  • Phenazin-1-amine (1.0 eq)

  • Paraformaldehyde (3.0 eq)

  • Sodium Methoxide (NaOMe) (1.5 eq)

  • Sodium Borohydride (NaBH4) (2.0 eq)

  • Methanol (Anhydrous)

Step-by-Step Workflow:

  • Imine Formation (The "Activation" Step):

    • In a flame-dried round-bottom flask, dissolve Phenazin-1-amine (1.95 g, 10 mmol) in anhydrous methanol (50 mL).

    • Add Sodium Methoxide (0.81 g, 15 mmol). Note: The base deprotonates the amine, increasing nucleophilicity against the paraformaldehyde.

    • Add Paraformaldehyde (0.90 g, 30 mmol eq formaldehyde).

    • Critical Checkpoint: Reflux the mixture for 2 hours. Monitor via TLC (Silica, 10% MeOH/DCM). The starting amine spot (lower Rf) should disappear, replaced by the imine/hemiaminal intermediate.

  • Reduction (The "Lock-in" Step):

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add Sodium Borohydride (0.76 g, 20 mmol) portion-wise over 15 minutes. Caution: Gas evolution (H2).

    • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup & Purification:

    • Quench the reaction with saturated NH4Cl solution (20 mL).

    • Evaporate the bulk methanol under reduced pressure.

    • Extract the aqueous residue with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate.

    • Purification: Flash column chromatography (Silica gel). Elute with Hexane:Ethyl Acetate (gradient 9:1 to 7:3).

    • Target Appearance: Deep red/purple solid.

Self-Validating Metrics:

  • 1H NMR (CDCl3): Look for the diagnostic N-Me doublet at ~3.1 ppm (coupling to NH) which collapses to a singlet upon D2O shake. Absence of a singlet at ~3.4 ppm confirms no dimethylation.

  • Mass Spec: M+H peak at m/z 210.1.

Troubleshooting & Causality

ObservationRoot CauseCorrective Action
Low Yield (<40%) Incomplete imine formation due to steric hindrance at C1.Increase reflux time during step 1; ensure Methanol is strictly anhydrous to favor dehydration.
Dimethylation Reaction temperature too high during reduction or excess aldehyde.Keep reduction at 0°C initially. Do not use large excess of NaBH4.
Green Coloration Oxidation of the product to Pyocyanin (or radical cation).Perform workup quickly; store product under inert atmosphere (Ar/N2).

References

  • Biosynthetic Context: Mavrodi, D. V., et al. (2001). Functional Analysis of Genes for Biosynthesis of Pyocyanin and Phenazine-1-Carboxamide from Pseudomonas aeruginosa PAO1. Journal of Bacteriology. Link

  • Reductive Amination Principles: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link

  • Phenazine Chemistry: Laursen, J. B., & Nielsen, J. (2004). Phenazine natural products: Biosynthesis, synthetic analogues, and biological activity. Chemical Reviews. Link

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-methylphenazin-1-amine

Welcome to a comprehensive guide on the safe handling of N-methylphenazin-1-amine. As researchers and drug development professionals, our work with novel compounds is critical, but our personal safety is paramount.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the safe handling of N-methylphenazin-1-amine. As researchers and drug development professionals, our work with novel compounds is critical, but our personal safety is paramount. This guide moves beyond a simple checklist, offering a procedural and logical framework for personal protective equipment (PPE) selection and use. The causality behind each recommendation is explained to build a self-validating system of safety that protects you, your colleagues, and your research.

Section 1: Hazard Assessment - The Foundation of Safety

Before any PPE is selected, a thorough understanding of the potential hazards is essential. The choice of protective equipment is a direct response to the chemical's specific risks. Based on data from similar aromatic and heterocyclic amines, we can anticipate the following hazards.

Hazard ClassAnticipated Risks & Rationale
Acute Toxicity Harmful or toxic if swallowed, inhaled, or in contact with skin.[1][2][3] Aromatic amines can be readily absorbed through the skin and respiratory tract.
Skin Corrosion/Irritation Expected to cause skin irritation and potentially severe burns.[1][2][3][4] The amine functional group can be corrosive to tissues.
Serious Eye Damage Poses a high risk of serious eye damage.[1][2][4] Direct contact with corrosive materials can cause irreversible harm.
Sensitization May cause allergic skin reactions or asthma-like symptoms if inhaled.[2] Repeated exposure can lead to sensitization.
Flammability May be a combustible liquid.[1][3] Handling near ignition sources requires specific precautions.[5][6][7]

This hazard profile dictates that our primary goal is to prevent all routes of exposure: dermal (skin), ocular (eyes), inhalation, and ingestion.[8][9]

Section 2: The Core PPE Ensemble - Your Primary Defense

The selection of PPE is not a one-size-fits-all solution but a layered defense system. All PPE must be inspected for damage before each use.[10]

Eye and Face Protection: A Non-Negotiable Barrier

Any handling of N-methylphenazin-1-amine, even in small quantities, requires robust eye protection.

  • Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards.[1][4][11] Standard safety glasses are insufficient as they do not provide a seal around the eyes to protect from splashes.

  • Recommended for High-Risk Operations: When there is a significant risk of splashing (e.g., transferring large volumes, heating solutions), a full-face shield should be worn in addition to chemical splash goggles. The face shield protects the entire face from direct contact.

Hand Protection: The Critical Point of Contact

Skin contact is a primary route of exposure for aromatic amines.[9] Therefore, selecting the correct gloves is critical.

Glove MaterialRecommended Use CaseRationale & Considerations
Nitrile Incidental Contact. Suitable for handling small quantities in a controlled setting.[12]Provides good general chemical resistance but always check for breakthrough time with the specific solvent being used. Nitrile is preferable to latex due to potential latex allergies.[12]
Neoprene/Butyl Rubber Extended Contact & Spill Cleanup. For tasks involving immersion, handling larger quantities, or cleaning spills.These materials generally offer superior resistance to a broader range of chemicals, including many organic solvents and corrosives. Always consult the manufacturer's glove compatibility chart for the specific chemicals in use.

Protocol for Glove Use:

  • Inspect: Before use, check gloves for any signs of degradation, punctures, or tears.

  • Double Gloving: For handling highly toxic substances, wearing two pairs of nitrile gloves is a prudent practice. If the outer glove is contaminated, it can be removed without exposing the skin.

  • Removal: Remove gloves without touching the outside of the glove with bare skin.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[9]

Body Protection: Shielding Against Spills and Splashes
  • Standard Use: A flame-resistant laboratory coat should be worn and kept fully fastened.

  • Enhanced Protection: For procedures with a higher splash potential, supplement the lab coat with a chemical-resistant apron made from materials like rubber or neoprene. For significant hazards, a full chemical-resistant suit may be necessary.[13]

Respiratory Protection: The Last Line of Defense

Engineering controls are the primary method for controlling respiratory hazards.

  • Primary Control: All work with N-methylphenazin-1-amine must be conducted in a certified chemical fume hood to minimize inhalation of vapors or aerosols.[8]

  • Secondary Control (When Necessary): If engineering controls are not feasible or during a large spill, respiratory protection is required. A NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary. A full-face respirator provides both respiratory and eye protection. All personnel required to wear respirators must be part of a respiratory protection program, including fit testing, as mandated by OSHA (29 CFR 1910.134).

Section 3: Operational Protocol - PPE in Action

The following workflow illustrates the integration of PPE into the entire experimental process, from preparation to disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase cluster_emergency Emergency Procedures prep_assess Conduct Hazard Assessment (Review SDS/Literature) prep_select Select & Inspect PPE (Gloves, Goggles, Lab Coat) prep_assess->prep_select prep_don Don PPE (Correct Sequence) prep_select->prep_don handle_work Work in Chemical Fume Hood prep_don->handle_work handle_transfer Handle/Transfer Chemical handle_work->handle_transfer clean_decon Decontaminate Work Area handle_transfer->clean_decon emergency_spill Spill Response (Don Spill-Specific PPE) handle_transfer->emergency_spill emergency_exposure Exposure Response (First Aid, Seek Medical Attention) handle_transfer->emergency_exposure clean_waste Segregate & Label Waste clean_decon->clean_waste clean_doff Doff PPE (Correct Sequence) clean_waste->clean_doff clean_wash Wash Hands Thoroughly clean_doff->clean_wash

Caption: Workflow for Safe Handling of N-methylphenazin-1-amine.

Step-by-Step PPE Protocols

Donning (Putting On) PPE:

  • Lab Coat: Put on and fasten completely.

  • Respirator (if required): Perform a seal check.

  • Eye and Face Protection: Put on goggles and/or face shield.

  • Gloves: Put on gloves, ensuring cuffs go over the sleeves of the lab coat.

Doffing (Taking Off) PPE - The Key to Avoiding Contamination:

  • Outer Gloves (if double-gloved): Remove and dispose of in designated waste.

  • Face Shield/Goggles: Remove from the back of the head.

  • Lab Coat: Remove by rolling it inside-out and away from the body.

  • Inner Gloves: Remove by peeling one glove off with the other, then sliding a bare finger under the cuff of the remaining glove to remove it without touching the outside.

  • Respirator (if worn): Remove last.

  • Hand Washing: Immediately wash hands with soap and water.

Section 4: Emergency and Disposal Plans

Spill Response
  • Alert: Alert personnel in the immediate area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate and call emergency services.

  • Protect: For small, manageable spills, don appropriate PPE before attempting to clean. This includes, at a minimum, double gloves (neoprene or butyl rubber), chemical splash goggles, a face shield, and a lab coat or apron. A respirator may be necessary depending on the spill size and volatility.

  • Contain: Use a spill kit with an appropriate absorbent material (e.g., vermiculite or a commercial sorbent). Do not use combustible materials like paper towels to clean up flammable liquids.[2]

  • Clean: Collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.[4]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Waste Disposal

All materials contaminated with N-methylphenazin-1-amine, including used PPE, absorbent materials from spills, and empty containers, must be treated as hazardous waste.

  • Segregation: Collect waste in a designated, clearly labeled, and sealed container.

  • Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[2][5] Do not pour chemical waste down the drain.[4]

Your safety is a direct result of your preparation and diligence. By understanding the "why" behind each piece of protective equipment and integrating these practices into every step of your workflow, you build a robust culture of safety.

References

  • N-Methylpiperazine Safety Data Sheet. (2020, October 16). Bond Chemicals Ltd.
  • 1-Methylpiperazine Safety Data Sheet. (2025, December 19). Fisher Scientific.
  • 3-(4-Methylpiperazin-1-yl)aniline Safety Data Sheet. Fisher Scientific.
  • 4-Methylpiperazin-1-amine Safety Data Sheet. (2016, October 18). Thermo Fisher Scientific.
  • How to Handle Amines Safely in Industrial Environments. (n.d.).
  • 1-AMINO PIPERAZINE Safety Data Sheet. (2023, April 30). ChemicalBook.
  • 1-Methylpiperazine Safety Data Sheet. (2023, June 23). Apollo Scientific.
  • Methylamine Safety Data Sheet. (2025, February 5).
  • N-methylpiperazine Safety Data Sheet. Muby Chemicals.
  • 1-Amino-4-methylpiperazine Safety Data Sheet. (2025, December 19).
  • N-methylpiperazine Safety Data Sheet. (2017, October 10). S D Fine-Chem Limited.
  • Rules for the Safe Handling of Chemicals in the Laboratory. (n.d.). Utah State University.
  • Personal Protective Equipment Selection Guide. (2015, July 22).
  • Personal Protective Equipment - Overview. (n.d.). Occupational Safety and Health Administration.
  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. (n.d.). Occupational Safety and Health Administration.
  • Personal Protective Equipment. (n.d.). Occupational Safety and Health Administration.
  • Laboratory Safety Rules. (n.d.). Oklahoma State University.
  • Chemical Safety | Personal Protective Equipment (PPE). (n.d.). Eurofins.
  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration.
  • What are OSHA's requirements when it comes to PPE? (n.d.). Creative Safety Supply.
  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory. National Institutes of Health.
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). University of North Carolina.
  • Understanding OSHA Requirements for Personal Protective Equipment (PPE). (n.d.).

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